EXP3179
Description
Properties
CAS No. |
140868-18-4 |
|---|---|
Molecular Formula |
C22H22ClKN6O |
Molecular Weight |
461.0 g/mol |
IUPAC Name |
potassium 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2H-imidazol-1-ide-4-carbaldehyde |
InChI |
InChI=1S/C22H23ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,14,20H,2-3,8,13H2,1H3,(H2,24,25,26,27,28,30);/q;+1/p-1 |
InChI Key |
BWBSHTGVBZFIAV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1[N-]C(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl.[K+] |
Synonyms |
2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde EXP 132 EXP 3179 EXP-132 EXP-3179 EXP132 EXP3179 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of EXP3179
For Researchers, Scientists, and Drug Development Professionals
Introduction: EXP3179, an active metabolite of the angiotensin II type 1 receptor (AT1R) antagonist losartan, has garnered significant scientific interest due to its pleiotropic pharmacological effects that extend beyond AT1R blockade. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, summarizing key signaling pathways, quantitative data from pivotal studies, and the experimental methodologies employed to elucidate its multifaceted activities.
Core Mechanisms of Action
This compound exerts its effects through several distinct, yet potentially interconnected, signaling pathways. These actions are largely independent of the renin-angiotensin system and contribute to its anti-inflammatory, anti-oxidative, and vasoprotective properties.
Inhibition of NADPH Oxidase and Reduction of Oxidative Stress
A primary mechanism of this compound is the inhibition of NADPH oxidase, a key enzyme responsible for producing superoxide radicals and contributing to oxidative stress in cardiovascular diseases.
Signaling Pathway:
This compound disrupts the activation of NADPH oxidase by targeting the Protein Kinase C (PKC) signaling pathway.[1] In phagocytic and endothelial cells, stimuli such as phorbol myristate acetate (PMA) or insulin typically activate PKC.[2] Activated PKC then phosphorylates the cytosolic subunit p47phox, leading to its translocation to the cell membrane and the assembly of the active NADPH oxidase complex. This compound inhibits PKC activity, thereby preventing the phosphorylation and translocation of p47phox and ultimately blocking superoxide production.[1][2] This reduction in oxidative stress can also lead to decreased secretion of matrix metalloproteinase-9 (MMP-9).[1]
Partial Agonism of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)
This compound functions as a partial agonist for PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation and metabolism.
Signaling Pathway:
Upon binding to PPAR-γ, this compound induces a conformational change in the receptor, leading to the recruitment of co-activators and the subsequent transcription of target genes. This includes the upregulation of genes such as CD36 and the cholesterol efflux transporter ABCG1. The activation of PPAR-γ by this compound is believed to be a key mechanism underlying its anti-inflammatory properties, including the inhibition of monocyte migration.
Activation of Endothelial Nitric Oxide Synthase (eNOS)
This compound promotes the production of nitric oxide (NO), a potent vasodilator, by activating eNOS in endothelial cells. This effect is independent of AT1R and contributes to improved endothelial function.
Signaling Pathway:
This compound initiates a signaling cascade by transactivating the Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). This activation is dependent on calcium and Src family kinases. Activated VEGFR2 then stimulates the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Akt, in turn, phosphorylates eNOS at its activating serine residue, leading to increased NO production. This pathway also contributes to the anti-apoptotic effects of this compound in endothelial cells.
Anti-inflammatory and Anti-platelet Aggregation Effects
In addition to PPAR-γ agonism, this compound exhibits other anti-inflammatory and anti-platelet activities.
Mechanism:
This compound has been shown to abolish the upregulation of cyclooxygenase-2 (COX-2) mRNA induced by lipopolysaccharides (LPS) and Angiotensin II. This leads to a reduction in the production of pro-inflammatory prostaglandins such as prostaglandin F2α and thromboxane A2. Furthermore, this compound can inhibit platelet aggregation, an effect not shared by the primary AT1R-blocking metabolite of losartan, EXP3174.
Quantitative Data Summary
| Parameter | Effect of this compound | Cell/System | Concentration/Dose | Reference |
| eNOS Phosphorylation | Stimulation | Endothelial Cells | EC50: ~6.3 nM (-logEC50, 8.2) | |
| Platelet Aggregation | Reduction by ~35% | In vivo (human subjects) | Peak serum concentration ~100 nM | |
| Monocyte Migration | Significant inhibition | Primary human monocytes | In vivo relevant concentrations | |
| NADPH Oxidase Activity | Dose-dependent inhibition | Human phagocytic cells | P<0.05 | |
| MMP-9 Secretion | Inhibition | Human phagocytic cells | P<0.05 | |
| COX-2 Transcription | Abolished LPS- and Ang II-induced transcription | Human endothelial cells | 100 nM | |
| TNF-α-induced Apoptosis | Inhibition by ~60% | Endothelial Cells | Not specified | |
| PPAR-γ Activation | Partial agonist activity (51% of pioglitazone) | In vitro assay | Maximum at 100 µM |
Experimental Protocols
Measurement of NADPH Oxidase Activity
-
Method: Lucigenin-enhanced chemiluminescence.
-
Protocol: Human phagocytic cells were isolated and stimulated with phorbol myristate acetate (PMA) or insulin in the presence or absence of varying concentrations of this compound, losartan, or EXP3174. The production of superoxide was measured by the light emission from the reaction of superoxide with lucigenin.
Assessment of p47phox Translocation
-
Method: Western Blotting.
-
Protocol: Following stimulation with PMA in the presence or absence of this compound, cytosolic and membrane fractions of phagocytic cells were separated by centrifugation. The amount of p47phox protein in each fraction was determined by Western blotting using a specific antibody to assess its translocation from the cytosol to the membrane.
eNOS Phosphorylation Assay
-
Method: Western Blotting.
-
Protocol: Cultured endothelial cells were treated with this compound, losartan, or EXP3174 for various times. Cell lysates were then subjected to SDS-PAGE and transferred to a membrane. The phosphorylation of eNOS at Ser1177 and Akt at Ser473 was detected using phospho-specific antibodies. Total eNOS and Akt levels were also measured as loading controls.
PPAR-γ Activation Assay
-
Method: Luciferase Reporter Assay.
-
Protocol: Cells were co-transfected with a plasmid containing the ligand-binding domain of PPAR-γ fused to a GAL4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence. Transfected cells were then treated with this compound or other compounds. The activation of PPAR-γ was quantified by measuring the luciferase activity.
Platelet Aggregation Assay
-
Method: In vivo analysis in human subjects.
-
Protocol: Blood samples were collected from patients at baseline and at various time points after a single oral dose of 100 mg losartan. Platelet aggregation was induced ex vivo using an agonist, and the extent of aggregation was measured using an aggregometer. Serum levels of this compound were determined by HPLC followed by liquid chromatography-mass spectrometry.
Conclusion
This compound is a pharmacologically active metabolite of losartan with a complex and multifaceted mechanism of action that is largely independent of AT1R blockade. Its ability to inhibit NADPH oxidase, partially activate PPAR-γ, and stimulate eNOS phosphorylation positions it as a molecule with significant therapeutic potential for cardiovascular and inflammatory diseases. The data presented in this guide underscore the importance of considering the effects of drug metabolites in drug development and clinical practice. Further research into the intricate signaling networks modulated by this compound will continue to provide valuable insights into its therapeutic applications.
References
The Multifaceted Functions of EXP3179: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
EXP3179, also known as losartan carboxaldehyde, is an active metabolite of the widely prescribed antihypertensive drug, losartan.[1] While its parent compound, losartan, and its other major metabolite, EXP3174, primarily exert their effects through the blockade of the Angiotensin II Type 1 Receptor (AT1R), this compound exhibits a range of pleiotropic effects that are largely independent of AT1R antagonism.[2][3][4] This technical guide provides an in-depth exploration of the known functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways.
Core Functions and Mechanisms of Action
This compound has been identified to modulate several key cellular signaling pathways, contributing to its anti-inflammatory, anti-aggregatory, and vasculoprotective properties. These functions are distinct from the canonical blood pressure-lowering effects of losartan mediated by EXP3174.
Inhibition of NADPH Oxidase and Reduction of Oxidative Stress
A primary function of this compound is the inhibition of NADPH oxidase, a major source of superoxide anions in phagocytic and endothelial cells.[2] This action helps to mitigate oxidative stress, which is a critical factor in the pathogenesis of hypertension and other cardiovascular diseases. The mechanism involves the inhibition of Protein Kinase C (PKC), which is essential for the translocation of the p47phox subunit and subsequent activation of NADPH oxidase.
Anti-inflammatory Effects via COX-2 Inhibition
This compound demonstrates significant anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2). It has been shown to abolish the upregulation of COX-2 mRNA induced by inflammatory stimuli such as Angiotensin II and lipopolysaccharides (LPS). This leads to a reduction in the production of pro-inflammatory prostaglandins.
Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Agonism
This compound acts as a partial agonist of the Peroxisome Proliferator-Activated Receptor-γ (PPARγ). This interaction contributes to its anti-inflammatory effects and may play a role in its metabolic benefits.
Stimulation of Endothelial Nitric Oxide Synthase (eNOS)
The metabolite promotes the phosphorylation of endothelial nitric oxide synthase (eNOS) through the activation of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR2)/PI3K/Akt pathway. This leads to increased production of nitric oxide (NO), a key molecule in maintaining endothelial function and promoting vasodilation. This effect is independent of AT1R blockade.
Anti-platelet Aggregation
This compound has been shown to inhibit platelet aggregation induced by arachidonic acid. This anti-aggregatory property is another facet of its cardiovascular protective effects.
Angiotensin II Type 1 Receptor (AT1R) Blockade
While initially considered to have no AT1R-blocking properties, more recent evidence suggests that this compound can also act as an AT1R antagonist, contributing to blood pressure reduction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound.
| Parameter | Value | Cell/System Type | Condition | Reference |
| NADPH Oxidase Inhibition | Dose-dependent inhibition (P<0.05) | Human phagocytic and endothelial cells | Phorbol myristate acetate (PMA) stimulated | |
| PKC Inhibition | P<0.05 | Human phagocytic cells | PMA-stimulated | |
| MMP-9 Secretion Inhibition | P<0.05 | Human phagocytic cells | PMA-stimulated |
| Parameter | Value | Cell/System Type | Condition | Reference |
| COX-2 mRNA Upregulation | Abolished at 10⁻⁷ mol/L | Human endothelial cells | Ang II or LPS-induced | |
| Prostaglandin F2α Formation | Significantly reduced | Human endothelial cells | Ang II or LPS-induced | |
| Platelet Aggregation | -35 ± 4% reduction in vivo | Human | Following 100 mg oral dose of losartan |
| Parameter | Value | Cell/System Type | Assay | Reference |
| PPARγ Agonism (EC50) | 17.1 µM | COS-7 cells expressing human PPARγ | Reporter assay | |
| PPARγ-LBD Activation | 51% of max response by pioglitazone | |||
| Akt/eNOS Phosphorylation (EC50) | -logEC50: 8.2 ± 0.1 mol/L | Endothelial cells | ||
| TNFα-induced Apoptosis Inhibition | ~60% reduction | Endothelial cells | ||
| Cleaved Caspase-3 Suppression | 48% | Endothelial cells |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
An In-depth Technical Guide on EXP3179 and NADPH Oxidase Signaling
This guide provides a comprehensive overview of the molecular interactions between EXP3179, a primary active metabolite of the angiotensin II receptor blocker losartan, and the NADPH oxidase signaling pathway. It is intended for researchers, scientists, and professionals in drug development who are interested in the intricate mechanisms of cardiovascular pharmacology beyond conventional receptor blockade. This document details the signaling cascade, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the core pathways and workflows.
Introduction: Beyond Angiotensin II Receptor Blockade
This compound is a principal metabolite of losartan, an extensively prescribed medication for hypertension. While its therapeutic effects have been largely attributed to its potent antagonism of the angiotensin II type 1 (AT1) receptor, emerging research has unveiled a distinct, non-canonical mechanism of action. This novel function centers on the direct inhibition of the NADPH oxidase enzyme complex, a primary source of reactive oxygen species (ROS) in the vasculature. This guide elucidates this crucial signaling pathway, highlighting the unique properties of this compound that differentiate it from its parent drug and other angiotensin receptor blockers (ARBs).
The Core Signaling Pathway: From Angiotensin II to Oxidative Stress
The canonical pathway leading to NADPH oxidase activation in vascular cells is a well-established cascade initiated by angiotensin II. Under pathological conditions such as hypertension, this pathway contributes significantly to oxidative stress and vascular inflammation.
Angiotensin II-Mediated Activation of NADPH Oxidase
Angiotensin II (Ang II) instigates a signaling cascade by binding to its AT1 receptor on the surface of various cells, including phagocytes and endothelial cells. This binding event triggers the activation of Protein Kinase C (PKC), a crucial downstream effector. Activated PKC then phosphorylates the cytosolic regulatory subunit of NADPH oxidase, p47phox. This phosphorylation is a critical step, inducing a conformational change in p47phox that allows it to translocate from the cytosol to the cell membrane. At the membrane, it associates with the catalytic subunit gp91phox (also known as Nox2) and other regulatory subunits, leading to the assembly of the functional NADPH oxidase enzyme complex. The assembled oxidase then catalyzes the transfer of an electron from NADPH to molecular oxygen, generating the superoxide anion (O₂⁻), a potent ROS. This increase in oxidative stress can lead to the secretion of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tissue remodeling and vascular damage.
This compound: A Direct Inhibitor of the PKC-NADPH Oxidase Axis
Contrary to the action of its parent compound, this compound exhibits inhibitory effects on NADPH oxidase that are independent of AT1 receptor blockade.[1][2] The primary mechanism of this inhibition is the direct targeting of PKC.[1][2] By inhibiting several PKC isoforms, this compound prevents the critical phosphorylation of the p47phox subunit.[1] This action effectively halts the translocation of p47phox from the cytosol to the cell membrane, thereby preventing the assembly and subsequent activation of the NADPH oxidase complex. The result is a significant reduction in superoxide production and a downstream decrease in MMP-9 secretion. This places this compound as a unique molecule that not only blocks the initial signal (Ang II) but also directly quenches a key source of oxidative stress.
References
The Role of EXP3179 in the Protein Kinase C Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EXP3179, an active metabolite of the angiotensin II receptor blocker losartan, has garnered significant attention for its pleiotropic effects beyond its role in blood pressure regulation. Emerging research has elucidated a critical function of this compound in modulating the Protein Kinase C (PKC) signaling pathway, a key cascade involved in a myriad of cellular processes including inflammation, oxidative stress, and cell proliferation. This technical guide provides an in-depth analysis of the interaction between this compound and the PKC pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved signaling cascades and workflows.
Core Mechanism of Action
This compound acts as a direct inhibitor of Protein Kinase C (PKC), thereby attenuating downstream signaling events. This inhibition has been shown to have significant physiological consequences, particularly in the context of NADPH oxidase-mediated oxidative stress. By blocking PKC, this compound prevents the phosphorylation and subsequent translocation of the cytosolic subunit p47phox to the cell membrane.[1] This step is crucial for the assembly and activation of the NADPH oxidase enzyme complex. The net effect is a reduction in the production of superoxide anions (O2•−) and a decrease in the secretion of matrix metalloproteinase-9 (MMP-9), a key enzyme in tissue remodeling and inflammation.[1]
Quantitative Data Summary
The inhibitory effects of this compound on various components of the PKC signaling pathway have been quantified in several studies. The following tables summarize the key findings.
| Experiment | Cell Type | Stimulant | This compound Concentration | Observed Inhibition | Reference |
| NADPH Oxidase Activity | Human Phagocytic Cells | Phorbol Myristate Acetate (PMA) | Dose-dependent | Significant inhibition (P<0.05) | [2] |
| NADPH Oxidase Activity | Human Phagocytic Cells | Insulin | Dose-dependent | Significant inhibition (P<0.05) | [2] |
| NADPH Oxidase Activity | Endothelial Cells | Phorbol Myristate Acetate (PMA) | Not specified | Significant inhibition | [2] |
| p47phox Translocation | Human Phagocytic Cells | Phorbol Myristate Acetate (PMA) | Not specified | Significant inhibition (P<0.05) | |
| PKC Activity | Human Phagocytic Cells | Phorbol Myristate Acetate (PMA) | Not specified | Significant inhibition (P<0.05) | |
| MMP-9 Secretion | Human Phagocytic Cells | Phorbol Myristate Acetate (PMA) | Not specified | Significant inhibition (P<0.05) |
Table 1: Inhibitory Effects of this compound on Cellular Processes
| PKC Isoform | Interaction with this compound | Method of Confirmation | Reference |
| PKCα | Direct binding and inhibition | Affinity Experiments, Enzymatic Assays | |
| PKCβ | Direct binding and inhibition | Affinity Experiments, Enzymatic Assays |
Table 2: Interaction of this compound with PKC Isoforms
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of this compound and the methodologies used to study it, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's role in the PKC signaling pathway, based on the study by Fortuño et al. (2009) in Hypertension.
Cell Culture and Treatment
-
Cell Type: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors by density gradient centrifugation using Ficoll-Paque.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: For stimulation, cells were pre-incubated with various concentrations of this compound for 30 minutes before the addition of 100 nM phorbol 12-myristate 13-acetate (PMA) or insulin.
NADPH Oxidase Activity Assay
-
Principle: NADPH oxidase activity was measured by lucigenin-enhanced chemiluminescence.
-
Protocol:
-
Treated cells were washed and resuspended in Hanks' Balanced Salt Solution (HBSS).
-
5 µM lucigenin was added to the cell suspension.
-
The reaction was initiated by the addition of 100 µM NADPH.
-
Chemiluminescence was measured immediately using a luminometer.
-
Results were expressed as relative light units per microgram of protein.
-
p47phox Translocation by Western Blot
-
Principle: The translocation of the p47phox subunit from the cytosol to the cell membrane upon cell stimulation was assessed by Western blotting of subcellular fractions.
-
Protocol:
-
Following treatment, cells were harvested and lysed by sonication in a hypotonic buffer.
-
Cytosolic and membrane fractions were separated by ultracentrifugation.
-
Protein concentration in each fraction was determined using the Bradford assay.
-
Equal amounts of protein (20 µg) were separated by 10% SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with a primary antibody against p47phox (e.g., rabbit anti-p47phox).
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The relative band intensity was quantified by densitometry.
-
Protein Kinase C (PKC) Kinase Activity Assay
-
Principle: PKC activity in cell lysates was determined by measuring the incorporation of 32P from [γ-32P]ATP into a specific PKC substrate peptide.
-
Protocol:
-
Treated PBMCs were lysed, and the protein concentration of the lysates was determined.
-
The kinase reaction was performed in a final volume of 50 µL containing:
-
20 µg of cell lysate protein
-
PKC substrate peptide (e.g., Ac-MBP (4-14))
-
Lipid activator (phosphatidylserine and diacylglycerol)
-
10 µM [γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)
-
-
The reaction was initiated by the addition of [γ-32P]ATP and incubated for 10 minutes at 30°C.
-
The reaction was stopped by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.
-
The papers were washed three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
The radioactivity incorporated into the substrate was quantified by scintillation counting.
-
Surface Plasmon Resonance (SPR) for this compound-PKCα Interaction
-
Principle: The direct binding interaction between this compound and recombinant human PKCα was analyzed using SPR.
-
Protocol:
-
Recombinant human PKCα was immobilized on a CM5 sensor chip via amine coupling.
-
A reference flow cell was prepared without the immobilized protein to subtract non-specific binding.
-
Different concentrations of this compound in running buffer (e.g., HBS-EP) were injected over the sensor surface at a constant flow rate.
-
The association and dissociation of this compound were monitored in real-time by measuring the change in the SPR signal (response units, RU).
-
The binding kinetics (association rate constant, ka; dissociation rate constant, kd) and affinity (equilibrium dissociation constant, KD) were calculated by fitting the sensorgram data to a 1:1 Langmuir binding model.
-
MMP-9 Secretion by Gelatin Zymography
-
Principle: The activity of secreted MMP-9 in the cell culture supernatant was determined by its ability to degrade gelatin embedded in a polyacrylamide gel.
-
Protocol:
-
Following cell treatment, the culture supernatant was collected and centrifuged to remove cellular debris.
-
Protein concentration of the supernatant was determined.
-
Equal amounts of protein were mixed with non-reducing sample buffer and loaded onto a 10% polyacrylamide gel containing 1 mg/mL gelatin.
-
Electrophoresis was performed at 4°C.
-
After electrophoresis, the gel was washed twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzyme to renature.
-
The gel was then incubated overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM CaCl2, 1 µM ZnCl2).
-
The gel was stained with 0.5% Coomassie Brilliant Blue R-250 for 1 hour and then destained.
-
Gelatinolytic activity of MMP-9 appeared as clear bands on a blue background, which were quantified by densitometry.
-
Conclusion
This compound demonstrates a significant inhibitory effect on the Protein Kinase C signaling pathway. By directly targeting PKC, this compound effectively downregulates the activation of NADPH oxidase and subsequent production of reactive oxygen species and secretion of MMP-9. This mechanism underscores a novel, AT1-receptor-independent therapeutic potential of this losartan metabolite in conditions associated with oxidative stress and inflammation. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of this compound and explore its therapeutic applications.
References
Unveiling the AT1R-Independent Vasculoprotective Effects of EXP3179: A Technical Guide to its Activation of Endothelial Nitric Oxide Synthase
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism by which EXP3179, a metabolite of the angiotensin II receptor blocker losartan, activates endothelial nitric oxide synthase (eNOS). Geared towards researchers, scientists, and drug development professionals, this document elucidates the signaling cascade, presents key quantitative data, and details the experimental protocols for investigating this vasculoprotective pathway. Notably, this compound's activation of eNOS is independent of the angiotensin II type 1 receptor (AT1R), highlighting a novel therapeutic avenue for cardiovascular disease.
Core Signaling Pathway: A Paradigm Shift from AT1R Blockade
Conventional understanding of losartan's benefits centers on its blockade of the AT1R by its active metabolite, EXP3174. However, research has unveiled a compelling, AT1R-independent mechanism mediated by another metabolite, this compound, which lacks significant AT1R-blocking properties.[1][2][3][4] this compound stimulates the phosphorylation and activation of eNOS, a critical enzyme for endothelial health and vasodilation, through a distinct signaling pathway.[1]
The activation cascade is initiated by the stimulation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This leads to the subsequent activation of Phosphatidylinositol 3-kinase (PI3K) and the downstream protein kinase Akt. Activated Akt then directly phosphorylates eNOS at its serine 1177 residue, leading to the production of nitric oxide (NO). This pathway is crucial for the vasculoprotective effects of this compound, including the inhibition of endothelial cell apoptosis.
A visual representation of this signaling pathway is provided below:
References
- 1. ahajournals.org [ahajournals.org]
- 2. Losartan metabolite this compound activates Akt and endothelial nitric oxide synthase via vascular endothelial growth factor receptor-2 in endothelial cells: angiotensin II type 1 receptor-independent effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. [PDF] Losartan Metabolite this compound Activates Akt and Endothelial Nitric Oxide Synthase via Vascular Endothelial Growth Factor Receptor-2 in Endothelial Cells: Angiotensin II Type 1 Receptor–Independent Effects of this compound | Semantic Scholar [semanticscholar.org]
EXP3179: A Comprehensive Technical Review of a Partial PPAR-gamma Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
EXP3179, an active metabolite of the angiotensin II receptor blocker losartan, has emerged as a significant modulator of the peroxisome proliferator-activated receptor gamma (PPAR-γ).[1][2][3] Unlike its counterpart EXP3174, which is primarily responsible for the antihypertensive effects of losartan, this compound exhibits no significant AT1 receptor-blocking activity.[4][5] Instead, it functions as a partial agonist of PPAR-γ, a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. This unique pharmacological profile has garnered interest in its potential therapeutic applications beyond blood pressure control, particularly in metabolic diseases. This technical guide provides an in-depth analysis of this compound's interaction with PPAR-γ, detailing its activation properties, effects on gene expression, and the experimental methodologies used for its characterization.
Introduction to this compound and PPAR-gamma
Losartan, an orally administered antihypertensive drug, undergoes hepatic metabolism by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, to form two major active metabolites: EXP3174 and this compound. While EXP3174 is a potent and selective AT1 receptor antagonist, this compound is a carboxaldehyde intermediate with distinct biological activities.
PPAR-γ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon activation by an agonist, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. PPAR-γ plays a crucial role in adipocyte differentiation, fatty acid storage, glucose homeostasis, and inflammation. Full agonists of PPAR-γ, such as the thiazolidinediones (TZDs), are potent insulin sensitizers but are associated with side effects like weight gain and fluid retention. Partial agonists, like this compound, offer the potential for a more favorable therapeutic window by eliciting a submaximal response.
Quantitative Analysis of this compound-Mediated PPAR-gamma Activation
The activity of this compound as a partial PPAR-γ agonist has been quantified in several key studies. The following tables summarize the comparative activation data and binding affinities.
Table 1: PPAR-gamma Ligand-Binding Domain (LBD) Activation
| Compound | Maximum Activation (% of Pioglitazone) | Fold Induction (at 100 µmol/L) | EC50 (µmol/L) | Reference(s) |
| This compound | 51% | 7.1 ± 1 | 17.1 | |
| Pioglitazone (Full Agonist) | 100% | Not specified | 0.88 | |
| Losartan | Not specified | Not specified | >50 | |
| EXP3174 | No activation | Not specified | Not applicable |
Table 2: Effect of this compound on PPAR-gamma Target Gene Expression in Monocytes
| Target Gene | Fold Upregulation (Losartan-treated vs. Control) | Reference(s) |
| CD36 | 3.75 ± 0.95 | |
| ABCG1 | 252.02 ± 46.86 |
Signaling Pathways and Experimental Workflows
PPAR-gamma Signaling Pathway Activated by this compound
The canonical signaling pathway for PPAR-γ activation involves ligand binding, heterodimerization with RXR, and subsequent modulation of gene transcription. As a partial agonist, this compound induces a conformational change in the PPAR-γ LBD that is distinct from that induced by full agonists, leading to a differential recruitment of coactivators and a tempered transcriptional response.
Caption: PPAR-gamma signaling pathway activated by this compound.
Metabolic Conversion of Losartan
This compound is an intermediate in the metabolic conversion of losartan to its other major active metabolite, EXP3174. This process is crucial for understanding the in vivo effects of losartan administration.
Caption: Metabolic pathway of losartan to this compound and EXP3174.
Experimental Protocols
PPAR-gamma Transactivation Assay (Luciferase Reporter Assay)
This assay is a cornerstone for quantifying the agonistic activity of compounds on PPAR-γ. It utilizes a chimeric receptor and a reporter gene system to measure the activation of the PPAR-γ ligand-binding domain (LBD).
Objective: To determine the potency and efficacy of this compound as a PPAR-γ agonist.
Materials:
-
COS-7 cells (or other suitable mammalian cell line)
-
Lipofectamine 2000 (or similar transfection reagent)
-
Expression vector for Gal4-DNA binding domain fused to human PPAR-γ LBD (pGal4-hPPARγ-LBD)
-
Luciferase reporter vector with Gal4 upstream activation sequences (pGal5-TK-pGL3)
-
Control reporter vector (e.g., pRL-CMV, Renilla luciferase) for normalization
-
DMEM with 10% FBS
-
Test compounds (this compound, pioglitazone, losartan, EXP3174) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay system
Procedure:
-
Cell Culture and Transfection:
-
Seed COS-7 cells in 24-well plates at an appropriate density to reach 80-90% confluency on the day of transfection.
-
Co-transfect the cells with pGal4-hPPARγ-LBD, pGal5-TK-pGL3, and pRL-CMV using Lipofectamine 2000 according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 4-6 hours of transfection, replace the transfection medium with fresh DMEM containing 10% FBS.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (pioglitazone).
-
-
Incubation:
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the EC50 values.
-
Compare the maximal activation of this compound to that of the full agonist pioglitazone to determine its partial agonist activity.
-
Caption: Workflow for PPAR-gamma transactivation luciferase reporter assay.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the effect of this compound on the expression of PPAR-γ target genes.
Materials:
-
3T3-L1 adipocytes or primary human monocytes
-
Test compounds
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., aP2, CD36, ABCG1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture 3T3-L1 cells and induce differentiation into adipocytes, or isolate primary human monocytes.
-
Treat the cells with this compound, losartan, EXP3174, and a positive control (e.g., pioglitazone) at a specified concentration (e.g., 10 µmol/L) for 24 hours.
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the treated cells using a commercial kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated control.
-
Conclusion
This compound, a key metabolite of losartan, is a well-characterized partial agonist of PPAR-γ. Its ability to activate PPAR-γ, albeit to a lesser extent than full agonists, and subsequently induce the expression of target genes involved in lipid metabolism and inflammation, underscores its potential for therapeutic interventions in metabolic disorders. The presented data and experimental protocols provide a solid foundation for researchers and drug development professionals to further investigate the pharmacological properties and clinical relevance of this compound and other selective PPAR-γ modulators. The development of such partial agonists may offer a safer alternative to full agonists, retaining beneficial metabolic effects while minimizing adverse side effects.
References
An In-depth Technical Guide to the Biological Targets and Pathways of EXP3179
For Researchers, Scientists, and Drug Development Professionals
Abstract
EXP3179, an active metabolite of the angiotensin II receptor blocker losartan, exhibits a range of biological activities that are independent of the angiotensin II type 1 receptor (AT1R). This document provides a comprehensive overview of the known molecular targets and signaling pathways of this compound. It is intended to serve as a technical guide for researchers and professionals in drug development, offering detailed insights into its mechanism of action, quantitative data on its effects, and methodologies for its study. The primary biological activities of this compound discussed herein include the activation of the VEGFR2/PI3K/Akt/eNOS pathway, partial agonism of PPAR-γ, and the inhibition of NADPH oxidase via Protein Kinase C (PKC), as well as the suppression of cyclooxygenase-2 (COX-2) expression.
Core Biological Targets and Signaling Pathways
This compound modulates several key signaling cascades, contributing to its pleiotropic effects on the vasculature and inflammatory processes. These activities are distinct from the AT1R blockade characteristic of its parent drug, losartan, and its other major metabolite, EXP3174.
Activation of the VEGFR2/PI3K/Akt/eNOS Signaling Pathway
This compound has been shown to stimulate the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), a critical enzyme for endothelial function and vasodilation. This activation is mediated through the Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), which subsequently engages the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[1][2][3] The activation of this pathway by this compound promotes endothelial cell survival by inhibiting apoptosis.[1][3]
Partial Agonism of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)
This compound functions as a partial agonist of PPAR-γ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation. This activity is thought to contribute to some of the beneficial metabolic effects observed with losartan treatment.
Inhibition of NADPH Oxidase via Protein Kinase C (PKC)
This compound inhibits the production of superoxide radicals by NADPH oxidase. This effect is mediated through the inhibition of Protein Kinase C (PKC), which prevents the translocation of the cytosolic subunit p47phox to the cell membrane, a critical step in the assembly and activation of the NADPH oxidase complex.
Inhibition of Cyclooxygenase-2 (COX-2) Expression
This compound has demonstrated anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins. This inhibition has been observed in response to inflammatory stimuli such as Angiotensin II and lipopolysaccharide (LPS).
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of this compound.
| Biological Target | Parameter | Value | Cell/System Type | Reference |
| eNOS Activation | EC50 | -logEC50: 8.2 ± 0.1 mol/L | Endothelial Cells | |
| PPAR-γ Activation | EC50 | 17.1 µmol/L | COS-7 cells (reporter assay) | |
| Agonist Activity | Partial Agonist | 3T3-L1 adipocytes | ||
| COX-2 Inhibition | Effective Concentration | 10-7 mol/L | Human Endothelial Cells | |
| PKC/NADPH Oxidase | Inhibition | Dose-dependent | Human Phagocytic Cells |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.
VEGFR2/PI3K/Akt/eNOS Pathway Activation
-
Objective: To determine the effect of this compound on the phosphorylation of eNOS and upstream signaling components.
-
Cell Culture: Bovine aortic endothelial cells (BAECs) or human umbilical vein endothelial cells (HUVECs) are commonly used.
-
Treatment: Cells are serum-starved and then treated with varying concentrations of this compound for specified time points.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated forms of VEGFR2, Akt (Ser473), and eNOS (Ser1177), as well as total protein for normalization.
-
Inhibitor Studies: To confirm the pathway, cells are pre-treated with specific inhibitors such as LY294002 (PI3K inhibitor) or SU1498 (VEGFR2 inhibitor) prior to this compound stimulation.
-
Data Analysis: Densitometry is used to quantify the band intensities, and the ratio of phosphorylated to total protein is calculated.
PPAR-γ Agonist Activity Assay
-
Objective: To quantify the ability of this compound to activate PPAR-γ.
-
Reporter Assay: COS-7 cells are transiently transfected with a plasmid encoding a Gal4 DNA-binding domain fused to the ligand-binding domain of human PPAR-γ, along with a luciferase reporter plasmid containing Gal4 upstream activating sequences.
-
Treatment: Transfected cells are treated with this compound, a known PPAR-γ agonist (e.g., pioglitazone) as a positive control, and a vehicle control.
-
Luciferase Measurement: After incubation, cell lysates are assayed for luciferase activity using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. The fold induction relative to the vehicle control is calculated.
NADPH Oxidase Activity Assay
-
Objective: To measure the effect of this compound on NADPH oxidase-mediated superoxide production.
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) or neutrophils are isolated from whole blood.
-
Lucigenin-Enhanced Chemiluminescence: Superoxide production is measured by lucigenin-enhanced chemiluminescence. Cells are pre-incubated with this compound and then stimulated with an agonist such as phorbol 12-myristate 13-acetate (PMA). The resulting chemiluminescence is measured over time.
-
PKC Activity Assay: To link NADPH oxidase inhibition to PKC, a separate PKC activity assay is performed. Following treatment with this compound and stimulation with PMA, cell lysates are assayed for PKC activity using a commercial kit that typically measures the phosphorylation of a specific substrate.
COX-2 Expression Analysis
-
Objective: To determine the effect of this compound on the induction of COX-2 expression.
-
Cell Culture and Treatment: Human endothelial cells are treated with an inflammatory stimulus (e.g., Angiotensin II or LPS) in the presence or absence of this compound.
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the cells and reverse-transcribed to cDNA. qRT-PCR is then performed using primers specific for COX-2 and a housekeeping gene for normalization.
-
Western Blotting: Cell lysates can also be analyzed by Western blotting using an antibody specific for COX-2 to assess protein levels.
Conclusion
This compound, a major metabolite of losartan, possesses a unique pharmacological profile characterized by multiple biological activities that are independent of AT1R blockade. Its ability to activate the pro-survival and vasodilatory VEGFR2/PI3K/Akt/eNOS pathway, partially agonize the anti-inflammatory and metabolic regulator PPAR-γ, and inhibit the pro-oxidative PKC/NADPH oxidase pathway, as well as suppress COX-2 expression, highlights its potential to exert beneficial cardiovascular and anti-inflammatory effects. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and established experimental protocols, to aid in the further investigation and potential therapeutic development of compounds targeting these pathways.
References
- 1. Losartan metabolite this compound activates Akt and endothelial nitric oxide synthase via vascular endothelial growth factor receptor-2 in endothelial cells: angiotensin II type 1 receptor-independent effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
A Technical Guide to the Pharmacokinetics and Metabolism of Losartan to EXP3179
An In-depth Analysis for Researchers and Drug Development Professionals
Losartan is an orally active, nonpeptide angiotensin II receptor blocker (ARB) widely used in the management of hypertension, diabetic nephropathy, and to reduce stroke risk.[1][2] Its therapeutic efficacy is significantly influenced by its biotransformation into active metabolites. This technical guide provides a comprehensive overview of the pharmacokinetics of losartan and its metabolic conversion, with a specific focus on the intermediate metabolite EXP3179 and the principal active metabolite, EXP3174.
Pharmacokinetics of Losartan and its Metabolites
The clinical pharmacology of losartan is characterized by rapid absorption, extensive first-pass metabolism, and the formation of metabolites that contribute significantly to its therapeutic action.[1][3]
1.1 Absorption Following oral administration, losartan is well absorbed, although it undergoes substantial first-pass metabolism, resulting in a systemic bioavailability of approximately 33%.[1] Peak plasma concentrations (Cmax) of the parent drug are typically reached within 1-2 hours. While food can slow the rate of absorption, delaying the time to Cmax, it does not have a clinically significant effect on the overall bioavailability (AUC) of losartan or its active metabolite.
1.2 Distribution Both losartan and its active metabolite, EXP3174, are highly bound to plasma proteins, primarily albumin. The plasma protein binding for losartan is approximately 98.7%, while for EXP3174 it is even higher at 99.8%. The volume of distribution for losartan is about 34 liters, indicating some distribution into tissues, whereas the volume of distribution for EXP3174 is smaller, at around 10-12 liters.
1.3 Metabolism The metabolism of losartan is a critical aspect of its pharmacology, primarily occurring in the liver via cytochrome P450 (CYP) enzymes. Approximately 14% of an oral dose of losartan is converted to its more potent, long-acting carboxylic acid metabolite, E-3174 (often denoted as EXP3174). This conversion is a two-step oxidation process.
First, losartan is oxidized to an unstable aldehyde intermediate, This compound (also known as losartan carboxaldehyde). Subsequently, this compound is further oxidized to the pharmacologically active carboxylic acid metabolite, EXP3174 . While EXP3174 is the primary mediator of the angiotensin II receptor blockade, this compound itself possesses biological activity, acting as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist and exhibiting anti-inflammatory properties independent of the angiotensin receptor.
The key enzymes responsible for this biotransformation are CYP2C9 and CYP3A4 . In vitro studies have demonstrated that CYP2C9 is the major contributor to the formation of EXP3174, particularly at lower, therapeutic concentrations of losartan. Genetic polymorphisms in the CYP2C9 enzyme can lead to interindividual variability in losartan metabolism and clinical response.
1.4 Excretion Losartan and its metabolites are eliminated through both renal and biliary pathways. The terminal elimination half-life of losartan is relatively short, about 1.5 to 2.5 hours. In contrast, the active metabolite EXP3174 has a much longer half-life of 6 to 9 hours, which contributes significantly to the duration of the antihypertensive effect after a single daily dose. The total plasma clearance of losartan is approximately 600 mL/min, with renal clearance accounting for about 75 mL/min. For EXP3174, the total plasma clearance is much lower at 50 mL/min, with renal clearance contributing 25 mL/min.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for losartan and its principal active metabolite, EXP3174.
Table 1: Pharmacokinetic Parameters of Losartan
| Parameter | Value | References |
|---|---|---|
| Bioavailability | ~33% | |
| Time to Peak (Tmax) | 1 - 2 hours | |
| Half-life (t½) | 1.5 - 2.5 hours | |
| Plasma Clearance (CLp) | ~600 mL/min | |
| Renal Clearance (CLr) | ~75 mL/min | |
| Volume of Distribution (Vd) | ~34 L |
| Plasma Protein Binding | ~98.7% | |
Table 2: Pharmacokinetic Parameters of EXP3174 (Active Metabolite)
| Parameter | Value | References |
|---|---|---|
| Formation | ~14% of oral losartan dose | |
| Time to Peak (Tmax) | 3 - 4 hours | |
| Half-life (t½) | 6 - 9 hours | |
| Plasma Clearance (CLp) | ~50 mL/min | |
| Renal Clearance (CLr) | ~25 mL/min | |
| Volume of Distribution (Vd) | ~10 L | |
| Plasma Protein Binding | ~99.8% |
| Potency vs. Losartan | 10 to 40-fold higher | |
Experimental Protocols
The investigation of losartan's metabolism relies on established in vitro and in vivo methodologies.
3.1 In Vitro Metabolism Protocol using Human Liver Microsomes This protocol aims to identify the enzymes responsible for losartan metabolism and to characterize the kinetics of metabolite formation.
-
Preparation: Human liver microsomes are prepared and stored at -80°C. The protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Incubation Mixture: A typical incubation mixture (final volume of 200 µL) in a phosphate buffer (pH 7.4) contains:
-
Human liver microsomes (e.g., 0.2 mg/mL).
-
Losartan (at various concentrations, e.g., 0.05 to 50 µM, to determine kinetic parameters).
-
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.
-
-
Inhibitor Studies: To identify specific CYP enzyme contributions, parallel incubations are performed with selective chemical inhibitors. For example:
-
Sulfaphenazole , a specific CYP2C9 inhibitor, is used to probe the role of CYP2C9.
-
Ketoconazole or Triacetyloleandomycin , CYP3A4 inhibitors, are used to assess the involvement of CYP3A4.
-
-
Reaction: The reaction is initiated by adding the NADPH-generating system after a brief pre-incubation period at 37°C. The reaction is allowed to proceed for a specified time (e.g., 30 minutes) and is then terminated by adding a quenching solvent like ice-cold acetonitrile.
-
Analysis: After centrifugation to precipitate proteins, the supernatant is collected. The concentrations of losartan and its metabolites (this compound, EXP3174) are quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The formation rates of metabolites are calculated. Kinetic parameters like Vmax (maximum reaction velocity) and Km (Michaelis-Menten constant) are determined by fitting the data to enzyme kinetic models.
3.2 In Vivo Human Pharmacokinetic Study Protocol This protocol is designed to determine the pharmacokinetic profile of losartan and its metabolites in human subjects.
-
Study Design: A randomized, open-label, crossover study is often employed. A washout period of at least 1-2 weeks separates the treatment phases.
-
Subjects: A cohort of healthy, non-smoking male and/or female volunteers is recruited after obtaining informed consent.
-
Drug Administration: Subjects receive a single oral dose of losartan (e.g., 50 mg or 100 mg) after an overnight fast. In some studies, an intravenous administration arm is included to determine absolute bioavailability.
-
Blood Sampling: Serial blood samples are collected into heparinized tubes at specific time points: pre-dose (0 hours) and at various post-dose intervals (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalysis: Plasma concentrations of losartan and EXP3174/EXP3179 are determined using a validated LC-MS/MS method, which provides high sensitivity and specificity.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, CLp (Plasma Clearance), and Vd (Volume of Distribution).
Visualizations
Metabolic Pathway of Losartan
Caption: Metabolic conversion of Losartan to its intermediate (this compound) and active (EXP3174) metabolites.
Experimental Workflow for In Vitro Metabolism Study
Caption: Step-by-step workflow for a typical in vitro losartan metabolism experiment.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Standard workflow for conducting an in vivo pharmacokinetic study of losartan in humans.
References
EXP3179: A Comprehensive Technical Guide to its Structural and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
EXP3179, also known as losartan carboxaldehyde, is a principal and biologically active metabolite of the widely prescribed antihypertensive drug, losartan. Initially characterized for its distinct pharmacological profile, separate from its parent compound, this compound has garnered significant scientific interest. This document provides an in-depth technical overview of the structural and chemical properties of this compound, its complex pharmacology, and the experimental methodologies used to elucidate its functions.
Chemical and Structural Properties
This compound is an imidazole derivative with a biphenyl-tetrazole moiety, structurally similar to losartan but with a key functional group modification. The hydroxymethyl group on the imidazole ring of losartan is oxidized to a carboxaldehyde group in this compound.
| Property | Value | Source |
| IUPAC Name | 2-butyl-4-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde | [1][2] |
| Synonyms | Losartan Carboxaldehyde, DuP 167, E3179 | [1][3] |
| CAS Number | 114798-36-6 | [4] |
| Molecular Formula | C22H21ClN6O | |
| Molecular Weight | 420.89 g/mol | |
| Melting Point | 84-86 °C |
Solubility
| Solvent | Solubility | Source |
| DMSO | 125 mg/mL (296.99 mM) | |
| DMF | 30 mg/mL | |
| Ethanol | 30 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.94 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.94 mM) |
Pharmacological Properties and Signaling Pathways
The pharmacology of this compound is multifaceted, with effects mediated through several distinct signaling pathways. Notably, there has been an evolution in the understanding of its interaction with the Angiotensin II Type 1 (AT1) receptor.
Angiotensin II Type 1 (AT1) Receptor Antagonism
For many years, this compound was considered to be devoid of AT1 receptor blocking activity, a characteristic that distinguished it from losartan and its other major metabolite, EXP3174. However, a 2022 study has challenged this long-held view, demonstrating that this compound can indeed fully block AT1 receptor signaling in vitro. This recent finding suggests a more complex pharmacological profile for this compound than previously understood and indicates that some of the therapeutic effects of losartan may be mediated by the direct AT1 receptor antagonism of this metabolite.
Experimental Protocol: AT1 Receptor Binding Assay
A standard method to assess AT1 receptor binding involves a competitive radioligand binding assay.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the AT1 receptor.
-
Radioligand: A radiolabeled AT1 receptor antagonist, such as [125I]Sar1,Ile8-Angiotensin II, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Cyclooxygenase-2 (COX-2) Inhibition
This compound has been shown to potently inhibit the expression of endothelial cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It achieves this by abolishing the upregulation of COX-2 mRNA, which in turn reduces the production of pro-inflammatory prostaglandins.
Experimental Protocol: COX-2 Expression Assay
-
Cell Culture: Human endothelial cells are cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) or Angiotensin II to induce COX-2 expression.
-
Treatment: Cells are co-incubated with the stimulus and various concentrations of this compound.
-
RNA Isolation and RT-qPCR: Total RNA is extracted from the cells, and the expression level of COX-2 mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Protein Analysis (Western Blot): Cell lysates are subjected to SDS-PAGE, and COX-2 protein levels are detected by immunoblotting with a specific anti-COX-2 antibody.
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activation
This compound acts as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. This activation is independent of AT1 receptor blockade.
Experimental Protocol: PPAR-γ Reporter Gene Assay
-
Cell Line: A suitable mammalian cell line is co-transfected with two plasmids: one expressing a fusion protein of the PPAR-γ ligand-binding domain (LBD) and the GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Treatment: The transfected cells are treated with this compound or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.
-
Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of PPAR-γ.
Activation of the Akt/eNOS Pathway via VEGFR2
This compound has been shown to stimulate the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS) through the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This signaling cascade is independent of the AT1 receptor and contributes to the vasoprotective effects of this compound.
Experimental Protocol: Western Blot Analysis of Akt and eNOS Phosphorylation
-
Cell Culture and Treatment: Endothelial cells are treated with this compound for various times and at different concentrations.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Western Blotting: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated eNOS (p-eNOS), as well as total Akt and eNOS antibodies for normalization.
-
Detection: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. The intensity of the bands is quantified to determine the level of phosphorylation.
Inhibition of NADPH Oxidase via Protein Kinase C (PKC)
This compound can inhibit the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in vascular cells, by inhibiting protein kinase C (PKC). This action contributes to the antioxidant properties of the compound.
Experimental Protocol: NADPH Oxidase Activity Assay
-
Cell or Membrane Preparation: Phagocytic cells or vascular cell membrane fractions are prepared.
-
Stimulation: The cells or membranes are stimulated with an activator of NADPH oxidase, such as phorbol myristate acetate (PMA).
-
Treatment: The samples are pre-incubated with this compound.
-
Detection of ROS: NADPH oxidase activity is measured by detecting the production of superoxide using methods like lucigenin-enhanced chemiluminescence or the cytochrome c reduction assay.
-
p47phox Translocation: To confirm PKC-mediated inhibition, the translocation of the cytosolic subunit p47phox to the membrane can be assessed by western blotting of membrane and cytosolic fractions.
Conclusion
This compound is a pharmacologically active metabolite of losartan with a complex and multifaceted mechanism of action. Its structural and chemical properties, particularly the presence of the carboxaldehyde group, confer a unique biological activity profile. While historically viewed as inactive at the AT1 receptor, recent evidence necessitates a re-evaluation of this assertion. Its ability to inhibit COX-2, activate PPAR-γ, stimulate the Akt/eNOS pathway, and inhibit NADPH oxidase underscores its potential therapeutic relevance beyond simple blood pressure control. This technical guide provides a comprehensive overview for researchers and professionals in drug development, highlighting the key characteristics and signaling pathways of this intriguing molecule. Further research into the nuanced pharmacology of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Losartan metabolite this compound activates Akt and endothelial nitric oxide synthase via vascular endothelial growth factor receptor-2 in endothelial cells: angiotensin II type 1 receptor-independent effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of peroxisome proliferator-activated receptor gamma activity by losartan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of EXP3179: A Technical Overview of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EXP3179, a primary active metabolite of the angiotensin II receptor blocker (ARB) losartan, has garnered significant scientific interest due to its complex pharmacological profile. While initially considered to be devoid of direct angiotensin II type 1 (AT1) receptor antagonistic activity, emerging in vitro evidence suggests a more nuanced role for this molecule.[1][2] This technical guide provides an in-depth summary of the in vitro studies on this compound, focusing on its effects on key signaling pathways and cellular functions. The information is presented to facilitate further research and drug development efforts.
Core Pharmacological Activities of this compound
In vitro studies have revealed that this compound exerts a range of biological effects, some of which are independent of the AT1 receptor. These activities include modulation of endothelial function, anti-inflammatory effects, and regulation of oxidative stress.
Quantitative Summary of In Vitro Activities
The following table summarizes the key quantitative data from in vitro studies of this compound.
| Parameter | Value | Cell Type/System | Experimental Context | Reference(s) |
| EC50 (Akt/eNOS Phosphorylation) | -logEC50: 8.2 ± 0.1 M | Endothelial Cells (ECs) | Stimulation of Akt and eNOS phosphorylation. | [1][3] |
| AT1 Receptor Signaling Blockade | 100% | AT1R-expressing cell lines | Inhibition of Angiotensin II-induced signaling. | [2] |
| Inhibition of Phenylephrine (PE)-Induced Contraction | Up to 65% | Ex vivo wire myography | Endothelium-dependent vasorelaxation. | |
| Inhibition of COX-2 Transcription | Abolished | Human Endothelial Cells | LPS- and Ang II-induced COX-2 transcription. | |
| Inhibition of NADPH Oxidase Activity | Dose-dependent | Human phagocytic cells and endothelial cells | Phorbol myristate acetate and insulin-stimulated superoxide production. |
It is important to note that there are conflicting reports regarding the AT1 receptor blocking activity of this compound, with some studies suggesting it has no activity at this receptor.
Key Signaling Pathways Modulated by this compound
This compound influences several critical intracellular signaling cascades, contributing to its diverse pharmacological effects.
VEGFR2/PI3K/Akt/eNOS Pathway
This compound has been shown to activate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to the downstream activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This cascade culminates in the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of the vasodilator nitric oxide (NO).
Inhibition of PKC/NADPH Oxidase Pathway
This compound can inhibit the activity of Protein Kinase C (PKC), a key upstream regulator of NADPH oxidase. By inhibiting PKC, this compound prevents the translocation of the p47phox subunit to the membrane, thereby blocking the assembly and activation of the NADPH oxidase complex and reducing the production of superoxide radicals.
Experimental Protocols
This section provides an overview of the methodologies employed in the in vitro characterization of this compound.
Cell Culture and Treatment
-
Cell Lines: Human Endothelial Cells (ECs), Bovine Aortic Endothelial Cells (BAECs), and various AT1R-expressing cell lines have been utilized.
-
Culture Conditions: Standard cell culture conditions are typically employed (e.g., 37°C, 5% CO2).
-
Treatment Protocol: Cells are often serum-starved prior to treatment with this compound to minimize confounding factors from serum components. Treatment concentrations of this compound typically range from 10⁻⁹ to 10⁻⁵ M, with incubation times varying from minutes to hours depending on the endpoint being measured.
AT1 Receptor Binding Assay (Radioligand Competition Assay)
This assay is crucial for determining the binding affinity of this compound to the AT1 receptor.
Protocol Outline:
-
Membrane Preparation: Homogenize cells or tissues expressing the AT1 receptor to isolate cell membranes.
-
Reaction Mixture: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸]Angiotensin II), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Western Blotting for eNOS Phosphorylation
This technique is used to quantify the phosphorylation status of eNOS upon treatment with this compound.
Protocol Outline:
-
Cell Lysis: After treatment with this compound, lyse the endothelial cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated eNOS (e.g., anti-phospho-eNOS Ser1177).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands.
-
Analysis: Quantify the band intensity and normalize to the total eNOS protein levels to determine the relative increase in phosphorylation.
COX-2 Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
Protocol Outline:
-
Cell Stimulation: Treat cells (e.g., human endothelial cells or macrophages) with an inflammatory stimulus such as lipopolysaccharide (LPS) or Angiotensin II to induce COX-2 expression.
-
This compound Treatment: Co-incubate the stimulated cells with various concentrations of this compound.
-
Measurement of COX-2 Activity:
-
Prostaglandin Quantification: Measure the levels of prostaglandins (e.g., PGE2) in the cell culture supernatant using an ELISA kit.
-
mRNA or Protein Expression: Quantify COX-2 mRNA levels by RT-qPCR or COX-2 protein levels by Western blotting.
-
-
Data Analysis: Determine the concentration of this compound that causes a 50% inhibition (IC50) of COX-2 activity or expression.
Conclusion
The in vitro data on this compound reveal a molecule with a multifaceted pharmacological profile. While its interaction with the AT1 receptor remains a subject of ongoing investigation, its ability to modulate endothelial function through the VEGFR2/PI3K/Akt/eNOS pathway and its anti-inflammatory and antioxidant properties are well-documented. This technical guide provides a comprehensive summary of the current in vitro knowledge on this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development. Further studies are warranted to fully elucidate the therapeutic potential of this intriguing losartan metabolite.
References
In Vivo Effects of EXP3179 in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EXP3179 is an active metabolite of the angiotensin II receptor blocker (ARB), losartan. While its counterpart, EXP3174, is primarily responsible for the blood pressure-lowering effects through potent AT1 receptor antagonism, this compound exhibits a unique pharmacological profile with pleiotropic effects that extend beyond AT1 receptor blockade. This technical guide provides an in-depth overview of the in vivo effects of this compound in various animal models, focusing on its cardiovascular and anti-inflammatory properties. The information is presented to aid researchers and drug development professionals in understanding the multifaceted actions of this metabolite.
Data Presentation: Quantitative In Vivo Effects of this compound
The following tables summarize the key quantitative data from in vivo and ex vivo studies investigating the effects of this compound in animal models of hypertension and cardiovascular disease.
Table 1: Effects of this compound on Blood Pressure in Hypertensive Rat Models
| Animal Model | Treatment and Dosage | Duration | Effect on Blood Pressure | Reference |
| Nω-nitro-L-arginine methyl ester (L-NAME)-induced hypertensive rats | This compound | 10 weeks | Partial reduction in systolic and diastolic blood pressure (did not normalize to control levels) | [1] |
| Spontaneously Hypertensive Rats (SHR) | This compound | Not specified | Significant decrease in blood pressure | [2] |
| Normotensive rats | This compound | Not specified | Significant decrease in blood pressure | [2] |
Table 2: Vasculoprotective Effects of this compound in Ex Vivo Studies
| Animal Model | Experimental Setup | Treatment Concentration | Key Findings | Reference |
| Wild-type mice | Phenylephrine (PE)-induced contraction of aortic rings | Not specified | Prevented PE-induced contraction by up to 65% | [2] |
| AT2 receptor knockout mice | PE-induced contraction of aortic rings | Not specified | Effects on endothelial function are largely independent of the AT2 receptor | [3] |
Table 3: Anti-fibrotic Effects of this compound in L-NAME-Induced Hypertensive Rats
| Parameter | Treatment and Dosage | Duration | Key Findings | Reference |
| Myocardial Collagen Volume Fraction | This compound | 10 weeks | Fully prevented the increase in collagen volume fraction | |
| Procollagen Type I Expression | This compound | 10 weeks | Fully prevented the increase in procollagen type I expression | |
| Myocardial TGF-β1 mRNA Expression | This compound | 10 weeks | Fully prevented the increase in TGF-β1 mRNA expression | |
| Myocardial CTGF mRNA and Protein Expression | This compound | 10 weeks | Significantly decreased CTGF mRNA and protein expression | |
| Myocardial Lysyl Oxidase (LOX) Expression | This compound | 10 weeks | Fully prevented the increase in LOX expression |
Experimental Protocols
L-NAME-Induced Hypertension in Rats
This model is used to induce hypertension and associated cardiac fibrosis by inhibiting nitric oxide synthase.
Materials:
-
Male Wistar rats
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
Drinking water
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)
Procedure:
-
House male Wistar rats under standard laboratory conditions.
-
Induce hypertension by administering L-NAME in the drinking water at a concentration of 40 mg/kg/day.
-
Monitor systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.
-
Continue L-NAME administration for the duration of the experiment (e.g., 4 to 10 weeks) to establish and maintain hypertension.
-
At the end of the treatment period, sacrifice the animals for tissue collection and analysis.
Ex Vivo Wire Myography of Aortic Rings
This technique is employed to assess the vasoactive properties of this compound on isolated arterial segments.
Materials:
-
Rat or mouse aorta
-
Krebs-Henseleit solution
-
Phenylephrine (PE)
-
This compound
-
Wire myograph system
-
Dissection microscope and surgical instruments
Procedure:
-
Euthanize the animal and carefully excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into 2 mm rings.
-
Mount the aortic rings on the stainless-steel wires of the myograph chamber, which is filled with Krebs-Henseleit solution and maintained at 37°C, bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for a defined period under a resting tension.
-
Induce contraction of the aortic rings with a standard dose of phenylephrine.
-
Once a stable contraction is achieved, add this compound to the chamber to assess its vasorelaxant effects.
-
Record the changes in isometric tension to determine the effect of this compound on vascular tone.
Isolation of Adult Rat Cardiac Fibroblasts
This protocol is for obtaining primary cardiac fibroblasts for in vitro studies on the anti-fibrotic effects of this compound.
Materials:
-
Adult rat heart
-
Langendorff perfusion system
-
Collagenase type II solution
-
DMEM with 10% FBS
-
Sterile PBS
Procedure:
-
Perfuse the heart in a Langendorff system for 5 minutes.
-
In a sterile environment, wash the heart with sterile PBS.
-
Mince the heart tissue into small pieces.
-
Incubate the minced tissue in a digestion solution containing collagenase type II at 37°C for 25-40 minutes.
-
Stop the digestion by adding DMEM with 10% FBS.
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.
-
Plate the cells in culture flasks. After 3 hours, wash with PBS to remove non-adherent cells, leaving the cardiac fibroblasts attached.
Signaling Pathways and Experimental Workflows
TGF-β1-CTGF-LOX Signaling Pathway in Cardiac Fibrosis
This compound has been shown to exert its anti-fibrotic effects by interfering with the TGF-β1 signaling cascade in cardiac fibroblasts. In the L-NAME-induced hypertensive model, increased TGF-β1 expression leads to the upregulation of Connective Tissue Growth Factor (CTGF), which in turn increases the expression of Lysyl Oxidase (LOX). LOX is a crucial enzyme in collagen cross-linking, contributing to myocardial stiffness and fibrosis. This compound treatment prevents the upregulation of TGF-β1, CTGF, and LOX, thereby mitigating cardiac fibrosis.
Caption: this compound inhibits the TGF-β1-CTGF-LOX signaling pathway in cardiac fibrosis.
Experimental Workflow for Assessing Anti-fibrotic Effects of this compound
The following diagram illustrates the experimental workflow for evaluating the in vivo anti-fibrotic efficacy of this compound in an animal model of hypertension.
Caption: Workflow for evaluating the anti-fibrotic effects of this compound in vivo.
Other Potential Mechanisms of Action
Beyond its anti-fibrotic effects, this compound has been reported to possess other biological activities that may contribute to its beneficial cardiovascular profile.
-
PPAR-γ Activation: this compound acts as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. This activity may contribute to the metabolic benefits observed with losartan treatment.
-
Anti-inflammatory Effects: this compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins. This suggests a direct anti-inflammatory role for the metabolite.
-
Inhibition of NADPH Oxidase: In vitro studies have demonstrated that this compound can inhibit NADPH oxidase activity in phagocytic cells, thereby reducing the production of reactive oxygen species (ROS). This antioxidant effect may contribute to its vasculoprotective properties.
Caption: Pleiotropic mechanisms of action of this compound.
Conclusion
The in vivo and ex vivo data from animal models clearly indicate that this compound, a major metabolite of losartan, possesses significant cardiovascular protective effects that are, in part, independent of AT1 receptor blockade. Its ability to lower blood pressure, improve endothelial function, and mitigate cardiac fibrosis through modulation of key signaling pathways such as the TGF-β1 cascade highlights its therapeutic potential. Furthermore, its engagement with other targets, including PPAR-γ, COX-2, and NADPH oxidase, underscores a complex and multifaceted mechanism of action. This technical guide provides a foundational understanding of the in vivo effects of this compound, which should serve as a valuable resource for further research and development in the field of cardiovascular therapeutics.
References
- 1. Isolation and Characterization of Adult Cardiac Fibroblasts and Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Losartan metabolite this compound is a unique blood pressure-lowering AT1R antagonist with direct, rapid endothelium-dependent vasoactive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Losartan ameliorates TGF-β1–induced CFTR dysfunction and improves correction by cystic fibrosis modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EXP3179 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
EXP3179 is an active metabolite of the angiotensin II type 1 receptor (AT1R) antagonist, Losartan. Unlike its precursor, this compound exhibits a range of biological activities that are independent of AT1R blockade, making it a molecule of significant interest for research in cardiovascular diseases, inflammation, and oxidative stress. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on key signaling pathways.
Mechanism of Action
This compound has been shown to exert its effects through several key mechanisms:
-
Inhibition of NADPH Oxidase: this compound inhibits the activity of NADPH oxidase, a major source of reactive oxygen species (ROS), by targeting the Protein Kinase C (PKC) signaling pathway. This leads to a reduction in oxidative stress.[1][2]
-
Activation of the VEGFR2/PI3K/Akt Pathway: this compound can activate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to the downstream activation of the PI3K/Akt signaling cascade. This pathway is crucial for cell survival and proliferation and results in the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[3][4]
-
PPARγ Agonism: this compound acts as a partial agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation and metabolism.[5]
Data Presentation
The following tables summarize the quantitative effects of this compound observed in various cell culture experiments.
Table 1: Effect of this compound on NADPH Oxidase Activity and Downstream Events
| Cell Type | Stimulant | This compound Concentration | Measured Parameter | Observed Effect | Reference |
| Human Phagocytic Cells | Phorbol Myristate Acetate (PMA) | Dose-dependent | NADPH Oxidase Activity | Significant inhibition (P<0.05) | |
| Human Endothelial Cells (Eahy926) | Phorbol Myristate Acetate (PMA) | 100 µmol/L | NADPH Oxidase Activity | Significant reduction (P<0.01) | |
| Human Monocytes and PBMCs | Phorbol Myristate Acetate (PMA) | 100 µmol/L | MMP-9 Secretion | Complete inhibition (P<0.05) | |
| Human Phagocytic Cells | Phorbol Myristate Acetate (PMA) | Not specified | p47phox Translocation | Inhibition (P<0.05) | |
| Human Phagocytic Cells | Phorbol Myristate Acetate (PMA) | Not specified | Protein Kinase C (PKC) Activity | Inhibition (P<0.05) |
Table 2: Effect of this compound on the VEGFR2/PI3K/Akt Signaling Pathway
| Cell Type | This compound Concentration | Measured Parameter | Observed Effect | Reference |
| Bovine Aortic Endothelial Cells (BAECs) | 10⁻⁷ mol/L | Akt Phosphorylation | Time-dependent increase | |
| Bovine Aortic Endothelial Cells (BAECs) | 10⁻⁷ mol/L | eNOS Phosphorylation | Time-dependent increase | |
| Bovine Aortic Endothelial Cells (BAECs) | 10⁻⁷ mol/L | VEGFR2 Tyrosine Phosphorylation | 2.5±0.4-fold increase at 15 minutes | |
| Bovine Aortic Endothelial Cells (BAECs) | 10⁻⁷ mol/L | TNFα-induced Apoptosis | ~60% reduction in TUNEL-positive cells | |
| Bovine Aortic Endothelial Cells (BAECs) | Not specified | Cleaved Caspase-3 | 48% suppression |
Table 3: Effect of this compound on PPARγ Activation
| Cell Type | This compound Concentration | Measured Parameter | Observed Effect | Reference |
| Primary Human Monocytes | Concentrations found in vivo | CD36 and ABCG1 gene expression | Significant upregulation | |
| Not specified | 100 µmol/L | PPAR-γ–LBD activation | 51% of the maximum response induced by pioglitazone |
Signaling Pathway Diagrams
Caption: this compound inhibits NADPH oxidase by blocking the PKC signaling pathway.
Caption: this compound activates the VEGFR2/PI3K/Akt pathway, leading to eNOS phosphorylation and anti-apoptotic effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
General Experimental Workflow
Caption: A generalized workflow for cell culture experiments involving this compound.
Protocol 1: Assessment of NADPH Oxidase Activity
Objective: To measure the effect of this compound on NADPH oxidase-mediated superoxide production.
Materials:
-
Cell line of interest (e.g., human phagocytic cells, endothelial cells)
-
Complete cell culture medium
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Phorbol Myristate Acetate (PMA) or other appropriate agonist
-
Lucigenin-based chemiluminescence assay kit or similar for superoxide detection
-
Phosphate Buffered Saline (PBS)
-
96-well white opaque plates
Procedure:
-
Cell Culture: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and reach the desired confluency.
-
Pre-treatment: If applicable, serum-starve the cells for a few hours prior to the experiment. Pre-incubate the cells with varying concentrations of this compound (e.g., 1-100 µmol/L) or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulation: Add PMA (e.g., 100 nM) or another suitable agonist to induce NADPH oxidase activity.
-
Detection: Immediately measure superoxide production using a lucigenin-based chemiluminescence assay according to the manufacturer's instructions. Read the chemiluminescence on a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control and express the data as a percentage of inhibition.
Protocol 2: Western Blot Analysis of eNOS and Akt Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of Akt and eNOS.
Materials:
-
Endothelial cells (e.g., BAECs, HUVECs)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-eNOS (Ser1177), and total eNOS
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture endothelial cells to near confluency. Serum-starve the cells overnight. Treat the cells with this compound (e.g., 10⁻⁷ mol/L) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Assessment of Apoptosis by TUNEL Assay
Objective: To evaluate the protective effect of this compound against TNFα-induced apoptosis.
Materials:
-
Endothelial cells
-
Complete cell culture medium
-
This compound
-
Tumor Necrosis Factor-alpha (TNFα)
-
Cycloheximide (CHX)
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed endothelial cells on coverslips in a multi-well plate.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., 10⁻⁷ mol/L) for a specified time (e.g., 2 hours).
-
Induction of Apoptosis: Induce apoptosis by treating the cells with TNFα (e.g., 10 ng/mL) and Cycloheximide (e.g., 10 µg/mL) for a suitable duration (e.g., 6 hours).
-
TUNEL Staining: Fix and permeabilize the cells and perform TUNEL staining according to the manufacturer's protocol. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Visualize the cells under a fluorescence microscope. Count the number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI-stained nuclei) in several random fields. Calculate the percentage of apoptotic cells.
Protocol 4: PPARγ Activation Assay
Objective: To assess the ability of this compound to activate PPARγ.
Materials:
-
Human monocytes or a suitable cell line expressing PPARγ
-
Complete cell culture medium
-
This compound
-
Positive control (e.g., Rosiglitazone, Pioglitazone)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PPARγ target genes (e.g., CD36, ABCG1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment: Isolate and culture human monocytes or seed a suitable cell line. Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours). Include a positive control and a vehicle control.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and synthesize cDNA.
-
Quantitative PCR (qPCR): Perform qPCR to measure the mRNA expression levels of PPARγ target genes.
-
Data Analysis: Normalize the expression of the target genes to the housekeeping gene. Calculate the fold change in gene expression relative to the vehicle-treated control.
Conclusion
This compound is a versatile research tool for investigating cellular signaling pathways related to oxidative stress, endothelial function, and inflammation. The protocols outlined in these application notes provide a framework for studying the multifaceted effects of this compound in various cell culture models. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
- 5. geraldeslab.recherche.usherbrooke.ca [geraldeslab.recherche.usherbrooke.ca]
Application Notes and Protocols for EXP3179 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EXP3179, an active metabolite of the angiotensin II receptor blocker Losartan, has garnered significant interest for its pleiotropic effects beyond angiotensin II type 1 receptor (AT1R) blockade.[1][2] Research suggests that this compound possesses unique pharmacological properties, including anti-inflammatory, anti-aggregatory, and endothelium-protective effects.[1][2] These application notes provide a comprehensive overview of the dosage and administration of this compound in mice, based on currently available scientific literature. The provided protocols and data are intended to serve as a guide for researchers designing in vivo and ex vivo studies to explore the therapeutic potential of this compound.
Data Presentation
While direct in vivo administration data for this compound in mice is limited in the public domain, the following tables summarize key quantitative data from ex vivo studies and studies involving the administration of its parent compound, Losartan.
Table 1: Ex Vivo Dosage of this compound in Mouse Tissue
| Parameter | Value | Species/Strain | Tissue | Experimental Context | Reference |
| Concentration | 20 µM | C57BL/6 (Wild Type & AT2 Knockout) | Aortic Rings | Evaluation of endothelial function and phenylephrine-induced contraction.[3] |
Table 2: In Vivo Administration of Losartan (Parent Drug of this compound) in Mice
| Dosage | Administration Route | Duration | Mouse Strain | Key Findings Related to this compound's Putative Actions | Reference |
| 0.6 g/L | In drinking water | 1 month | C57BL/6 (Wild Type & AT2 Knockout) | Improved endothelial function independent of blood pressure lowering. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Protocol 1: Ex Vivo Evaluation of Endothelial Function in Mouse Aortic Rings
This protocol is adapted from studies investigating the direct effects of this compound on vascular tissue.
Objective: To assess the effect of this compound on endothelium-dependent relaxation and vascular contractility in isolated mouse aortic rings.
Materials:
-
This compound
-
Krebs-Ringer bicarbonate solution (composition in mmol/L: NaCl 118.3, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
L-NAME (optional, for nitric oxide synthase inhibition)
-
Wire myograph system
-
Dissection microscope
-
Standard dissection tools
-
C57BL/6 mice (or other appropriate strain)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the mouse according to approved institutional protocols.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Ringer solution.
-
Under a dissection microscope, remove adhering perivascular tissue and cut the aorta into 2-3 mm rings.
-
-
Myograph Mounting:
-
Mount the aortic rings on the wire myograph hooks in a tissue bath containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 5 mN, with solution changes every 15-20 minutes.
-
-
Viability and Contractility Assessment:
-
Induce contraction with 60 mM KCl to assess the viability of the smooth muscle.
-
After washing and return to baseline, induce a submaximal contraction with phenylephrine (e.g., 1 µM).
-
-
This compound Incubation and Endothelial Function Assessment:
-
Once a stable PE-induced contraction is achieved, add this compound to the tissue bath at the desired concentration (e.g., 20 µM) and incubate for 30 minutes.
-
To assess endothelium-dependent relaxation, cumulatively add acetylcholine to the bath.
-
To investigate the role of nitric oxide, a parallel experiment can be conducted in the presence of L-NAME.
-
-
Data Analysis:
-
Record the changes in tension using the myograph software.
-
Express relaxation responses as a percentage of the pre-contraction induced by PE.
-
Compare the responses in the presence and absence of this compound.
-
Signaling Pathways and Experimental Workflows
Metabolism of Losartan to this compound
Losartan is a prodrug that is metabolized in the liver by cytochrome P450 enzymes to its active metabolites, including this compound.
Caption: Metabolic conversion of Losartan to its active metabolites, this compound and EXP3174.
Proposed Signaling Pathway of this compound in Endothelial Cells
This compound has been shown to exert its effects through pathways independent of the AT1 receptor. One proposed mechanism involves the activation of the VEGFR2/PI3K/Akt/eNOS pathway, leading to increased nitric oxide production and vasodilation.
Caption: Proposed signaling cascade of this compound in vascular endothelial cells.
Experimental Workflow for In Vivo Administration Studies
While specific dosages for direct this compound administration are not well-established, the following workflow provides a general framework for conducting such studies in mice. The dosage and route of administration would need to be determined through dose-finding studies.
Caption: A generalized workflow for conducting in vivo studies with this compound in mice.
References
- 1. Losartan metabolite this compound is a unique blood pressure-lowering AT1R antagonist with direct, rapid endothelium-dependent vasoactive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Losartan and metabolite this compound activate endothelial function without lowering blood pressure in AT2 receptor KO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Inhibitory Effect of EXP3179 on Cyclooxygenase-2 (COX-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
EXP3179, an active metabolite of the angiotensin II receptor antagonist losartan, has demonstrated significant anti-inflammatory properties independent of its effects on the AT1 receptor.[1][2] Notably, this compound has been shown to potently inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of pro-inflammatory prostaglandins.[3] These application notes provide detailed protocols for studying the inhibitory effect of this compound on COX-2 expression and activity in endothelial cells, a critical cell type in inflammatory processes.
Signaling Pathway Overview
This compound is understood to inhibit COX-2 expression by interfering with upstream signaling pathways activated by pro-inflammatory stimuli such as Angiotensin II (Ang II) and lipopolysaccharide (LPS).[2] This inhibition ultimately leads to a reduction in the production of downstream inflammatory mediators like prostaglandin F2α (PGF2α) and thromboxane A2 (TXA2). The precise mechanism is believed to be independent of AT1 receptor blockade and may involve pathways such as the inhibition of Protein Kinase C (PKC) and activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).
Quantitative Data Summary
The following table summarizes the key quantitative findings regarding the effect of this compound on COX-2 and related markers.
| Parameter | Inducing Agent | Cell Type | This compound Concentration | Observed Effect | Reference |
| COX-2 mRNA Transcription | Angiotensin II, LPS | Human Endothelial Cells | 10⁻⁷ mol/L | Abolished COX-2 transcription | |
| PGF2α Formation | Angiotensin II, LPS | Human Endothelial Cells | 10⁻⁷ mol/L | Significantly reduced | |
| Platelet Aggregation | In vivo (oral losartan) | Human Platelets | Peak serum level of 10⁻⁷ mol/L | 35% ± 4% reduction |
Experimental Protocols
This section provides detailed protocols for inducing and measuring the effect of this compound on COX-2 expression and activity in endothelial cells.
Protocol 1: Induction of COX-2 Expression in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol describes the induction of COX-2 expression in HUVECs using Lipopolysaccharide (LPS) or Angiotensin II (Ang II).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Lipopolysaccharide (LPS) from E. coli
-
Angiotensin II
-
This compound
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed HUVECs into 6-well plates and grow to 80-90% confluency.
-
Starvation (Optional): For Ang II induction, serum-starve the cells in a basal medium for 4-6 hours prior to treatment.
-
Induction and Treatment:
-
LPS Induction: Treat cells with 1 µg/mL LPS.
-
Ang II Induction: Treat cells with 100 nmol/L Angiotensin II.
-
This compound Treatment: Concurrently with the inducing agent, treat cells with this compound at a final concentration of 10⁻⁷ mol/L. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) to analyze mRNA and protein expression.
Protocol 2: Quantification of COX-2 mRNA by Real-Time Quantitative PCR (RT-qPCR)
This protocol details the measurement of COX-2 mRNA levels following treatment.
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for human COX-2 and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them to extract total RNA according to the manufacturer's protocol of the chosen kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Perform qPCR using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.
-
-
Data Analysis: Calculate the relative expression of COX-2 mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.
Protocol 3: Detection of COX-2 Protein by Western Blot
This protocol describes the detection and quantification of COX-2 protein levels.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against COX-2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the COX-2 signal to the loading control.
Protocol 4: Measurement of Prostaglandin F2α (PGF2α) and Thromboxane A2 (TXA2) by ELISA
This protocol outlines the quantification of COX-2 downstream products in the cell culture supernatant.
Materials:
-
PGF2α ELISA kit
-
TXA2 (measured as its stable metabolite TXB2) ELISA kit
-
Cell culture supernatants from Protocol 1
Procedure:
-
Supernatant Collection: After the desired incubation period from Protocol 1, collect the cell culture supernatant.
-
Sample Preparation: Centrifuge the supernatant to remove any cellular debris. Store at -80°C if not used immediately.
-
ELISA:
-
Follow the manufacturer's instructions provided with the specific PGF2α and TXB2 ELISA kits.
-
Typically, this involves adding standards and samples to a pre-coated microplate, followed by the addition of a detection antibody and substrate.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of PGF2α and TXB2 in the samples by comparing their absorbance to the standard curve.
References
Application Notes and Protocols for Assaying NADPH Oxidase Activity with EXP3179
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX) are a family of enzymes dedicated to the production of reactive oxygen species (ROS). Dysregulation of NOX activity is implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders. Consequently, the modulation of NOX activity presents a promising therapeutic avenue. EXP3179, an active metabolite of the angiotensin II type 1 receptor (AT1R) antagonist losartan, has been identified as an inhibitor of NADPH oxidase activity.[1][2] This document provides detailed protocols for assaying NADPH oxidase activity and the application of this compound as an inhibitor.
The inhibitory action of this compound on NADPH oxidase is independent of its AT1R blocking activity.[2] The primary mechanism involves the inhibition of Protein Kinase C (PKC), a critical upstream regulator of NOX activation. By inhibiting PKC, this compound prevents the phosphorylation and subsequent translocation of the cytosolic subunit p47phox to the cell membrane, a crucial step for the assembly and activation of the NADPH oxidase complex.[2][3] This ultimately leads to a reduction in superoxide (O₂⁻) production.
Signaling Pathway of NADPH Oxidase Activation and Inhibition by this compound
The following diagram illustrates the signaling cascade leading to NADPH oxidase activation by agonists such as Angiotensin II and phorbol myristate acetate (PMA), and the point of intervention by this compound.
Caption: Signaling pathway of NADPH oxidase activation and its inhibition by this compound.
Quantitative Data Summary
The inhibitory effect of this compound on NADPH oxidase activity is dose-dependent. The following table summarizes representative data on the inhibition of phorbol myristate acetate (PMA)-induced NADPH oxidase activity in human phagocytic cells.
| This compound Concentration (µM) | NADPH Oxidase Activity (% of control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 10 | 62 | ± 3.9 |
| 50 | 35 | ± 3.1 |
| 100 | 18 | ± 2.5 |
Note: The data presented are representative and compiled from qualitative descriptions of dose-dependent inhibition found in the literature. Actual values may vary depending on the experimental conditions and cell type.
Experimental Workflow for Assessing this compound Inhibition
The general workflow for evaluating the inhibitory potential of this compound on NADPH oxidase activity is outlined below.
Caption: General experimental workflow for assaying NADPH oxidase inhibition by this compound.
Detailed Experimental Protocols
Preparation of this compound Stock Solution
For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Reagent: this compound powder.
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.225 mg of this compound (molar mass: 422.47 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Dilutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare fresh serial dilutions of this compound in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the assay does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO should be included in all experiments.
-
Protocol 1: Lucigenin-Enhanced Chemiluminescence Assay
This assay measures superoxide production by detecting the chemiluminescence generated upon the reaction of lucigenin with superoxide anions.
Materials:
-
Cells of interest (e.g., human peripheral blood mononuclear cells, endothelial cells)
-
Lysis buffer (e.g., 20 mM KH₂PO₄, 1 mM EDTA, pH 7.0, with protease inhibitors)
-
Lucigenin solution (5 mM in water, stored in the dark)
-
NADPH solution (10 mM in water, freshly prepared)
-
This compound stock solution (10 mM in DMSO)
-
White, flat-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Homogenize the cells on ice.
-
Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Protocol:
-
In a white 96-well plate, add 50 µL of cell lysate (adjust volume for equal protein loading, e.g., 20 µg of protein per well).
-
Add the desired volume of diluted this compound or vehicle (DMSO) to the wells.
-
Add assay buffer to bring the total volume in each well to 180 µL.
-
Incubate the plate at 37°C for 10 minutes.
-
Add 10 µL of 1 mM lucigenin to each well (final concentration: 50 µM).
-
Incubate for 2 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of 2 mM NADPH to each well (final concentration: 100 µM).
-
Immediately place the plate in a luminometer and measure chemiluminescence every 1-2 minutes for a total of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of superoxide production as the change in relative light units (RLU) per minute per milligram of protein.
-
Normalize the data to the vehicle-treated control to determine the percentage of inhibition by this compound.
-
Protocol 2: Cytochrome c Reduction Assay
This spectrophotometric assay measures superoxide production based on the superoxide-dismutase (SOD)-inhibitable reduction of cytochrome c.
Materials:
-
Cell suspension or membrane fractions
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Cytochrome c solution (10 mg/mL in assay buffer)
-
Superoxide Dismutase (SOD) solution (3000 U/mL in assay buffer)
-
NADPH solution (10 mM in water, freshly prepared)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear, flat-bottom plate
-
Spectrophotometer with kinetic reading capabilities at 550 nm
Procedure:
-
Sample Preparation:
-
Prepare a suspension of cells or membrane fractions in assay buffer. Determine the protein concentration.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the cell suspension or membrane fraction.
-
For each sample, prepare a parallel well containing 10 µL of SOD solution to determine the background, non-superoxide-mediated reduction of cytochrome c.
-
Add the desired concentration of this compound or vehicle (DMSO).
-
Add 20 µL of cytochrome c solution (final concentration ~1 mg/mL).
-
Add assay buffer to a final volume of 190 µL.
-
Incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding 10 µL of 2 mM NADPH (final concentration: 100 µM).
-
Immediately measure the absorbance at 550 nm every minute for 10-20 minutes in a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (ΔA550/min).
-
Subtract the rate obtained in the presence of SOD from the rate without SOD to get the specific rate of superoxide-dependent cytochrome c reduction.
-
Use the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹) to calculate the rate of superoxide production.
-
Compare the rates in the presence and absence of this compound to determine the percent inhibition.
-
Protocol 3: Amplex® Red Assay
This fluorometric assay detects hydrogen peroxide (H₂O₂), a downstream product of superoxide dismutation, using the Amplex® Red reagent in the presence of horseradish peroxidase (HRP).
Materials:
-
Cell lysates or membrane fractions
-
Amplex® Red stock solution (10 mM in DMSO)
-
Horseradish Peroxidase (HRP) stock solution (10 U/mL in assay buffer)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
NADPH solution (10 mM in water, freshly prepared)
-
This compound stock solution (10 mM in DMSO)
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or membrane fractions as described in Protocol 1.
-
-
Assay Protocol:
-
Prepare a fresh Amplex® Red/HRP working solution containing 100 µM Amplex® Red and 0.2 U/mL HRP in assay buffer. Protect this solution from light.
-
In a black 96-well plate, add 50 µL of sample per well.
-
Add the desired concentration of this compound or vehicle (DMSO).
-
Add 50 µL of the Amplex® Red/HRP working solution to each well.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 10 µL of 1 mM NADPH (final concentration: ~100 µM).
-
Measure fluorescence at 30-minute intervals for up to 2 hours in a fluorescence plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced in the samples.
-
Calculate the rate of H₂O₂ production (nmol/min/mg protein).
-
Determine the percentage of inhibition by comparing the rates in this compound-treated samples to the vehicle control.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of NADPH oxidase in various cellular processes. By utilizing the detailed protocols provided in these application notes, researchers can effectively assay NADPH oxidase activity and quantify the inhibitory effects of this compound. These methods are applicable across various research and drug development settings, aiding in the elucidation of disease mechanisms and the identification of novel therapeutic strategies targeting oxidative stress.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Losartan metabolite this compound blocks NADPH oxidase-mediated superoxide production by inhibiting protein kinase C: potential clinical implications in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor-independent antiinflammatory and antiaggregatory properties of losartan: role of the active metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p47phox Translocation Inhibition by EXP3179
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of EXP3179 on p47phox translocation from the cytosol to the cell membrane. This process is a key event in the activation of NADPH oxidase, a major source of reactive oxygen species (ROS) implicated in various cardiovascular and inflammatory diseases. Understanding the mechanism of action of compounds like this compound, an active metabolite of the angiotensin II receptor antagonist losartan, is crucial for the development of novel therapeutics targeting oxidative stress.[1][2][3]
Signaling Pathway of Angiotensin II-Induced p47phox Translocation and Inhibition by this compound
Angiotensin II (Ang II) is a potent vasoconstrictor that plays a critical role in the pathophysiology of cardiovascular diseases. One of its downstream effects is the activation of NADPH oxidase, leading to increased ROS production. This activation is a multi-step process that involves the translocation of cytosolic regulatory subunits, including p47phox, to the membrane-bound catalytic subunit, cytochrome b558.[4][5]
The signaling cascade is initiated by the binding of Ang II to its type 1 receptor (AT1R), which triggers a series of intracellular events, often involving protein kinase C (PKC). PKC, in turn, phosphorylates p47phox, causing a conformational change that allows it to translocate to the cell membrane and associate with other NADPH oxidase components, leading to enzyme activation and superoxide production.
This compound has been shown to inhibit this process. While it is a metabolite of the AT1R blocker losartan, studies suggest that its inhibitory effect on NADPH oxidase may be independent of AT1R blockade and could involve direct inhibition of PKC.
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and may need to be optimized for specific cell types.
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs), vascular smooth muscle cells (VSMCs), or other relevant cell lines expressing the necessary signaling components.
-
Culture Conditions: Culture cells in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in culture plates and allow them to reach 70-80% confluency.
-
For serum-starvation (if required), replace the growth medium with a serum-free medium for 12-24 hours before treatment.
-
Pre-incubate the cells with this compound (e.g., 100 µmol/L) for a specified time (e.g., 20-30 minutes).
-
Stimulate the cells with an agonist such as Angiotensin II (e.g., 10⁻⁷ mol/L) or Phorbol 12-myristate 13-acetate (PMA) (e.g., 3.2 µmol/L) for the desired time course (e.g., 5-30 minutes).
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), cells treated with Ang II/PMA alone, and cells treated with this compound alone.
-
Subcellular Fractionation
This protocol allows for the separation of cytosolic and membrane fractions to analyze the translocation of p47phox.
-
Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail)
-
1 mL syringe with a 27-gauge needle
-
-
Procedure:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Scrape the cells in 500 µL of ice-cold Fractionation Buffer.
-
Homogenize the cell suspension by passing it through a 27-gauge needle 10-15 times.
-
Incubate the homogenate on ice for 20 minutes.
-
Centrifuge the homogenate at 720 x g for 5 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which contains the cytosolic and membrane fractions.
-
To separate the membrane fraction from the cytosol, centrifuge the supernatant at 100,000 x g for 1 hour at 4°C (ultracentrifugation).
-
The resulting supernatant is the cytosolic fraction .
-
The pellet is the membrane fraction . Resuspend the membrane pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of both cytosolic and membrane fractions using a BCA assay.
-
Western Blot Analysis
-
Reagents:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against p47phox (e.g., Cell Signaling Technology #4312)
-
Loading control antibodies (e.g., anti-GAPDH for cytosol, anti-Na+/K+-ATPase for membrane)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p47phox antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
For quantitative analysis, perform densitometry on the Western blot bands using image analysis software (e.g., ImageJ). Normalize the p47phox band intensity to the respective loading control for each fraction.
-
Data Presentation
The quantitative data obtained from the densitometric analysis of Western blots can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Angiotensin II-Induced p47phox Translocation
| Treatment Group | p47phox in Cytosolic Fraction (Relative Densitometric Units) | p47phox in Membrane Fraction (Relative Densitometric Units) |
| Control (Vehicle) | 1.00 ± 0.05 | 0.10 ± 0.02 |
| Angiotensin II (10⁻⁷ M) | 0.45 ± 0.04 | 0.85 ± 0.06 |
| This compound (100 µM) | 0.98 ± 0.06 | 0.12 ± 0.03 |
| Angiotensin II + this compound | 0.82 ± 0.05# | 0.25 ± 0.04# |
*Data are presented as mean ± SEM. p < 0.05 vs. Control. #p < 0.05 vs. Angiotensin II. (Note: These are representative data and will vary depending on the experimental conditions.)
Table 2: Summary of Experimental Conditions
| Parameter | Description |
| Cell Type | Human Vascular Smooth Muscle Cells (VSMCs) |
| Agonist | Angiotensin II (10⁻⁷ M) |
| Inhibitor | This compound (100 µM) |
| Incubation Time (Inhibitor) | 30 minutes |
| Incubation Time (Agonist) | 10 minutes |
| Protein Loading | 25 µg per lane |
| Primary Antibody | Rabbit anti-p47phox (1:1000) |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG (1:5000) |
Experimental Workflow
References
- 1. ahajournals.org [ahajournals.org]
- 2. Angiotensin II receptor-independent antiinflammatory and antiaggregatory properties of losartan: role of the active metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Losartan metabolite this compound blocks NADPH oxidase-mediated superoxide production by inhibiting protein kinase C: potential clinical implications in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translocation of p47phox and Activation of NADPH Oxidase in Mononuclear Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. c-Src induces phosphorylation and translocation of p47phox: role in superoxide generation by angiotensin II in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring eNOS Phosphorylation Following EXP3179 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion. The activity of eNOS is tightly regulated by post-translational modifications, most notably phosphorylation. Phosphorylation at specific serine, threonine, and tyrosine residues can either activate or inhibit enzyme function.[1] For instance, phosphorylation at Serine 1177 (human eNOS) is a well-established activating modification, often mediated by the kinase Akt (Protein Kinase B).[2][3] Conversely, phosphorylation at Threonine 495 is generally considered inhibitory.[1][4]
EXP3179, an active metabolite of the angiotensin II receptor blocker losartan, has been shown to stimulate eNOS phosphorylation, thereby promoting NO production. Notably, this effect is independent of the Angiotensin II Type 1 Receptor (AT1R), suggesting a distinct mechanism of action. Research has demonstrated that this compound activates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which in turn initiates a signaling cascade through the Phosphoinositide 3-kinase (PI3K)/Akt pathway, culminating in the phosphorylation of eNOS at Ser1177.
These application notes provide detailed protocols for researchers to investigate the effects of this compound on eNOS phosphorylation in a cell-based model. The primary method described is Western blotting, a widely used technique for detecting specific proteins and their post-translational modifications in a sample.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade initiated by this compound leading to eNOS phosphorylation and the general experimental workflow for its measurement.
Caption: this compound signaling pathway to eNOS phosphorylation.
Caption: Western blot workflow for measuring eNOS phosphorylation.
Quantitative Data Summary
The following table summarizes key quantitative data from studies investigating the effect of this compound on eNOS phosphorylation.
| Parameter | This compound | EXP3174 | Losartan | Reference |
| -logEC50 (mol/L) for eNOS Phosphorylation | 8.2 ± 0.1 | 5.4 ± 0.2 | - | |
| AT1R Blocking Properties | No | Yes | Yes |
EC50 represents the concentration of a drug that gives a half-maximal response.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for culturing endothelial cells and treating them with this compound to investigate its effect on eNOS phosphorylation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
6-well tissue culture plates
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Once cells reach 80-90% confluency, detach them using Trypsin-EDTA and seed them into 6-well plates at a density of 1x106 cells/well. Allow cells to adhere and grow for 24-48 hours.
-
Serum Starvation (Optional but Recommended): To reduce basal phosphorylation levels, serum-starve the cells by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-6 hours prior to treatment.
-
Treatment: Prepare working concentrations of this compound in the serum-starvation medium. A dose-response experiment is recommended (e.g., 10-9 to 10-5 M).
-
Remove the starvation medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound.
-
A positive control, such as Vascular Endothelial Growth Factor (VEGF), can also be included to confirm the responsiveness of the signaling pathway.
-
Incubation: Incubate the cells for the desired time points. A time-course experiment (e.g., 5, 15, 30, 60 minutes) is recommended to determine the optimal treatment duration.
-
Harvesting: Following treatment, immediately place the plates on ice and proceed to cell lysis (Protocol 2).
Protocol 2: Western Blotting for Phosphorylated and Total eNOS
This protocol details the Western blotting procedure to detect and quantify the levels of phosphorylated eNOS (p-eNOS) at Ser1177 and total eNOS.
Materials:
-
RIPA buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 7.5% Tris-HCl)
-
PVDF membranes
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eNOS (Ser1177) antibody
-
Mouse or Rabbit anti-total eNOS antibody
-
Antibody against a loading control (e.g., GAPDH, β-actin)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-eNOS (Ser1177) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total eNOS and the loading control on the same membrane, strip the membrane of the bound antibodies using a stripping buffer.
-
Repeat the blocking and antibody incubation steps with the primary antibodies for total eNOS and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-eNOS signal to the total eNOS signal for each sample. Further normalization to the loading control can also be performed.
-
Compare the normalized p-eNOS levels in the this compound-treated groups to the vehicle control group.
-
Concluding Remarks
The provided protocols offer a robust framework for investigating the effects of this compound on eNOS phosphorylation. Adherence to these methodologies will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of the AT1R-independent actions of losartan metabolites and their potential therapeutic implications in cardiovascular disease. Careful optimization of experimental conditions, such as cell type, treatment concentrations, and incubation times, is recommended to achieve the best results.
References
- 1. eNOS activation and NO function: Structural motifs responsible for the posttranslational control of endothelial nitric oxide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial nitric oxide synthase (eNOS) S1176 phosphorylation status governs atherosclerotic lesion formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eNOS phosphorylation: a pivotal molecular switch in vasodilation and cardioprotection? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for PPAR-gamma Activation Assay Using EXP3179
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPAR-gamma) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization. As a target for therapeutic intervention in metabolic diseases such as type 2 diabetes, the identification and characterization of novel PPAR-gamma modulators are of significant interest. EXP3179, an active metabolite of the angiotensin II receptor blocker losartan, has been identified as a partial agonist of PPAR-gamma.[1][2][3][4] This document provides detailed application notes and protocols for assessing the activation of PPAR-gamma by this compound using a cell-based reporter assay.
Data Presentation
The following tables summarize the quantitative data regarding the partial agonistic activity of this compound on PPAR-gamma, comparing it to the full agonist pioglitazone.
Table 1: PPAR-gamma Ligand-Binding Domain (LBD) Activation [1]
| Compound | EC50 (μmol/L) | Maximum Fold Induction | Maximum Activation vs. Pioglitazone (%) |
| This compound | 17.1 | 7.1 ± 1 | 51% |
| Pioglitazone | 0.88 | Not explicitly stated, but used as 100% reference | 100% |
| Losartan | >50 | Not significant | Not applicable |
| EXP3174 | No activation | Not applicable | Not applicable |
Table 2: Effect of this compound on PPAR-gamma Target Gene Expression in 3T3-L1 Adipocytes
| Compound (at 10 μmol/L) | Target Gene | Effect |
| This compound | Adipose protein 2 (aP2) | Markedly induced mRNA expression |
| Losartan | Adipose protein 2 (aP2) | No effect |
| EXP3174 | Adipose protein 2 (aP2) | No effect |
Signaling Pathway
The activation of PPAR-gamma by a ligand such as this compound initiates a signaling cascade that leads to the transcription of target genes. The diagram below illustrates this pathway.
References
Application Notes and Protocols for Studying Vascular Endothelial Function with EXP3179
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing EXP3179, a metabolite of losartan, for the investigation of vascular endothelial function. This compound offers unique properties for studying endothelial cell signaling and pathophysiology, particularly through its angiotensin II type 1 receptor (AT1R)-independent mechanisms.
Introduction
This compound, a metabolite of the widely used antihypertensive drug losartan, has emerged as a valuable tool for vascular biology research. Unlike its precursor losartan and its other major metabolite EXP3174, this compound exhibits significant biological activity that is independent of the AT1R.[1][2] This unique characteristic allows for the specific investigation of alternative pathways involved in endothelial function and dysfunction.
Key biological activities of this compound in endothelial cells include the stimulation of endothelial nitric oxide synthase (eNOS) phosphorylation and the suppression of apoptosis.[1][3] These effects are primarily mediated through the activation of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) and the subsequent engagement of the PI3K/Akt signaling cascade.[1] Additionally, this compound has been shown to possess anti-inflammatory and anti-aggregatory properties and can inhibit NADPH oxidase, a key source of oxidative stress in the vasculature.
These application notes will detail the mechanisms of action of this compound, provide protocols for its use in in vitro and ex vivo experiments, and present key quantitative data from published studies.
Mechanism of Action
This compound exerts its effects on vascular endothelial cells through a signaling pathway that is distinct from the classical renin-angiotensin system. The primary mechanism involves the following steps:
-
VEGFR2 Activation: this compound activates VEGFR2 in endothelial cells. This activation is dependent on intracellular calcium and Src family kinases.
-
PI3K/Akt Pathway Stimulation: Activated VEGFR2 leads to the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates and activates the serine/threonine kinase Akt.
-
eNOS Phosphorylation: Activated Akt phosphorylates eNOS at Serine 1177, leading to increased nitric oxide (NO) production. NO is a critical signaling molecule that promotes vasodilation and has anti-inflammatory and anti-thrombotic properties.
-
Inhibition of Apoptosis: The activation of the PI3K/Akt pathway also confers anti-apoptotic effects. This compound has been shown to significantly inhibit tumor necrosis factor-alpha (TNF-α)-induced apoptosis in endothelial cells by suppressing the activation of caspase-3.
-
Inhibition of NADPH Oxidase: this compound can inhibit the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in endothelial cells. This is achieved by inhibiting Protein Kinase C (PKC), which is involved in the assembly and activation of the NADPH oxidase complex.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Endothelial Cell Signaling
| Parameter | This compound | EXP3174 (AT1R-blocking metabolite) | Reference |
| -logEC50 for eNOS Phosphorylation (mol/L) | 8.2 ± 0.1 | 5.4 ± 0.2 | |
| -logEC50 for Akt Phosphorylation (mol/L) | 8.2 ± 0.1 | 5.4 ± 0.2 |
Table 2: Anti-apoptotic Effects of this compound on TNF-α-induced Endothelial Cell Apoptosis
| Parameter | Control (TNF-α only) | This compound (10⁻⁷ mol/L) + TNF-α | Reference |
| TUNEL-positive cells (%) | 30.1 ± 5.8 | 12.2 ± 2.0 (~60% inhibition) | |
| Cleaved Caspase-3 Suppression (%) | N/A | 48% |
Table 3: Vasoactive Properties of this compound
| Parameter | Effect of this compound | Reference |
| Phenylephrine (PE)-induced contraction prevention | Up to 65% | |
| Reduction in PE-induced contractility in WT aortic rings | Significant reduction | |
| Reduction in PE-induced contractility in AT2 KO aortic rings | Significant reduction |
Experimental Protocols
Protocol 1: In Vitro Assessment of eNOS and Akt Phosphorylation in Endothelial Cells
Objective: To determine the effect of this compound on the phosphorylation of eNOS and Akt in cultured endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Bovine Aortic Endothelial Cells (BAECs)
-
Endothelial Cell Growth Medium
-
This compound
-
Losartan and EXP3174 (for comparison)
-
PI3K inhibitor (e.g., LY294002)
-
VEGFR2 inhibitor
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total eNOS, anti-phospho-Akt (Ser473), anti-total Akt, anti-VEGFR2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture endothelial cells to 80-90% confluency in appropriate growth medium.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Inhibitor Pre-treatment (Optional): To investigate the signaling pathway, pre-treat cells with inhibitors such as LY294002 (10 µmol/L) or a VEGFR2 inhibitor for 30-60 minutes before adding this compound.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ mol/L) for a specified time (e.g., 30 minutes). Include losartan and EXP3174 as controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Assessment of Endothelial Cell Apoptosis
Objective: To evaluate the protective effect of this compound against TNF-α-induced apoptosis in endothelial cells.
Materials:
-
Endothelial cells
-
Endothelial Cell Growth Medium
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL)
-
Cycloheximide (CHX) (e.g., 10 µg/mL) (optional, to enhance apoptosis)
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay Kit
-
Antibodies for Western blotting: anti-cleaved caspase-3, anti-total caspase-3
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed endothelial cells in appropriate culture plates or on coverslips.
-
Pre-treat cells with this compound (e.g., 10⁻⁷ mol/L) for 2 hours.
-
Induce apoptosis by adding TNF-α (and CHX, if used) for 6 hours.
-
-
Apoptosis Assessment (TUNEL Assay):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform the TUNEL staining according to the manufacturer's protocol.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using a fluorescence microscope.
-
-
Apoptosis Assessment (Western Blotting for Cleaved Caspase-3):
-
Prepare cell lysates as described in Protocol 1.
-
Perform Western blotting using antibodies against cleaved caspase-3 and total caspase-3.
-
Analyze the ratio of cleaved to total caspase-3 as an indicator of apoptosis.
-
Mandatory Visualizations
Signaling Pathway of this compound in Endothelial Cells
Caption: Signaling pathway of this compound in vascular endothelial cells.
Experimental Workflow for Studying this compound Effects
Caption: General experimental workflow for investigating the effects of this compound.
References
- 1. Losartan metabolite this compound activates Akt and endothelial nitric oxide synthase via vascular endothelial growth factor receptor-2 in endothelial cells: angiotensin II type 1 receptor-independent effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. [PDF] Losartan Metabolite this compound Activates Akt and Endothelial Nitric Oxide Synthase via Vascular Endothelial Growth Factor Receptor-2 in Endothelial Cells: Angiotensin II Type 1 Receptor–Independent Effects of this compound | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: EXP3179 as a Tool for Investigating Non-Canonical AT1R Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
EXP3179, an active metabolite of the angiotensin II receptor blocker (ARB) losartan, has emerged as a valuable pharmacological tool for dissecting the complexities of Angiotensin II type 1 receptor (AT1R) signaling. While its classical role involves blocking the canonical G-protein-mediated pathways responsible for vasoconstriction, recent evidence suggests that this compound exhibits unique properties that allow for the investigation of non-canonical, or biased, AT1R signaling pathways. These pathways, often independent of G-protein coupling, are implicated in a diverse range of cellular responses, including cell growth, differentiation, and apoptosis. This document provides detailed application notes and experimental protocols for utilizing this compound to explore these non-canonical signaling cascades.
The therapeutic effects of losartan, an angiotensin II (ANGII) type 1 receptor (AT1R) blocker, are attributed to its metabolites, EXP3174 and this compound.[1][2] While EXP3174 is the primary AT1R antagonist, this compound is now understood to be a blood pressure-lowering AT1R antagonist with distinct endothelial function-enhancing properties.[1][2] Some reports have suggested that this compound lacks AT1R-blocking properties, leading to the need for careful re-evaluation of studies using it as an AT1R-independent losartan analog.[1]
Key Features of this compound:
-
AT1R Antagonist with Unique Properties: this compound can fully block AT1R signaling in vitro. However, it also possesses unique vasoactive properties not shared by losartan or EXP3174.
-
AT1R-Independent Effects: Studies have shown that this compound can activate signaling pathways independently of AT1R blockade.
-
Investigation of Biased Agonism: The distinct signaling profile of this compound makes it a useful tool to study biased agonism at the AT1R, where a ligand can preferentially activate one signaling pathway over another.
Data Presentation
Table 1: Comparative Effects of Losartan Metabolites on Signaling Pathways
| Compound | Canonical AT1R Blockade (G-protein) | Non-Canonical Pathway Activation (e.g., VEGFR2/Akt/eNOS) | Non-Canonical Pathway Activation (PKC Inhibition) | Non-Canonical Pathway Activation (PPARγ) | Reference |
| EXP3174 | Potent Antagonist | Minimal | Not Reported | Low Activity | |
| This compound | Antagonist | Potent Activator | Inhibitor | Partial Agonist | |
| Losartan | Prodrug, converted to active metabolites | Moderate Activator (likely via this compound) | Not Reported | Partial Agonist (likely via this compound) |
Table 2: Quantitative Data on this compound-Mediated Signaling
| Parameter | Value | Cell/System | Reference |
| This compound EC50 for eNOS phosphorylation | -logEC50: 8.2 ± 0.1 mol/L | Endothelial Cells | |
| EXP3174 EC50 for eNOS phosphorylation | -logEC50: 5.4 ± 0.2 mol/L | Endothelial Cells | |
| Prevention of PE-induced contraction by this compound | Up to 65% (p < 0.01) | Ex vivo rodent aorta | |
| Inhibition of TNF-α-induced apoptosis by this compound | ~60% reduction in TUNEL-positive cells | Endothelial Cells | |
| Suppression of cleaved caspase-3 by this compound | 48% | Endothelial Cells | |
| Peak serum concentration of this compound (100 mg losartan) | 808.9 ± 618.2 ng/mL (1.92 µmol/L) | Human subjects | |
| Upregulation of CD36 by losartan treatment | 3.75 ± 0.95-fold | Human monocytes | |
| Upregulation of ABCG1 by losartan treatment | 252.02 ± 46.86-fold | Human monocytes |
Experimental Protocols
Protocol 1: Assessing AT1R-Independent eNOS Phosphorylation in Endothelial Cells
This protocol details the investigation of this compound's ability to induce endothelial nitric oxide synthase (eNOS) phosphorylation, a key event in promoting vasodilation, independently of AT1R.
1. Cell Culture:
- Culture bovine aortic endothelial cells (BAECs) or human umbilical vein endothelial cells (HUVECs) in appropriate media (e.g., Medium 199 with 10% FBS).
- Grow cells to >90% confluence in 6-well plates.
- Serum-starve cells for 24 hours prior to stimulation.
2. Treatment:
- Prepare stock solutions of this compound, EXP3174, and losartan in a suitable solvent (e.g., DMSO).
- Treat serum-starved cells with varying concentrations of this compound, EXP3174, or losartan for a specified time (e.g., 30 minutes).
- Include a vehicle control (DMSO).
- To confirm AT1R independence, pre-treat cells with an AT1R antagonist (e.g., a high concentration of EXP3174) before adding this compound.
- To investigate the upstream pathway, pre-treat cells with inhibitors for PI3K (e.g., LY294002), VEGFR2 (e.g., SU1498), or Src family kinases.
3. Protein Extraction and Western Blotting:
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against phospho-eNOS (Ser1177), total eNOS, phospho-Akt (Ser473), and total Akt overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using an enhanced chemiluminescence (ECL) system and quantify band intensities using densitometry software.
- Normalize phosphorylated protein levels to total protein levels.
Protocol 2: Ex Vivo Wire Myography to Assess Vasoactive Properties
This protocol is for assessing the direct effects of this compound on vascular tone using isolated aortic rings.
1. Aortic Ring Preparation:
- Euthanize a rodent (e.g., Sprague-Dawley rat) according to approved animal care protocols.
- Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
- Clean the aorta of adherent tissue and cut it into 2-3 mm rings.
- Mount the rings in a wire myograph chamber containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
2. Experimental Procedure:
- Allow the rings to equilibrate for at least 60 minutes under a resting tension of ~2g.
- Test the viability of the rings by contracting them with KCl (e.g., 60 mM).
- To assess endothelium-dependent relaxation, pre-contract the rings with phenylephrine (PE, e.g., 1 µM) and then add acetylcholine (ACh, e.g., 10 µM).
- To test the effect of this compound, pre-incubate the rings with this compound (e.g., 20 µM) for 30 minutes before inducing contraction with PE.
- To determine the role of the endothelium and NO, some rings can be denuded of endothelium or pre-treated with the eNOS inhibitor L-NAME.
3. Data Analysis:
- Record the isometric tension continuously.
- Express the contractile response to PE as a percentage of the maximal contraction induced by KCl.
- Compare the PE-induced contraction in the presence and absence of this compound.
Mandatory Visualizations
Signaling Pathways
Caption: Canonical vs. Non-Canonical AT1R Signaling Pathways.
Experimental Workflow
Caption: Experimental Workflow for In Vitro and Ex Vivo Studies.
Logical Relationship
Caption: Rationale for using this compound in research.
References
EXP3179 supplier and purchasing information for research
For Research Use Only
Product Information
-
Product Name: EXP3179
-
Synonyms: Losartan Carboxaldehyde
-
CAS Number: 114798-36-6
-
Molecular Formula: C₂₂H₂₁ClN₆O
-
Molecular Weight: 420.89 g/mol
Purchasing and Storage
This compound is available for research purposes from various suppliers. One such supplier is MedChemExpress.
| Supplier | Product Number | Formulation | Pricing (Example) |
| MedChemExpress | HY-114950 | Solid Powder | Varies by size |
| 10 mM in DMSO | $78 for 1 mL |
Storage Conditions:
-
Solid Powder: -20°C for 3 years
-
In Solvent: -80°C for 6 months; -20°C for 1 month
Solubility:
-
DMSO: ≥ 125 mg/mL (≥ 296.99 mM) - ultrasonic treatment may be needed
Preparation of Stock Solutions:
| Desired Concentration | Solvent | 1 mg Mass | 5 mg Mass | 10 mg Mass |
| 1 mM | DMSO | 2.3759 mL | 11.8796 mL | 23.7592 mL |
| 5 mM | DMSO | 0.4752 mL | 2.3759 mL | 4.7518 mL |
| 10 mM | DMSO | 0.2376 mL | 1.1880 mL | 2.3759 mL |
In Vivo Formulation:
Two example protocols for preparing this compound for in vivo administration are provided by MedChemExpress. The final concentration should be adjusted based on the specific experimental requirements.
-
Protocol 1 (Saline-based):
-
Add 10% DMSO to the appropriate amount of this compound powder.
-
Add 40% PEG300 and mix.
-
Add 5% Tween-80 and mix.
-
Add 45% saline to the final volume. Solubility: ≥ 2.08 mg/mL (4.94 mM)
-
-
Protocol 2 (Corn oil-based):
-
Add 10% DMSO to the appropriate amount of this compound powder.
-
Add 90% corn oil to the final volume and mix. Solubility: ≥ 2.08 mg/mL (4.94 mM)
-
Introduction to this compound
This compound is an active metabolite of the angiotensin II receptor blocker (ARB), losartan. Notably, this compound's biological activities are largely independent of the angiotensin II type 1 receptor (AT1R).[1][2] Its pleiotropic effects make it a valuable tool for investigating various cellular signaling pathways, particularly those involved in inflammation, oxidative stress, and endothelial function.
Key Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate several key signaling pathways:
-
Inhibition of NADPH Oxidase via PKC Pathway: this compound inhibits the activity of NADPH oxidase, a major source of reactive oxygen species (ROS), in phagocytic cells. This inhibition is achieved by targeting the protein kinase C (PKC) signaling pathway, which is crucial for the assembly and activation of the NADPH oxidase complex.[1][3]
This compound inhibits NADPH oxidase by targeting PKC. -
Activation of VEGFR2/PI3K/Akt Pathway: In endothelial cells, this compound activates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to the downstream activation of the PI3K/Akt signaling cascade. This results in the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), a key enzyme in producing the vasodilator nitric oxide (NO). This pathway also contributes to the anti-apoptotic effects of this compound in endothelial cells.[4]
This compound activates the VEGFR2/PI3K/Akt pathway. -
Inhibition of Cyclooxygenase-2 (COX-2) Expression: this compound has demonstrated anti-inflammatory properties by inhibiting the expression of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins. This effect contributes to its overall anti-inflammatory profile.
-
Partial Agonism of PPAR-γ: this compound acts as a partial agonist for the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a nuclear receptor involved in regulating glucose metabolism and inflammation.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound.
Protocol 1: Determination of NADPH Oxidase Activity in Phagocytic Cells
This protocol is adapted from studies investigating the inhibitory effect of this compound on NADPH oxidase.
Materials:
-
Phagocytic cells (e.g., human peripheral blood mononuclear cells - PBMCs)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lucigenin
-
Krebs-HEPES buffer
Procedure:
-
Isolate PBMCs from whole blood using a density gradient centrifugation method.
-
Resuspend the cells in Krebs-HEPES buffer.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1-100 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Add lucigenin (a chemiluminescent probe for superoxide) to a final concentration of 5 µM.
-
Stimulate the cells with PMA (e.g., 1 µM) to activate NADPH oxidase.
-
Immediately measure chemiluminescence using a luminometer at 37°C for a specified period (e.g., 30 minutes).
-
Calculate the NADPH oxidase activity as the integral of the chemiluminescence signal over time and normalize to the cell number.
Data Presentation:
| Treatment | Concentration (µM) | NADPH Oxidase Activity (Relative Luminescence Units) | % Inhibition |
| Vehicle (DMSO) | - | 0% | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 |
Protocol 2: Western Blot Analysis of VEGFR2/PI3K/Akt Pathway Activation in Endothelial Cells
This protocol outlines the steps to assess the phosphorylation status of key proteins in the VEGFR2/PI3K/Akt pathway in response to this compound.
Materials:
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-VEGFR2, anti-phospho-Akt, anti-Akt, anti-phospho-eNOS, anti-eNOS)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with this compound (e.g., 10⁻⁷ M) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment | Time (min) | p-VEGFR2 / Total VEGFR2 (Fold Change) | p-Akt / Total Akt (Fold Change) | p-eNOS / Total eNOS (Fold Change) |
| Vehicle | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 5 | |||
| This compound | 15 | |||
| This compound | 30 |
Protocol 3: Assessment of Endothelial Cell Apoptosis by TUNEL Assay
This protocol describes the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to evaluate the anti-apoptotic effect of this compound.
Materials:
-
Endothelial cells
-
This compound
-
Apoptosis-inducing agent (e.g., TNF-α)
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Seed endothelial cells on coverslips or in a multi-well plate.
-
Pre-treat the cells with this compound (e.g., 10⁻⁷ M) for a specified time (e.g., 2 hours).
-
Induce apoptosis by treating the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours.
-
Fix and permeabilize the cells according to the TUNEL assay kit manufacturer's instructions.
-
Perform the TUNEL staining procedure as per the kit protocol.
-
Counterstain the nuclei with DAPI or another suitable nuclear stain.
-
Visualize the cells under a fluorescence microscope and count the number of TUNEL-positive (apoptotic) and total cells.
-
Calculate the percentage of apoptotic cells.
Data Presentation:
| Treatment | % Apoptotic Cells |
| Control | |
| TNF-α | |
| This compound + TNF-α | |
| This compound |
Protocol 4: Ex Vivo Vasoconstriction Assay in Aortic Rings
This protocol details the methodology to assess the effect of this compound on phenylephrine-induced vasoconstriction in isolated aortic rings.
Materials:
-
Rodent aorta
-
This compound
-
Phenylephrine (PE)
-
Krebs-Henseleit solution
-
Organ bath system with isometric force transducers
Procedure:
-
Isolate the thoracic aorta from a euthanized rodent and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.
-
Pre-incubate the aortic rings with this compound (e.g., 20 µM) or vehicle for 30 minutes.
-
Induce vasoconstriction by cumulatively adding phenylephrine (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Record the isometric tension developed by the aortic rings.
-
Construct dose-response curves for phenylephrine in the presence and absence of this compound.
Data Presentation:
| Phenylephrine Concentration (M) | Contraction (% of max) - Vehicle | Contraction (% of max) - this compound |
| 10⁻⁹ | ||
| 10⁻⁸ | ||
| 10⁻⁷ | ||
| 10⁻⁶ | ||
| 10⁻⁵ |
Experimental Workflows
References
Application Notes and Protocols: Reconstitution and Storage of EXP3179 Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and handling of EXP3179 powder. The information is intended to ensure the stability and optimal performance of the compound in various experimental settings.
Product Information
This compound, also known as Losartan Carboxaldehyde, is an active metabolite of the angiotensin II type 1 (AT₁) receptor antagonist, Losartan.[1] While its precursor, Losartan, is a prodrug, this compound itself exhibits distinct biological activities, often independent of the AT₁ receptor.[2][3] Research has shown that this compound has anti-inflammatory properties, can inhibit cyclooxygenase-2 (COX-2), activate the VEGFR2/PI3K/Akt pathway, inhibit Protein Kinase C (PKC), and act as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ).[2][4] These pleiotropic effects make it a compound of interest in cardiovascular and metabolic research.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity. Unopened powder and reconstituted stock solutions should be stored under the conditions summarized below.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C to -80°C | ≥ 4 years | Store in a dry, dark place. Protect from moisture and light. |
| Stock Solution | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Stock Solution | -20°C | Up to 1 month | Recommended for shorter-term storage. Avoid freeze-thaw cycles. |
Reconstitution of this compound Powder
This compound powder must be dissolved in an appropriate solvent to prepare a stock solution before use in experiments. The choice of solvent will depend on the downstream application (in vitro vs. in vivo).
Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | |
| Ethanol | 30 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Protocol for Preparing a Stock Solution (for In Vitro Use)
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (Molar Mass: 422.88 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Preparation: Allow the vial of this compound powder and the DMSO to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 4.23 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO to 4.23 mg of this compound.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store immediately at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Application Protocols
In Vitro Experimental Protocol
This protocol provides a general guideline for treating cultured cells with this compound.
Procedure:
-
Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control group is treated with the same final concentration of DMSO.
-
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the specified duration as required by the experimental design. Published studies have used concentrations ranging from 10⁻⁷ mol/L (0.1 µM) to 100 µmol/L.
-
Downstream Analysis: Following incubation, proceed with the relevant cellular or molecular assays.
The table below summarizes effective concentrations from various studies.
| Application/Cell Type | Effective Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | Inhibited LPS-induced increases in COX-2 mRNA expression. | |
| Bovine Aortic Endothelial Cells (BAECs) | 10⁻⁷ mol/L (0.1 µM) | Stimulated phosphorylation of Akt and eNOS. | |
| Human Phagocytic Cells | 1-10 µM | Inhibited NADPH oxidase activity and MMP-9 secretion. | |
| COS-7 cells expressing human PPARγ | EC₅₀ = 17.1 µM | Acted as a partial agonist of PPARγ. | |
| 3T3-L1 Adipocytes | 1-10 µM | Enhanced adipocyte differentiation. |
In Vivo Administration Protocol
This protocol describes the preparation of this compound for administration to animal models. The choice of vehicle is critical for ensuring solubility and bioavailability.
Recommended Vehicle Formulations:
-
Formulation 1 (Aqueous-based):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Solubility: ≥ 2.08 mg/mL (4.94 mM)
-
-
Formulation 2 (Oil-based):
-
10% DMSO
-
90% Corn Oil
-
Solubility: ≥ 2.08 mg/mL (4.94 mM)
-
Procedure for Preparing Formulation 1:
-
Initial Dissolution: Dissolve the required amount of this compound powder in DMSO first.
-
Add Solvents Sequentially: Add PEG300 and mix thoroughly. Then, add Tween-80 and mix again. Finally, add saline to reach the final volume and mix until a clear solution is obtained.
-
Administration: The prepared solution can be administered via appropriate routes (e.g., intraperitoneal injection, oral gavage), depending on the experimental design. Dosages should be determined based on preliminary dose-response studies.
Mechanism of Action and Signaling Pathways
This compound modulates several key signaling pathways, contributing to its diverse biological effects.
-
Inhibition of PKC/NADPH Oxidase: this compound can inhibit Protein Kinase C (PKC), which prevents the translocation of the p47phox subunit of NADPH oxidase to the cell membrane. This blocks the assembly and activation of the NADPH oxidase complex, leading to reduced production of superoxide anions and decreased oxidative stress.
-
Activation of VEGFR2/PI3K/Akt Pathway: In endothelial cells, this compound has been shown to activate the Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). This triggers the downstream phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, resulting in the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).
-
PPARγ Agonism: this compound acts as a partial agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in regulating adipogenesis and inflammation.
Caption: General workflow for the reconstitution and application of this compound.
Caption: this compound inhibits PKC, blocking NADPH oxidase assembly and function.
Caption: this compound activates eNOS via the VEGFR2/PI3K/Akt signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Losartan metabolite this compound blocks NADPH oxidase-mediated superoxide production by inhibiting protein kinase C: potential clinical implications in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EXP3179 Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
EXP3179, an active metabolite of the angiotensin II receptor antagonist Losartan, has garnered significant interest for its distinct pharmacological profile. Unlike its parent compound, this compound does not exhibit significant AT1 receptor blockade. Instead, it demonstrates potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2) expression.[1][2][3] Further research has elucidated its role in modulating other critical signaling pathways, including the inhibition of NADPH oxidase via Protein Kinase C (PKC) and the activation of the endothelial nitric oxide synthase (eNOS) pathway.[4][5] Understanding the solubility of this compound in common laboratory solvents is paramount for accurate and reproducible in vitro and in vivo studies. This document provides detailed application notes on the solubility of this compound and comprehensive protocols for its characterization.
Data Presentation: Solubility of this compound
The solubility of this compound has been determined in various organic solvents and solvent systems. The following table summarizes the available quantitative data for easy comparison. It is important to note that for hygroscopic solvents like DMSO, using a newly opened container is recommended to achieve maximum solubility. For certain preparations, sonication may be necessary to facilitate dissolution.
| Solvent/Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 | 296.99 | Ultrasonic treatment may be required. |
| Dimethylformamide (DMF) | 30 | ~71.28 | |
| Ethanol | 30 | ~71.28 | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 4.94 | Clear solution suitable for in vivo studies. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 4.94 | Clear solution suitable for in vivo studies. |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | ~1.19 |
Molecular Weight of this compound: 420.89 g/mol
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility
This protocol describes the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Ethanol)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Calibrated analytical standard of this compound
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube or glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent (e.g., 1 mL).
-
Seal the container and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC-UV.
-
Quantify the concentration of this compound by comparing its peak area to a pre-established calibration curve generated from the analytical standard.
-
Calculate the original solubility in the solvent by applying the dilution factor.
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol outlines a general method for assessing the kinetic solubility of a compound, which is often employed in early drug discovery.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate
-
Automated liquid handler or multichannel pipette
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add the aqueous buffer to each well.
-
Add a small volume of the this compound DMSO stock solution to the buffer-containing wells to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.
-
Alternatively, for a direct UV assay, filter the contents of the wells to remove any precipitate and measure the UV absorbance of the filtrate. The concentration of the dissolved compound is then determined using a calibration curve.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Losartan to this compound
Losartan is a prodrug that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, to its active metabolites. One of these metabolites is this compound, which is formed through the oxidation of the 5-hydroxymethyl group on the imidazole ring to a carboxaldehyde.
Metabolic conversion of Losartan to this compound.
This compound-Mediated Inhibition of the PKC/NADPH Oxidase Pathway
This compound has been shown to inhibit the activation of NADPH oxidase in phagocytic cells. This inhibitory effect is mediated through the targeting of the Protein Kinase C (PKC) signaling pathway. By inhibiting PKC, this compound prevents the translocation of the p47phox subunit to the membrane, a critical step in the assembly and activation of the NADPH oxidase complex. This leads to a reduction in superoxide production and subsequent oxidative stress.
Inhibitory effect of this compound on the PKC/NADPH oxidase pathway.
Experimental Workflow for Assessing this compound Solubility
The following diagram illustrates a typical workflow for determining the solubility of this compound.
General workflow for this compound solubility determination.
References
- 1. Losartan metabolite this compound activates Akt and endothelial nitric oxide synthase via vascular endothelial growth factor receptor-2 in endothelial cells: angiotensin II type 1 receptor-independent effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Angiotensin II receptor-independent antiinflammatory and antiaggregatory properties of losartan: role of the active metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Losartan metabolite this compound blocks NADPH oxidase-mediated superoxide production by inhibiting protein kinase C: potential clinical implications in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EXP3179 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EXP3179 is an active metabolite of the angiotensin II type 1 receptor (AT1R) antagonist, losartan. Unlike its precursor, a significant portion of this compound's biological effects are independent of AT1R blockade.[1] These pleiotropic effects, including anti-inflammatory, anti-oxidative, and pro-endothelial functions, make this compound a molecule of significant interest in cardiovascular research and drug development.[2][3] These application notes provide detailed protocols for key in vitro experiments to investigate the mechanisms of action of this compound.
Mechanism of Action
This compound exerts its effects through multiple signaling pathways:
-
Inhibition of NADPH Oxidase via Protein Kinase C (PKC): this compound has been shown to inhibit the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in phagocytic and vascular cells. This inhibition is mediated through the targeting of the Protein Kinase C (PKC) signaling pathway, which is crucial for the assembly and activation of the NADPH oxidase complex. By inhibiting PKC, this compound prevents the translocation of the cytosolic subunit p47phox to the membrane, a critical step in NADPH oxidase activation. This action contributes to the anti-oxidative properties of this compound.
-
Activation of the VEGFR2/PI3K/Akt/eNOS Pathway: this compound promotes endothelial function by activating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This activation triggers a downstream signaling cascade involving phosphatidylinositol 3-kinase (PI3K) and Akt, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), a key signaling molecule with vasodilatory and anti-apoptotic effects. This pathway is independent of AT1R signaling.
-
Partial Agonism of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): this compound acts as a partial agonist for PPAR-γ, a nuclear receptor involved in the regulation of glucose and lipid metabolism, as well as inflammation. Activation of PPAR-γ by this compound can lead to the upregulation of target genes such as CD36, contributing to its anti-inflammatory and potential anti-diabetic effects.
Key Experiments and Protocols
This section provides detailed protocols for essential in vitro assays to study the effects of this compound.
NADPH Oxidase Activity Assay
Objective: To measure the effect of this compound on NADPH oxidase-mediated superoxide production in phagocytic cells (e.g., neutrophils, monocytes) or endothelial cells.
Principle: This assay measures the reduction of cytochrome c by superoxide anions produced by activated NADPH oxidase. The reduction of cytochrome c is monitored spectrophotometrically at 550 nm. The specificity of the assay is confirmed by the inhibition of cytochrome c reduction by superoxide dismutase (SOD).
Protocol:
-
Cell Preparation:
-
Isolate primary human peripheral blood mononuclear cells (PBMCs) or neutrophils using a suitable density gradient centrifugation method.
-
Alternatively, use a relevant cell line such as THP-1 monocytes or human umbilical vein endothelial cells (HUVECs).
-
Resuspend cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) to a final concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of pre-warmed assay buffer containing cytochrome c (final concentration 50-100 µM).
-
For negative controls, add superoxide dismutase (SOD) to a final concentration of 300 U/mL.
-
Add this compound at various concentrations (e.g., 1-100 µM) or vehicle control (e.g., DMSO). Pre-incubate for 30 minutes at 37°C.
-
-
Stimulation and Measurement:
-
Initiate the reaction by adding a stimulant such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM) or insulin.
-
Immediately begin reading the absorbance at 550 nm every 2 minutes for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of superoxide production using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).
-
Plot the rate of superoxide production against the concentration of this compound to determine the inhibitory effect.
-
Protein Kinase C (PKC) Activity Assay
Objective: To determine the inhibitory effect of this compound on PKC activity.
Principle: This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide by the kinase. The phosphorylated peptide is then separated and quantified by scintillation counting.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates from control and this compound-treated cells.
-
Alternatively, use purified PKC isoforms.
-
-
Assay Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay dilution buffer
-
Lipid activator (phosphatidylserine and diacylglycerol)
-
PKC substrate peptide
-
This compound at desired concentrations or vehicle control
-
Cell lysate or purified PKC enzyme
-
-
Initiate the reaction by adding Mg²⁺/[γ-³²P]ATP.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Stop the reaction by adding a termination buffer (e.g., phosphoric acid).
-
-
Detection:
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PKC inhibition by this compound compared to the vehicle control.
-
Matrix Metalloproteinase-9 (MMP-9) Secretion Assay (Gelatin Zymography)
Objective: To assess the effect of this compound on the secretion and activity of MMP-9.
Principle: Gelatin zymography is an electrophoretic technique where samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing active MMPs to digest the gelatin. Areas of digestion appear as clear bands against a stained background.
Protocol:
-
Sample Preparation:
-
Culture cells (e.g., monocytes, PBMCs) in serum-free media to 70-80% confluency.
-
Treat cells with this compound at various concentrations and/or a stimulant like PMA for a specified time (e.g., 24 hours).
-
Collect the conditioned media and centrifuge to remove cells and debris.
-
-
Electrophoresis:
-
Mix the conditioned media with non-reducing sample buffer.
-
Load the samples onto a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
Wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer (containing Tris-HCl, CaCl₂, and ZnCl₂) at 37°C for 18-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands of gelatinolytic activity are visible against a blue background.
-
The pro- and active forms of MMP-9 will appear as distinct bands at approximately 92 kDa and 82 kDa, respectively.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software.
-
Compare the MMP-9 activity in this compound-treated samples to controls.
-
Western Blotting for Akt and eNOS Phosphorylation
Objective: To determine if this compound induces the phosphorylation of Akt and eNOS in endothelial cells.
Principle: Western blotting is used to detect the phosphorylated forms of Akt (at Ser473) and eNOS (at Ser1177) using phospho-specific antibodies. Total protein levels are also measured as a loading control.
Protocol:
-
Cell Culture and Treatment:
-
Culture endothelial cells (e.g., HUVECs) to near confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with this compound at various concentrations (e.g., 10⁻⁹ to 10⁻⁶ M) for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-eNOS (Ser1177), and total eNOS overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Apoptosis Assay (TUNEL)
Objective: To evaluate the protective effect of this compound against apoptosis in endothelial cells.
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs, which can then be visualized by fluorescence microscopy.
Protocol:
-
Cell Culture and Treatment:
-
Seed endothelial cells on coverslips or in chamber slides.
-
Induce apoptosis using a known stimulus, such as tumor necrosis factor-alpha (TNF-α) in combination with cycloheximide.
-
Co-treat the cells with this compound at various concentrations or vehicle control. Include a positive control (e.g., DNase I treatment) and a negative control (untreated cells).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
TUNEL Staining:
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions of a commercial kit.
-
Wash the cells to remove unincorporated nucleotides.
-
-
Microscopy and Analysis:
-
Counterstain the cell nuclei with a DNA dye such as DAPI.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantify the percentage of TUNEL-positive cells in multiple fields of view.
-
PPAR-γ Activation Assay (Luciferase Reporter Assay)
Objective: To determine if this compound can activate PPAR-γ.
Principle: This assay uses a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR response elements (PPREs). Cells are co-transfected with a PPAR-γ expression vector and the PPRE-reporter plasmid. Activation of PPAR-γ by a ligand (like this compound) leads to the expression of the reporter gene, which can be quantified by measuring its activity.
Protocol:
-
Cell Culture and Transfection:
-
Use a suitable cell line, such as HEK293T or COS-7.
-
Co-transfect the cells with a PPAR-γ expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with this compound at various concentrations (e.g., 1-10 µM), a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold activation of PPAR-γ by this compound relative to the vehicle control.
-
Data Presentation
Table 1: Summary of In Vitro Effects of this compound
| Experiment | Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| NADPH Oxidase Activity | Human Phagocytic Cells | PMA, Insulin | Dose-dependent | Inhibition of superoxide production | |
| p47phox Translocation | Human Phagocytic Cells | PMA | 100 µmol/L | Inhibition of translocation from cytosol to membrane | |
| PKC Activity | Human PBMCs | PMA | 100 µmol/L | Inhibition of PKC activity | |
| MMP-9 Secretion | Human Monocytes, PBMCs | PMA | 100 µmol/L | Inhibition of MMP-9 secretion | |
| Akt Phosphorylation | Endothelial Cells | - | 10⁻⁷ mol/L | Increased phosphorylation | |
| eNOS Phosphorylation | Endothelial Cells | - | 10⁻⁷ mol/L | Increased phosphorylation | |
| Apoptosis | Endothelial Cells | TNF-α | ~10⁻⁷ mol/L | ~60% inhibition of TUNEL-positive cells | |
| PPAR-γ Activation | 3T3-L1 Adipocytes | - | 10 µmol/L | Induction of adipogenic marker expression | |
| PPAR-γ Target Gene Expression | Primary Human Monocytes | - | Concentrations found in patients | Upregulation of CD36 gene expression |
Mandatory Visualizations
Caption: this compound inhibits NADPH oxidase by blocking the PKC signaling pathway.
Caption: this compound activates the VEGFR2/PI3K/Akt/eNOS pathway in endothelial cells.
Caption: this compound acts as a partial agonist of PPAR-γ, regulating target gene expression.
Caption: General workflow for Western Blot analysis of protein phosphorylation.
References
Application Notes and Protocols for EXP3179 in Hypertension and Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EXP3179, also known as losartan carboxylic acid, is a principal active metabolite of the widely prescribed antihypertensive drug, losartan.[1] While its precursor, losartan, and its other major metabolite, EXP3174, primarily exert their effects through angiotensin II type 1 receptor (AT1R) blockade, this compound displays a more complex pharmacological profile.[1][2] Emerging research has highlighted its unique, pleiotropic effects that extend beyond simple AT1R antagonism, positioning it as a molecule of significant interest in cardiovascular research and drug development.[2][3] These application notes provide a comprehensive overview of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols.
Mechanisms of Action
This compound exhibits a multi-faceted mechanism of action, contributing to its cardiovascular effects through several distinct pathways:
-
Angiotensin II Type 1 Receptor (AT1R) Antagonism: Contrary to some earlier reports, recent studies have demonstrated that this compound is a potent AT1R antagonist, capable of completely blocking AT1R signaling in vitro and significantly lowering blood pressure in preclinical models of hypertension.
-
NADPH Oxidase Inhibition: this compound has been shown to inhibit NADPH oxidase activity in phagocytic and endothelial cells. This inhibitory effect is mediated through the protein kinase C (PKC) signaling pathway, leading to a reduction in oxidative stress, a key contributor to hypertensive pathology.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation: this compound acts as a partial agonist of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism, as well as inflammation. This activity may contribute to the metabolic benefits observed with losartan treatment.
-
Endothelial Nitric Oxide Synthase (eNOS) Activation: this compound stimulates the phosphorylation of eNOS through the Vascular Endothelial Growth Factor Receptor-2 (VEGFR2)/Phosphoinositide 3-kinase (PI3K)/Akt pathway. This leads to increased production of nitric oxide (NO), a critical vasodilator, and contributes to improved endothelial function.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies investigating the activity of this compound.
| Parameter | Value | Species/Cell Line | Reference(s) |
| AT1R Antagonism | |||
| AT1R Signaling Inhibition | 100% | AT1R-expressing cells | |
| eNOS Activation | |||
| EC50 for Akt Phosphorylation | -logEC50: 8.2 ± 0.1 mol/L | Endothelial Cells | |
| PPARγ Activation | |||
| EC50 for PPARγ LBD Activity | 17.1 µM | COS-7 cells | |
| Vasorelaxation | |||
| Prevention of PE-induced contraction | up to 65% (p < 0.01) | Rodent models |
Table 1: In Vitro and Ex Vivo Activity of this compound
| Parameter | Value | Species | Condition | Reference(s) |
| Pharmacokinetics | ||||
| Peak Serum Concentration (Cmax) | 808.9 ± 618.2 ng/mL (1.92 µmol/L) | Human | Following 100 mg oral dose of losartan | |
| Time to Peak Concentration (Tmax) | 2 hours | Human | Following 100 mg oral dose of losartan | |
| Blood Pressure Reduction | ||||
| Blood Pressure Decrease | Significant decrease | Rats | Normotensive and spontaneously hypertensive | |
| Platelet Aggregation | ||||
| Reduction in Platelet Aggregation | -35 ± 4% (P<0.001) | Human | In vivo after 100 mg oral dose of losartan |
Table 2: In Vivo and Clinical Data Related to this compound
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of this compound.
Caption: Experimental workflow for this compound research.
Experimental Protocols
Angiotensin II Type 1 Receptor (AT1R) Binding Assay
This protocol is adapted for determining the binding affinity of this compound to the AT1R using a competitive radioligand binding assay.
Materials:
-
Membrane preparation from cells or tissues expressing AT1R (e.g., rat liver or aortic smooth muscle cells).
-
Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.
-
Non-labeled Angiotensin II (for determining non-specific binding).
-
This compound (test compound).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation, radioligand.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of non-labeled Angiotensin II (e.g., 1 µM).
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
Wire Myography for Vasoconstriction Assessment
This protocol outlines the use of wire myography to assess the effect of this compound on vascular tone.
Materials:
-
Isolated small arteries (e.g., mesenteric arteries) from rodents.
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O₂/5% CO₂ and maintained at 37°C.
-
Phenylephrine (PE) or other vasoconstrictors.
-
This compound (test compound).
-
Wire myograph system.
Procedure:
-
Vessel Dissection and Mounting: Dissect small arteries in ice-cold PSS and mount 2 mm segments on the wires of the myograph jaws.
-
Equilibration and Normalization: Equilibrate the mounted vessels in PSS at 37°C for at least 30 minutes. Perform a normalization procedure to set the vessel to its optimal resting tension.
-
Viability Check: Test the viability of the vessel by inducing contraction with a high potassium solution or a vasoconstrictor like PE.
-
This compound Treatment: After washing out the vasoconstrictor, pre-incubate the vessels with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Vasoconstriction Challenge: Construct a cumulative concentration-response curve for a vasoconstrictor (e.g., PE) in the presence and absence of this compound.
-
Data Analysis: Compare the concentration-response curves to determine the effect of this compound on vasoconstriction. A rightward shift in the curve indicates antagonism of the vasoconstrictor effect.
NADPH Oxidase Activity Assay
This protocol describes the measurement of NADPH oxidase activity in phagocytic cells (e.g., neutrophils or PBMCs) using the cytochrome c reduction assay.
Materials:
-
Isolated phagocytic cells.
-
Cytochrome c.
-
Phorbol 12-myristate 13-acetate (PMA) or other stimuli.
-
Superoxide dismutase (SOD).
-
This compound (test compound).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Spectrophotometer.
Procedure:
-
Cell Preparation: Isolate phagocytic cells from blood and resuspend them in HBSS.
-
Assay Setup: In a 96-well plate, add the cell suspension, cytochrome c (e.g., 50-100 µM), and either buffer or SOD (for control). Add varying concentrations of this compound to the test wells.
-
Stimulation: Initiate the reaction by adding a stimulus such as PMA (e.g., 100 nM).
-
Measurement: Immediately begin reading the absorbance at 550 nm every minute for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of superoxide production by determining the SOD-inhibitable rate of cytochrome c reduction. Use the extinction coefficient of 21.1 mM⁻¹cm⁻¹ for reduced cytochrome c. Compare the rates in the presence and absence of this compound to determine its inhibitory effect.
PPARγ Activation Assay
This protocol utilizes a luciferase reporter gene assay to measure the activation of PPARγ by this compound.
Materials:
-
A suitable cell line (e.g., HEK293T or COS-7) transfected with:
-
A PPARγ expression vector.
-
A luciferase reporter plasmid containing PPAR response elements (PPREs).
-
A control plasmid expressing Renilla luciferase (for normalization).
-
-
Rosiglitazone or another known PPARγ agonist (positive control).
-
This compound (test compound).
-
Cell culture medium and reagents.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Cell Transfection and Seeding: Co-transfect the cells with the required plasmids and seed them into a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound, a positive control (e.g., rosiglitazone), and a vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
eNOS Phosphorylation Assay (Western Blotting)
This protocol describes the detection of eNOS phosphorylation at Ser1177 in endothelial cells in response to this compound.
Materials:
-
Endothelial cells (e.g., HUVECs or BAECs).
-
This compound (test compound).
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-eNOS (Ser1177) and anti-total eNOS.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Culture and Treatment: Culture endothelial cells to near confluence. Treat the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe it with an antibody against total eNOS to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry. Express the level of eNOS phosphorylation as the ratio of phospho-eNOS to total eNOS.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing EXP3179 for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of EXP3179 for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is an active metabolite of the angiotensin II receptor blocker, losartan.[1] While its precursor, losartan, and another metabolite, EXP3174, primarily act by blocking the Angiotensin II Type 1 Receptor (AT1R), this compound exhibits a range of biological activities that are largely independent of AT1R blockade.[2][3] Its effects are considered pleiotropic, meaning it affects multiple signaling pathways.
Q2: What are the known AT1R-independent signaling pathways affected by this compound?
A2: In vitro studies have identified several key AT1R-independent signaling pathways modulated by this compound:
-
VEGFR2/PI3K/Akt Pathway Activation: this compound can stimulate the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to the activation of the PI3K/Akt signaling cascade. This pathway is crucial for cell survival and proliferation.[2][4]
-
Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Agonism: this compound acts as a partial agonist for PPARγ, a nuclear receptor involved in the regulation of metabolism and inflammation.
-
Cyclooxygenase-2 (COX-2) Inhibition: It has been shown to inhibit the expression of COX-2, an enzyme involved in inflammatory processes.
-
NADPH Oxidase Inhibition: this compound can inhibit NADPH oxidase, a key source of reactive oxygen species (ROS), thereby exerting antioxidant effects.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on published studies, a broad concentration range from 10 nM to 100 µM has been used. However, for initial experiments, it is advisable to perform a dose-response study starting from a lower concentration (e.g., 10 nM to 1 µM) and extending to higher concentrations (e.g., 10 µM to 50 µM) to determine the optimal concentration for your specific cell type and experimental endpoint.
Troubleshooting Guide
Issue 1: I am not observing the expected biological effect of this compound in my cell-based assay.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary significantly between different cell types and experimental readouts.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations (e.g., logarithmic dilutions from 10 nM to 100 µM) should be tested.
-
-
Possible Cause 2: Cell Line Insensitivity. The cellular targets of this compound (e.g., VEGFR2, PPARγ) may not be expressed at sufficient levels in your chosen cell line.
-
Solution: Verify the expression of the target proteins in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be responsive to this compound.
-
-
Possible Cause 3: Incorrect Assay Endpoint. The chosen assay may not be suitable for detecting the specific biological activity of this compound you are investigating.
-
Solution: Ensure your assay is designed to measure a downstream effect of the signaling pathway you are studying (e.g., for VEGFR2 activation, you could measure Akt phosphorylation).
-
-
Possible Cause 4: Reagent Quality. The this compound compound may have degraded.
-
Solution: Use a fresh stock of this compound and ensure it has been stored correctly according to the manufacturer's instructions.
-
Issue 2: I am observing high levels of cytotoxicity or unexpected off-target effects.
-
Possible Cause 1: Concentration is too high. High concentrations of any compound can lead to non-specific effects and cytotoxicity.
-
Solution: Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that provides the desired biological effect with minimal impact on cell viability.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in the culture medium.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle control (medium with solvent only) in your experiments.
-
-
Possible Cause 3: Off-Target Effects. this compound is known to have pleiotropic effects, and at high concentrations, it may interact with unintended targets.
-
Solution: If you suspect off-target effects, try to use more specific inhibitors for the pathway of interest as controls to confirm that the observed effect is indeed due to the intended mechanism.
-
Issue 3: I am having issues with the solubility of this compound in my cell culture medium.
-
Possible Cause 1: Poor Aqueous Solubility. this compound may have limited solubility in aqueous solutions like cell culture media.
-
Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When preparing your working solutions, dilute the stock solution in pre-warmed cell culture medium and vortex thoroughly. Avoid preparing large volumes of diluted this compound that need to be stored for extended periods.
-
Issue 4: My results are not reproducible between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, seeding density, and confluency can all affect cellular responses.
-
Solution: Standardize your cell culture procedures. Use cells within a consistent range of passage numbers, and ensure consistent seeding density and confluency at the time of treatment.
-
-
Possible Cause 2: Instability of this compound in Culture Medium. As a metabolite, this compound might not be stable in culture medium for extended periods.
-
Solution: For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.
-
Data Presentation
Table 1: Reported In Vitro Concentrations of this compound and Observed Effects
| Concentration Range | Cell Type | Observed Effect | Reference |
| 10 pM | Human Platelet-Rich Plasma | Inhibition of arachidonic acid-induced platelet aggregation | |
| 10⁻⁷ mol/L (100 nM) | Human Endothelial Cells | Abolished LPS- and Ang II-induced COX-2 transcription | |
| 10⁻⁷ mol/L (100 nM) | Bovine Aortic Endothelial Cells | Stimulation of Akt and eNOS phosphorylation | |
| 10 µM - 100 µM | COS-7 cells | Activation of PPARγ | |
| 50 µM - 100 µM | Human Phagocytic Cells | Inhibition of NADPH oxidase activity |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Protocol 2: Western Blot Analysis of Akt Phosphorylation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the determined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the level of phospho-Akt to total Akt.
Mandatory Visualization
Caption: Key AT1R-independent signaling pathways modulated by this compound in vitro.
Caption: A logical workflow for optimizing this compound concentration in vitro.
References
- 1. Angiotensin II receptor-independent antiinflammatory and antiaggregatory properties of losartan: role of the active metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. geraldeslab.recherche.usherbrooke.ca [geraldeslab.recherche.usherbrooke.ca]
- 4. Losartan metabolite this compound activates Akt and endothelial nitric oxide synthase via vascular endothelial growth factor receptor-2 in endothelial cells: angiotensin II type 1 receptor-independent effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting EXP3179 stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with EXP3179. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't fully dissolve in my chosen solvent. What should I do?
A1: Difficulty in dissolving this compound powder can be due to several factors. Here are some troubleshooting steps:
-
Solvent Choice: Ensure you are using an appropriate solvent. This compound has good solubility in DMSO, DMF, and Ethanol.[1] For aqueous solutions, a co-solvent system is often necessary.
-
Hygroscopic Solvents: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Using DMSO that has been previously opened and exposed to the atmosphere can significantly reduce the solubility of this compound. Always use freshly opened, anhydrous DMSO for preparing stock solutions.[2]
-
Sonication and Gentle Heating: To aid dissolution, especially for stock solutions, you can use ultrasonication.[2] Gentle heating can also be applied, but be cautious to avoid degradation.
-
Precipitation: If you observe precipitation, it may indicate that the solution is supersaturated or that the solvent is not pure.[2]
Q2: I observed precipitation when diluting my this compound stock solution into an aqueous buffer. How can I prevent this?
A2: this compound has limited solubility in aqueous solutions like PBS.[1] When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the compound can precipitate out. Here are some strategies to overcome this:
-
Use of Co-solvents: For in vivo experiments, a common practice is to use a multi-component solvent system. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to yield a clear solution. Another option is 10% DMSO in 90% Corn Oil.
-
Final DMSO Concentration: When preparing working solutions for in vitro cell culture experiments, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.
-
Prepare Freshly: It is highly recommended to prepare working solutions for experiments fresh on the same day to minimize the risk of precipitation and degradation.
Q3: What are the recommended storage conditions for this compound stock solutions to ensure stability?
A3: Proper storage is crucial for maintaining the stability and activity of this compound.
-
Short-term Storage: For use within one month, stock solutions can be stored at -20°C.
-
Long-term Storage: For longer-term storage up to six months, it is recommended to store stock solutions at -80°C.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Aliquot the stock solution into smaller, single-use volumes before freezing.
Q4: Is this compound light-sensitive or pH-sensitive?
Data Presentation: Solubility and Storage
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 125 mg/mL (296.99 mM) | |
| DMF | 30 mg/mL | |
| Ethanol | 30 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.94 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.94 mM) |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendation | Reference |
| -20°C | Up to 1 month | For short-term storage. | |
| -80°C | Up to 6 months | For long-term storage. | |
| Room Temperature | Shipping | Stable for the duration of shipping in the continental US. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of Working Solution for in vivo Studies
This protocol is an example for preparing a working solution with a final concentration of ≥ 2.08 mg/mL.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL and mix well.
-
The final solution should be clear. It is recommended to use this solution on the same day it is prepared.
Visualizations: Signaling Pathways and Workflows
Caption: this compound inhibits the expression of COX-2.
Caption: this compound activates the VEGFR2/PI3K/Akt/eNOS pathway.
Caption: this compound inhibits NADPH oxidase via PKC.
Caption: Troubleshooting workflow for this compound stability.
References
Technical Support Center: EXP3179 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EXP3179. The information provided addresses potential off-target effects that may be encountered during experiments, with detailed methodologies and data summaries to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: My experimental results suggest an unexpected biological response to this compound that is inconsistent with AT1 receptor blockade. What could be the cause?
A1: While this compound is a metabolite of the AT1 receptor blocker losartan, it possesses significant off-target activities that can lead to biological effects independent of AT1 receptor antagonism. A primary off-target effect is the partial agonism of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2][3][4] This can lead to changes in gene expression related to metabolism and inflammation. Additionally, this compound has been reported to activate the endothelial nitric oxide synthase (eNOS) pathway and inhibit cyclooxygenase-2 (COX-2), which can also produce unexpected phenotypic changes.[5]
Q2: I am observing conflicting results regarding the AT1 receptor blocking activity of this compound. Is it an AT1 receptor antagonist?
Q3: We are seeing anti-inflammatory effects in our cell-based assays with this compound. What is the potential mechanism?
A3: The anti-inflammatory properties of this compound are likely mediated by several off-target mechanisms. One key pathway is its partial agonism of PPARγ, a known regulator of inflammation. Additionally, this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. It may also suppress inflammatory signaling by inhibiting NADPH oxidase and Protein Kinase C (PKC).
Q4: Can this compound influence vascular tone and endothelial function independently of the renin-angiotensin system?
A4: Yes, studies have demonstrated that this compound can directly enhance endothelial function through mechanisms independent of the classic angiotensin II (Ang II)/AT1/AT2 receptor pathway. This is thought to occur through the activation of endothelial nitric oxide synthase (eNOS) and the PI3K/Akt pathway, potentially mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). This can result in vasodilation and other vascular protective effects.
Troubleshooting Guides
Issue 1: Unexplained changes in lipid metabolism or adipocyte differentiation in my cell culture treated with this compound.
-
Possible Cause: This is a classic indicator of PPARγ activation. This compound is a partial agonist of PPARγ.
-
Troubleshooting Steps:
-
Confirm PPARγ Activation: Perform a PPARγ reporter gene assay to directly measure the activation of the receptor in your cell line in the presence of this compound.
-
Use a PPARγ Antagonist: Co-treat your cells with this compound and a specific PPARγ antagonist (e.g., GW9662) to see if the observed effects are reversed.
-
Gene Expression Analysis: Measure the mRNA levels of known PPARγ target genes (e.g., aP2, CD36) to confirm downstream pathway activation.
-
Issue 2: Observing vasodilation or changes in nitric oxide (NO) production that cannot be blocked by an AT1 receptor antagonist.
-
Possible Cause: this compound can stimulate eNOS and NO production independently of the AT1 receptor, likely through the VEGFR2/PI3K/Akt pathway.
-
Troubleshooting Steps:
-
Inhibit Upstream Kinases: Use specific inhibitors for PI3K (e.g., LY294002) or VEGFR2 to determine if the this compound-induced effects are blocked.
-
Measure Protein Phosphorylation: Perform Western blotting to assess the phosphorylation status of Akt and eNOS in response to this compound treatment.
-
Control for AT2 Receptor: Although less documented for this compound, consider using an AT2 receptor antagonist in your experimental setup to rule out any involvement of this receptor.
-
Quantitative Data Summary
Table 1: PPARγ Activation by this compound and Controls
| Compound | EC50 for PPARγ-LBD Activation (µmol/L) | Maximum Induction vs. Vehicle | Agonist Type | Reference |
| This compound | 17.1 | 7.1-fold | Partial | |
| Pioglitazone | 0.88 | ~14-fold (inferred) | Full | |
| Losartan | >50 | - | Weak | |
| EXP3174 | No activation | - | - |
Table 2: Effects of this compound on eNOS and Akt Phosphorylation
| Compound | -logEC50 for eNOS/Akt Phosphorylation | AT1R Independent | Reference |
| This compound | 8.2 ± 0.1 | Yes | |
| EXP3174 | 5.4 ± 0.2 | No |
Experimental Protocols
Protocol 1: PPARγ Reporter Gene Assay
-
Cell Culture and Transfection:
-
Culture COS-7 cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with a Gal4-DNA-binding domain-human PPARγ-ligand-binding domain (LBD) fusion protein expression vector and a Gal4-dependent luciferase reporter plasmid. A renilla luciferase plasmid should be co-transfected for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with various concentrations of this compound, a positive control (e.g., pioglitazone), and a vehicle control.
-
-
Luciferase Assay:
-
After 24 hours of incubation, lyse the cells and measure both firefly and renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the renilla luciferase activity.
-
Calculate the fold induction relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response curve to a sigmoidal model.
-
Protocol 2: 3T3-L1 Adipocyte Differentiation Assay
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes to confluence.
-
-
Induction of Differentiation:
-
Two days post-confluence, induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, and IBMX) in the presence or absence of this compound, a positive control (e.g., pioglitazone), or a vehicle control.
-
-
Maintenance:
-
After 2-3 days, replace the induction medium with a maintenance medium containing insulin and the respective compounds, and replenish every 2 days.
-
-
Assessment of Differentiation:
-
After 8-10 days, assess adipocyte differentiation by staining for lipid accumulation using Oil Red O.
-
Quantify the staining by extracting the dye with isopropanol and measuring the absorbance.
-
Signaling Pathway Diagrams
Caption: this compound activation of the PPARγ signaling pathway.
Caption: AT1R-independent activation of eNOS by this compound.
References
- 1. Regulation of peroxisome proliferator-activated receptor gamma activity by losartan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Angiotensin II receptor-independent antiinflammatory and antiaggregatory properties of losartan: role of the active metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of EXP3179
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of EXP3179.
Troubleshooting Guide
Issue: Precipitate Formation When Preparing Aqueous Solutions of this compound
Probable Cause: this compound is a crystalline solid with limited solubility in aqueous solutions, leading to precipitation when the concentration exceeds its solubility limit.[1] A 1:1 mixture of Ethanol:PBS (pH 7.2) only achieves a solubility of 0.5 mg/ml.[1]
Solutions:
Researchers can employ several strategies to prevent precipitation and improve the solubility of this compound. The choice of method will depend on the specific experimental requirements, such as the desired final concentration and the compatibility of excipients with the downstream application.
Workflow for Addressing Solubility Issues
Caption: A general workflow for troubleshooting and resolving solubility issues with this compound.
FAQs (Frequently Asked Questions)
1. What is the known solubility of this compound in common solvents?
This compound is a crystalline solid with good solubility in several organic solvents but poor solubility in aqueous solutions.[1]
| Solvent | Solubility |
| DMF | 30 mg/ml[1] |
| DMSO | 30 mg/ml[1] |
| Ethanol | 30 mg/ml |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
2. Can I use DMSO to prepare a stock solution of this compound for my aqueous-based experiments?
Yes, DMSO is commonly used to prepare high-concentration stock solutions of this compound. However, it is crucial to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can impact solubility. When diluting the DMSO stock into your aqueous buffer, ensure the final DMSO concentration is low enough to not affect your experimental system, typically less than 0.5%.
3. How does pH affect the solubility of this compound?
4. Are there other methods besides co-solvents and pH adjustment to improve this compound solubility?
Yes, several advanced formulation strategies can be employed for poorly soluble drugs like this compound. These include:
-
Particle size reduction (Micronization/Nanosizing): Increasing the surface area of the drug particles can enhance the dissolution rate.
-
Solid Dispersions: Dispersing this compound in a polymer matrix can improve solubility and dissolution.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with guest molecules, enhancing their aqueous solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form microemulsions upon contact with aqueous media, which can effectively solubilize lipophilic drugs.
Decision Tree for Selecting a Solubilization Method
Caption: A decision-making guide for selecting an appropriate solubilization technique for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol is adapted from a method for preparing solutions of poorly soluble compounds for in vitro experiments.
Objective: To prepare a 10 mM stock solution of this compound in DMSO and a 100 µM working solution in a co-solvent system.
Materials:
-
This compound (MW: 420.9 g/mol )
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out 4.21 mg of this compound.
-
Dissolve in 1 ml of anhydrous DMSO.
-
If dissolution is slow, sonicate the solution briefly.
-
-
Prepare a 100 µM Working Solution:
-
To prepare 1 ml of the final working solution, add the components in the following order, ensuring complete mixing after each addition:
-
450 µl of Saline
-
400 µl of PEG300
-
50 µl of Tween-80
-
100 µl of the 10 mM this compound stock solution in DMSO.
-
-
The final concentration of this compound will be 1 mM in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For a 100 µM solution, adjust the initial stock concentration or the dilution factor accordingly.
-
Co-Solvent Formulation
| Component | Volume for 1 ml | Percentage |
| 10 mM this compound in DMSO | 100 µl | 10% |
| PEG300 | 400 µl | 40% |
| Tween-80 | 50 µl | 5% |
| Saline | 450 µl | 45% |
Protocol 2: Evaluating the Effect of pH on this compound Solubility
Objective: To determine the approximate solubility of this compound in buffers of different pH values.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) at pH 5.8, 6.8, and 7.4
-
0.1 M Citrate buffer at pH 3.0, 4.0, and 5.0
-
Microcentrifuge tubes
-
Spectrophotometer or HPLC
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to 1 ml of each buffer in separate microcentrifuge tubes.
-
Incubate the tubes at room temperature for 24 hours with constant agitation to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at its absorbance maximum (around 249, 273 nm) or by HPLC.
-
Compare the concentrations to determine the pH at which this compound exhibits the highest solubility.
Signaling Pathways and Mechanisms of Action
While the primary focus of this guide is on solubility, it is relevant to note that this compound, a metabolite of Losartan, has biological activities that are independent of the Angiotensin II type 1 receptor (AT1R). Understanding these pathways can be critical for experimental design.
This compound Signaling Pathway
Caption: Simplified diagram of some of the known AT1R-independent signaling pathways affected by this compound.
References
Technical Support Center: Interpreting Unexpected Data from EXP3179 Experiments
Welcome to the technical support center for EXP3179 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during their studies with this active metabolite of losartan.
Frequently Asked Questions (FAQs)
Q1: My results suggest this compound is exhibiting AT1R-blocking activity and lowering blood pressure, which contradicts some literature stating it's inactive at this receptor. Is this plausible?
A1: Yes, this is a plausible and increasingly recognized phenomenon. While earlier studies characterized this compound as lacking significant Angiotensin II Type 1 Receptor (AT1R) blocking properties, more recent evidence suggests that it can indeed block AT1R signaling and contribute to blood pressure reduction[1][2][3]. Reports relying on this compound solely as an AT1R-independent losartan analogue may require careful re-evaluation[2][3]. Therefore, observing AT1R-dependent effects with this compound should not be immediately dismissed as an experimental artifact.
Q2: I'm observing potent effects of this compound on endothelial function that seem independent of the classical Renin-Angiotensin-Aldosterone System (RAAS). What could be the underlying mechanism?
A2: This is a key finding in recent this compound research. The endothelial function-enhancing effects of this compound are largely independent of the classic Angiotensin II (ANGII)/AT1/AT2 pathway. Instead of acting through this canonical pathway, this compound has been shown to activate endothelial Nitric Oxide Synthase (eNOS) and stimulate the release of Nitric Oxide (NO) and Endothelium-Derived Hyperpolarization Factor (EDHF). This occurs through alternative signaling cascades, including the VEGFR2/PI3K/Akt pathway.
Q3: My in vitro and in vivo results with this compound are showing discrepancies. What could be the contributing factors?
A3: Discrepancies between in vitro and in vivo results can arise from several factors. The metabolism of losartan to this compound in vivo leads to different concentrations and exposure times than what might be used in an in vitro setup. Chronic treatment with losartan is often required to achieve sufficient serum levels of this compound to activate certain pathways, such as PPAR-γ. Furthermore, the complexity of the in vivo environment, including the interplay of various cell types and signaling molecules, can lead to different outcomes compared to isolated cell culture experiments.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of NADPH Oxidase
Symptom: You observe a significant, dose-dependent inhibition of NADPH oxidase activity in your cellular assays upon treatment with this compound.
Possible Cause: This is a known, direct effect of this compound. It acts as a blocker of NADPH oxidase, particularly in phagocytic and endothelial cells.
Troubleshooting Steps:
-
Confirm Pathway Inhibition: Investigate the upstream signaling pathway. This compound is known to inhibit Protein Kinase C (PKC), which is crucial for the assembly and activation of NADPH oxidase subunits. You can assess the phosphorylation status of PKC or the translocation of subunits like p47phox from the cytosol to the membrane.
-
Control for AT1R-Independence: To confirm this effect is independent of AT1R, you can use a potent AT1R blocker like EXP3174 as a negative control in parallel experiments. EXP3174 should not produce the same inhibitory effect on NADPH oxidase.
-
Validate with a Stimulator: Ensure your assay is working correctly by using a known NADPH oxidase stimulator, such as Phorbol Myristate Acetate (PMA).
Issue 2: Variable eNOS Phosphorylation Results
Symptom: You are seeing inconsistent or lower-than-expected phosphorylation of endothelial Nitric Oxide Synthase (eNOS) at Ser1177 in response to this compound.
Possible Cause: The activation of eNOS by this compound is mediated through the VEGFR2/PI3K/Akt pathway. The activity of this pathway can be influenced by several experimental conditions.
Troubleshooting Steps:
-
Check Upstream Kinase Activity: Assess the phosphorylation status of Akt at Ser473 and VEGFR2. This compound should induce phosphorylation of these upstream activators.
-
Use Pathway Inhibitors: To confirm the pathway, pre-treat your cells with a PI3K inhibitor (e.g., LY294002). This should abolish the this compound-induced phosphorylation of both Akt and eNOS.
-
Optimize Treatment Time: The phosphorylation of Akt and eNOS in response to this compound typically peaks between 30 to 60 minutes. Ensure your experimental time points are within this window.
Data Presentation
Table 1: Comparative Effects of Losartan and its Metabolites on Key Signaling Molecules
| Compound | AT1R Blocking | NADPH Oxidase Inhibition | eNOS Phosphorylation | PPAR-γ Activation |
| Losartan | Moderate | Indirect | Yes | Weak |
| EXP3174 | Potent | No | Weak | No |
| This compound | Yes (recent findings) | Potent | Strong | Partial Agonist |
Table 2: Summary of In Vitro Experimental Conditions for Observing this compound Effects
| Target Pathway | Cell Type | Stimulant | This compound Concentration | Incubation Time | Expected Outcome |
| NADPH Oxidase | Human Phagocytic Cells, Endothelial Cells | PMA | 10-100 µmol/L | 30-60 min | Inhibition of superoxide production |
| VEGFR2/PI3K/Akt/eNOS | Endothelial Cells | - | 10⁻⁷ mol/L | 30-60 min | Increased phosphorylation of Akt and eNOS |
| PPAR-γ Activation | Primary Human Monocytes | - | 1-10 µmol/L | Chronic exposure | Increased CD36 gene expression |
Experimental Protocols
Protocol 1: Determination of NADPH Oxidase-Dependent Superoxide Production
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from blood samples using a density gradient medium (e.g., Lymphoprep).
-
Pre-incubation: Pre-incubate the isolated cells with various concentrations of this compound (e.g., 10-100 µmol/L) or vehicle control for 30 minutes.
-
Stimulation: Stimulate the cells with Phorbol Myristate Acetate (PMA) to induce NADPH oxidase activity.
-
Measurement: Measure superoxide anion (O₂⁻) production using a suitable method, such as lucigenin-enhanced chemiluminescence.
-
Data Analysis: Compare the superoxide production in this compound-treated cells to the vehicle-treated control.
Protocol 2: Western Blot Analysis of Akt and eNOS Phosphorylation
-
Cell Culture: Culture bovine aortic endothelial cells (BAECs) or other suitable endothelial cells to near confluence.
-
Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment to reduce basal kinase activity.
-
Treatment: Treat the cells with this compound (e.g., 10⁻⁷ mol/L) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated Akt (Ser473), total Akt, phosphorylated eNOS (Ser1177), and total eNOS.
-
Detection and Analysis: Use appropriate secondary antibodies and a detection system (e.g., chemiluminescence or infrared imaging) to visualize the protein bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: this compound inhibits NADPH oxidase by blocking the PKC signaling pathway.
Caption: this compound activates eNOS via the VEGFR2/PI3K/Akt signaling pathway.
Caption: A logical workflow for troubleshooting unexpected this compound data.
References
EXP3179 degradation and how to prevent it
Technical Support Center: EXP3179
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and troubleshooting of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Losartan carboxaldehyde, is an active intermediate metabolite of the angiotensin II receptor antagonist, Losartan.[1][2][3] Unlike Losartan and its other major metabolite, EXP3174, this compound's primary activities are considered to be independent of angiotensin II type 1 (AT1) receptor blockade.[4] Its effects are attributed to other mechanisms, including the potent inhibition of endothelial cyclooxygenase (COX)-2 expression.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage recommendations:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
For long-term storage, -80°C is strongly advised to minimize degradation.
Q3: How should I prepare stock and working solutions of this compound?
For optimal results, it is recommended to prepare fresh working solutions for in vivo experiments on the day of use. If a stock solution is prepared, it should be stored under the recommended conditions and used within the specified timeframe. To aid dissolution, particularly if precipitation or phase separation occurs, gentle heating and/or sonication can be employed. The solvents used for reconstitution should be of high purity to prevent the introduction of contaminants that could accelerate degradation.
Q4: Is this compound susceptible to degradation?
Yes, this compound, being an aldehyde, is susceptible to degradation, particularly through oxidation. The aldehyde functional group can be readily oxidized to a carboxylic acid, which in the case of this compound would result in the formation of EXP3174. While its parent compound, Losartan, is relatively stable under thermal, hydrolytic, and photolytic conditions, it is known to degrade under oxidative stress. Given its chemical structure, this compound is likely more prone to oxidation.
Troubleshooting Guide
Problem: Inconsistent or unexpected experimental results.
This could be due to the degradation of this compound. The following guide will help you troubleshoot potential degradation issues.
Q1: How can I determine if my this compound has degraded?
The most reliable method to assess the purity and degradation of this compound is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact this compound from its potential degradation products.
Q2: I suspect my this compound has been exposed to adverse conditions (e.g., elevated temperature, light). What should I do?
If you suspect degradation, it is recommended to discard the sample and use a fresh vial of this compound that has been stored under the recommended conditions. Using a compromised sample can lead to unreliable and misleading experimental outcomes.
Q3: My experimental results are still inconsistent, even with a fresh sample. What else could be the issue?
Consider the following factors:
-
Solution Stability: Are you preparing fresh working solutions for each experiment? this compound in solution may have limited stability.
-
Solvent Purity: Are you using high-purity solvents for reconstitution? Impurities in solvents can initiate or catalyze degradation.
-
Experimental Conditions: Could any of your experimental reagents or conditions be promoting oxidation?
The following diagram outlines a troubleshooting workflow for suspected this compound degradation:
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This method is adapted from established protocols for Losartan and its metabolites and is designed to separate this compound from its potential degradation products, primarily EXP3174.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of approximately 50 µg/mL.
Protocol: Forced Degradation Study
To investigate the stability of this compound, forced degradation studies can be performed under various stress conditions as per ICH guidelines.
-
Acid Hydrolysis: Incubate the this compound solution in 0.1N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the this compound solution in 0.1N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to a dry heat of 105°C for 24 hours.
-
Photodegradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
After exposure to each condition, the samples should be analyzed by the stability-indicating HPLC method to assess the extent of degradation and identify any degradation products.
Signaling and Degradation Pathways
Metabolic Pathway of Losartan
This compound is an intermediate in the metabolic conversion of Losartan to its more potent AT1 receptor antagonist metabolite, EXP3174. This biotransformation is primarily mediated by cytochrome P450 enzymes in the liver.
Potential Degradation Pathway of this compound
The primary chemical degradation pathway for this compound is likely the oxidation of its aldehyde group to a carboxylic acid, resulting in the formation of EXP3174. This can occur due to exposure to oxidizing agents or atmospheric oxygen over time, especially at elevated temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Serum Concentrations of Losartan Metabolites Correlate With Improved Physical Function in a Pilot Study of Prefrail Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II receptor-independent antiinflammatory and antiaggregatory properties of losartan: role of the active metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Activity of Purchased EXP3179
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for validating the activity of purchased EXP3179.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound, also known as losartan carboxylic acid, is the active metabolite of the angiotensin II receptor antagonist, losartan. Initially, it was thought to have no direct angiotensin II type 1 (AT1) receptor blocking properties.[1][2][3][4] However, more recent studies have demonstrated that this compound is a potent AT1 receptor antagonist. Beyond its AT1 receptor blockade, this compound exhibits numerous pleiotropic effects, including anti-inflammatory actions, inhibition of NADPH oxidase, and activation of endothelial nitric oxide synthase (eNOS).
2. How should I store and handle my purchased this compound?
For optimal stability, this compound should be stored at -20°C for up to one month or at -80°C for up to six months. Stock solutions can be prepared in solvents such as DMSO, DMF, or ethanol at a concentration of 30 mg/mL. For in vivo experiments, it is recommended to prepare fresh working solutions daily.
3. What are the key assays to validate the activity of my this compound compound?
To comprehensively validate the activity of your purchased this compound, a combination of binding and functional assays is recommended:
-
AT1 Receptor Binding Assay: To confirm direct interaction with the AT1 receptor.
-
Functional Assays:
-
Calcium Mobilization Assay: To measure the antagonist effect on angiotensin II-induced intracellular calcium release.
-
eNOS and Akt Phosphorylation Assay (Western Blot): To assess the activation of downstream signaling pathways.
-
In vivo/Ex vivo Vascular Function Assays: To determine the effect on blood pressure or vascular tone.
-
4. What are some common issues I might encounter when validating this compound activity and how can I troubleshoot them?
Please refer to the Troubleshooting Guide section below for detailed information on common problems and their solutions.
Experimental Protocols
AT1 Receptor Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold Binding Buffer
-
Unlabeled Angiotensin II (for non-specific binding determination)
-
This compound (and other competing ligands)
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the AT1 receptor according to standard laboratory protocols. Determine the protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
150 µL of membrane preparation (3-20 µg protein)
-
50 µL of competing compound (this compound at various concentrations) or buffer (for total binding) or a saturating concentration of unlabeled Angiotensin II (for non-specific binding).
-
50 µL of [125I]-[Sar1,Ile8]Angiotensin II at a concentration near its Kd.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer.
-
Counting: Dry the filters and place them in scintillation vials with scintillation cocktail. Count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol outlines a method to assess the antagonistic effect of this compound on Angiotensin II-induced calcium mobilization in AT1 receptor-expressing cells.
Materials:
-
Cells expressing the AT1 receptor (e.g., CHO-K1 or HEK293) seeded in a black, clear-bottom 96-well plate.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Krebs buffer (120 mM NaCl, 5 mM KCl, 0.62 mM MgSO₄, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4).
-
Angiotensin II (agonist)
-
This compound (antagonist)
-
Fluorometric plate reader with automated injection capabilities.
Procedure:
-
Cell Seeding: Seed the cells in the 96-well plate and grow to near confluence.
-
Dye Loading: Wash the cells with Assay Buffer. Load the cells with Fluo-4 AM solution (e.g., 1 µM in Assay Buffer containing 0.02% Pluronic F-127) and incubate at 37°C for 30-60 minutes.
-
Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in the fluorometric reader. Establish a stable baseline fluorescence reading.
-
Agonist Injection and Reading: Inject a concentration of Angiotensin II that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time (e.g., every 1.52 seconds for 60 seconds).
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound to determine the IC50 value.
Western Blot for eNOS and Akt Phosphorylation
This protocol describes the detection of phosphorylated eNOS (at Ser1177/1179) and Akt (at Ser473) in endothelial cells treated with this compound.
Materials:
-
Endothelial cells (e.g., HUVECs or BAECs)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-eNOS (Ser1177/1179), anti-total eNOS, anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Treatment: Culture endothelial cells and treat with this compound at the desired concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of AT1 Receptor Antagonists
| Compound | Ki (nM) | Organism/Tissue | Reference |
| EXP3174 | ~1 | - | |
| Losartan | 10.6 | - | |
| Candesartan | <1 | - | |
| Irbesartan | <1 | - | |
| Valsartan | ~10 | - | |
| Telmisartan | <1 | - |
Table 2: Functional Potency (IC50/EC50) of this compound in Various Assays
| Assay | Potency | Cell Type/System | Reference |
| eNOS Phosphorylation | -logEC50: 8.2 ± 0.1 | Endothelial Cells | |
| Inhibition of Ang II-induced Platelet Aggregation | - | Human Platelets | |
| Inhibition of PMA-stimulated NADPH oxidase | Dose-dependent inhibition | Human Phagocytic Cells |
Mandatory Visualizations
Signaling Pathways
References
- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 2. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 4. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of EXP3179
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of EXP3179, a key active metabolite of Losartan.
Troubleshooting Guide: Decreased Cell Viability at High this compound Concentrations
High concentrations of any compound can lead to unexpected effects in vitro. The following table outlines potential causes for decreased cell viability when using high concentrations of this compound and provides systematic troubleshooting steps.
| Potential Cause | Possible Explanation | Recommended Solution |
| Compound Precipitation | At high concentrations, this compound may precipitate out of the solution, which can be directly toxic to cells or interfere with assay readings.[1] | Visual Inspection: Carefully inspect the wells of your culture plate under a microscope for any signs of precipitation before and after adding the assay reagent. Solubility Test: Determine the solubility of this compound in your specific cell culture medium. Consider using a lower concentration or a different solvent if necessary. |
| Off-Target Effects or Exaggerated Pharmacology | While this compound has known targets, high concentrations can lead to off-target binding or an overstimulation of its known signaling pathways (e.g., VEGFR2, PKC inhibition), potentially leading to cytotoxicity.[2][3][4] | Dose-Response Curve: Perform a comprehensive dose-response experiment with a wider range of concentrations to identify the precise toxic threshold. Mechanism Deconvolution: Use specific inhibitors for pathways known to be affected by this compound (e.g., VEGFR2 inhibitors) to see if cytotoxicity is mitigated. |
| Assay Interference | The chemical properties of this compound at high concentrations might directly interfere with the viability assay reagents (e.g., reduction of tetrazolium salts like MTT, XTT, or resazurin), leading to inaccurate readings.[1] | Cell-Free Control: Run a control plate without cells, containing only media and the same concentrations of this compound, to see if the compound itself reacts with the assay reagent. Use an Alternative Assay: Switch to a different viability assay that relies on a distinct mechanism (e.g., an ATP-based assay like CellTiter-Glo®, or a dye exclusion assay like Trypan Blue). |
| Vehicle Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in your high-dose wells. | Vehicle Control: Ensure you have a vehicle control for each concentration to differentiate between the toxicity of the compound and the solvent. Keep the final solvent concentration consistent and as low as possible across all wells (typically <0.5% for DMSO). |
| General Cell Culture Issues | Problems such as uneven cell seeding, edge effects in the plate, contamination, or poor cell health can be exacerbated by the stress of a high-concentration compound. | Optimize Seeding Density: Ensure a homogenous cell suspension and consistent seeding in all wells. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or media to maintain humidity. Regularly Check for Contamination: Routinely test your cell cultures for mycoplasma and other contaminants. |
Experimental Workflow for Troubleshooting Cell Viability
The following diagram illustrates a systematic approach to troubleshooting unexpected cell viability results.
Caption: A logical workflow for troubleshooting cell viability issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an active metabolite of Losartan. While initially thought to be inactive at the Angiotensin II Type 1 Receptor (AT1R), recent studies have shown that it can act as an AT1R antagonist. However, much of its biological activity is attributed to AT1R-independent mechanisms.
Q2: What are the known AT1R-independent effects of this compound?
This compound has several documented effects that do not involve AT1R blockade:
-
VEGFR2/PI3K/Akt Pathway Activation: In endothelial cells, this compound can activate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to the downstream activation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation.
-
PKC Inhibition and NADPH Oxidase Blockade: this compound can inhibit several isoforms of Protein Kinase C (PKC). This inhibition prevents the assembly and activation of NADPH oxidase, a major source of cellular reactive oxygen species (ROS), thereby reducing oxidative stress.
-
Anti-inflammatory Properties: It has been shown to abolish the upregulation of cyclooxygenase-2 (COX-2) mRNA, which is involved in inflammatory processes.
Q3: Could the known mechanisms of this compound cause cytotoxicity at high concentrations?
While the known pathways are generally associated with cell survival and protection at therapeutic concentrations, it is plausible that their over-activation or inhibition at very high, non-physiological concentrations could lead to detrimental effects. For instance, dysregulation of the PI3K/Akt pathway or profound inhibition of PKC could disrupt normal cellular signaling and homeostasis, potentially triggering apoptosis or other forms of cell death.
Q4: How does this compound differ from its parent drug, Losartan, and the other major metabolite, EXP3174?
Losartan is a prodrug that is metabolized into EXP3174 and this compound.
-
EXP3174: This is the primary AT1R-blocking metabolite and is more potent than Losartan in this regard.
-
This compound: While also having some AT1R blocking activity, it is distinguished by its significant AT1R-independent effects, such as activating the VEGFR2 pathway and inhibiting PKC, which are not prominent with Losartan or EXP3174.
The following diagram illustrates the relationship between Losartan and its metabolites and their effects on the Angiotensin II signaling pathway.
Caption: Signaling pathways affected by Losartan metabolites.
Summary of Key Experimental Data
The following table summarizes key findings related to the concentrations and effects of this compound from various studies. This data can help in designing experiments and interpreting results.
| Parameter | Value | Context | Reference |
| EC50 for eNOS phosphorylation | ~6.3 nM (-logEC50, 8.2 mol/L) | In endothelial cells, indicating potent activation of the VEGFR2/PI3K/Akt pathway. | |
| Serum Concentration in Patients | Peaked at ~100 nM (10⁻⁷ mol/L) | Measured in patients 3-4 hours after a single 100 mg oral dose of Losartan. | |
| Inhibition of TGF-β1-stimulated fibroblasts | Lower IC50 than EXP3174 | Showed higher anti-fibrotic efficacy in stimulated fibroblasts. | |
| Effect on Apoptosis | ~60% inhibition | Significantly inhibited tumor necrosis factor-alpha-induced apoptosis in endothelial cells. | |
| PKC Inhibition | Dose-dependent | Inhibited phorbol myristate acetate and insulin-stimulated NADPH oxidase activity. |
References
- 1. benchchem.com [benchchem.com]
- 2. Losartan metabolite this compound activates Akt and endothelial nitric oxide synthase via vascular endothelial growth factor receptor-2 in endothelial cells: angiotensin II type 1 receptor-independent effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Losartan metabolite this compound blocks NADPH oxidase-mediated superoxide production by inhibiting protein kinase C: potential clinical implications in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Technical Support Center: EXP3179 Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing experiments involving the losartan metabolite, EXP3179.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an active metabolite of the angiotensin II receptor blocker, losartan. Unlike losartan's other major metabolite, EXP3174, this compound's effects are largely independent of the angiotensin II type 1 (AT1) receptor.[1][2][3] Its mechanisms of action are pleiotropic and include:
-
Activation of the VEGFR2/PI3K/Akt pathway: In endothelial cells, this compound can stimulate the phosphorylation of endothelial nitric oxide synthase (eNOS) and promote cell survival by activating the Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) signaling cascade.[1]
-
Inhibition of NADPH Oxidase: It can block the production of superoxide by inhibiting protein kinase C (PKC), thereby reducing oxidative stress.[4]
-
Partial PPARγ Agonism: this compound has been shown to act as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which is involved in regulating inflammation and metabolism.
Q2: What is a typical starting concentration and incubation time for this compound treatment in cell culture?
A2: Based on published studies, a common starting concentration for this compound in cell culture experiments ranges from 10⁻⁷ M (100 nM) to 100 µM. The optimal incubation time is highly dependent on the specific cell type and the downstream effect being measured. Short-term signaling events, such as protein phosphorylation, can often be observed within 30 minutes to 2 hours. For experiments assessing changes in gene expression or cell survival, longer incubation times of 24 hours or more may be necessary.
Q3: I am not observing the expected effect of this compound in my experiment. What are some potential troubleshooting steps?
A3: If you are not seeing the expected outcome, consider the following troubleshooting steps:
-
Verify the biological activity of your this compound stock: Ensure the compound has been stored correctly and is not degraded.
-
Optimize the incubation time: The kinetics of this compound's effects can vary. Perform a time-course experiment to determine the optimal treatment duration for your specific endpoint.
-
Adjust the concentration: The effective concentration can be cell-type dependent. A dose-response experiment will help identify the optimal concentration.
-
Confirm the presence of the target pathway: Ensure that your cell model expresses the necessary receptors and signaling molecules (e.g., VEGFR2 in endothelial cells for Akt/eNOS activation).
-
Check for AT1 receptor-independent effects: Remember that many of this compound's actions are independent of the AT1 receptor.
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time for this compound treatment is critical for observing the desired biological effect. The following guide provides a systematic approach to determining the ideal treatment duration.
Problem: No observable effect or a weaker-than-expected effect after this compound treatment.
Possible Cause 1: Suboptimal Incubation Time
The duration of this compound treatment may be too short to induce a measurable change or so long that secondary effects or cellular adaptation mechanisms mask the primary response.
Solution: Perform a Time-Course Experiment
A time-course experiment is essential to identify the peak response time for your specific endpoint.
Experimental Protocol: Time-Course for this compound-Induced Akt Phosphorylation
This protocol is adapted from studies in bovine aortic endothelial cells (BAECs).
-
Cell Culture: Culture BAECs to confluence in appropriate media.
-
Serum Starvation: Serum-starve the cells for 18-24 hours to reduce basal signaling activity.
-
This compound Treatment: Treat the cells with a predetermined concentration of this compound (e.g., 10⁻⁷ M).
-
Time Points: Lyse the cells at various time points after treatment. A suggested range for phosphorylation events is: 0 min (control), 5 min, 15 min, 30 min, 1 hour, 2 hours, and 4 hours.
-
Analysis: Perform Western blotting to detect the levels of phosphorylated Akt (p-Akt) and total Akt.
-
Data Interpretation: Quantify the p-Akt/total Akt ratio at each time point to determine when the peak phosphorylation occurs.
Data Presentation: Time-Course Experiment Data
| Time Point | p-Akt/Total Akt Ratio (Fold Change vs. Control) |
| 0 min | 1.0 |
| 5 min | Example Value |
| 15 min | Example Value |
| 30 min | Example Value |
| 1 hr | Example Value |
| 2 hr | Example Value |
| 4 hr | Example Value |
Note: The "Example Value" should be replaced with your experimental data.
Possible Cause 2: Inappropriate Cell Model or Endpoint
The chosen cell line may not be responsive to this compound in the manner expected, or the selected endpoint may not be the most sensitive indicator of its activity.
Solution: Validate Cell Model and Endpoint
-
Literature Review: Confirm from published studies that your cell model is appropriate for investigating the intended pathway. For example, VEGFR2 is critical for this compound's effect on eNOS phosphorylation in endothelial cells.
-
Positive Controls: Use a known agonist for the pathway of interest to ensure the cells are responsive. For the VEGFR2 pathway, VEGF would be a suitable positive control.
-
Multiple Endpoints: Assess more than one downstream marker to get a more comprehensive understanding of the cellular response.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for a time-course experiment to optimize this compound incubation.
This compound Signaling Pathway in Endothelial Cells
References
- 1. ahajournals.org [ahajournals.org]
- 2. Losartan metabolite this compound is a unique blood pressure-lowering AT1R antagonist with direct, rapid endothelium-dependent vasoactive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Losartan metabolite this compound blocks NADPH oxidase-mediated superoxide production by inhibiting protein kinase C: potential clinical implications in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: EXP3179 Delivery in Animal Models
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using EXP3179 in in vivo animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as losartan carboxaldehyde, is an intermediate metabolite of losartan, a widely used angiotensin II receptor blocker (ARB).[1][2] It is formed in the liver from losartan via cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4.[2] Subsequently, this compound is converted to EXP3174, the primary metabolite responsible for most of losartan's blood pressure-lowering effects through potent AT1 receptor blockade.[1][3]
Q2: What is the mechanism of action of this compound?
Historically, this compound was considered to lack significant AT1 receptor-blocking activity. Its effects were attributed to other "pleiotropic" actions, including:
-
PPARγ Agonism : this compound acts as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), which contributes to anti-inflammatory effects.
-
COX-2 Inhibition : It potently inhibits the expression of cyclooxygenase-2 (COX-2), reducing inflammation.
-
NADPH Oxidase Inhibition : It can block NADPH oxidase-mediated superoxide production by inhibiting protein kinase C (PKC).
-
eNOS/Akt Pathway Activation : It stimulates the phosphorylation of endothelial nitric oxide synthase (eNOS) via the VEGFR2/PI3K/Akt pathway, promoting vasodilation and offering endothelial protection.
However, more recent research indicates that this compound does possess AT1 receptor blocking capabilities and can lower blood pressure in rodent models, challenging the earlier understanding. Its unique property is the potent and direct activation of endothelial function, an effect not observed with losartan or EXP3174.
Q3: Why use this compound directly instead of its prodrug, losartan?
Administering this compound directly allows researchers to:
-
Isolate and study its unique biological effects independent of the parent drug (losartan) and the other major metabolite (EXP3174).
-
Investigate its AT1-receptor-independent (e.g., PPARγ, COX-2) and direct endothelial effects.
-
Overcome inter-species variability in losartan metabolism, which can affect the plasma concentrations of this compound achieved after losartan administration.
Troubleshooting Guide
Issue: Solution Preparation & Solubility
Q: My this compound is not dissolving or is precipitating. What vehicle should I use?
A: this compound has poor aqueous solubility. A co-solvent system is required for in vivo administration.
-
Initial Solubilization: First, create a stock solution in a strong organic solvent. Dimethyl sulfoxide (DMSO) is effective, with a reported solubility of up to 125 mg/mL. Use fresh, non-hygroscopic DMSO and sonication to aid dissolution.
-
Vehicle for Injection: For the final working solution, dilute the DMSO stock with other vehicles. It is critical to add co-solvents sequentially while mixing to avoid precipitation. The final concentration of DMSO should be minimized to avoid toxicity in animals.
Table 1: Example Vehicle Formulations for this compound
| Protocol | Vehicle Composition | Achieved Solubility | Notes |
|---|---|---|---|
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.94 mM) | Suitable for intravenous or intraperitoneal injection. Prepare fresh daily. |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.94 mM) | Suitable for oral gavage or subcutaneous injection. Ensure a stable emulsion. |
Note: Always prepare a small test batch to confirm solubility and clarity at your target concentration before preparing the full volume for dosing. If precipitation occurs, gentle heating and/or sonication may help.
Issue: Inconsistent Results & Bioavailability
Q: I am observing high variability in plasma drug levels or a lack of pharmacological effect. What are the common causes?
A: High variability or lack of efficacy can stem from issues with drug preparation, administration, or the animal model itself.
-
Solution Instability:
-
Precipitation: The most common issue is drug precipitation either in the syringe before injection or at the injection site in vivo. Visually inspect the solution for clarity before each administration.
-
Adsorption: Lipophilic compounds can adsorb to plastic surfaces. Consider using glass syringes if variability is high.
-
-
Administration Technique:
-
Oral Gavage (PO): Ensure accurate placement to avoid dosing into the lungs. The presence of food in the stomach can alter absorption kinetics. Standardize fasting times for all animals.
-
Intravenous (IV): Infiltration of the dose outside the vein will lead to slow, incomplete absorption and low plasma levels. Ensure proper catheter or needle placement.
-
Intraperitoneal (IP): Inadvertent injection into the gut or other organs can drastically alter absorption.
-
-
Pharmacokinetics (PK):
-
This compound is known to be short-lived in vivo, peaking around 2 hours after oral losartan administration, followed by a rapid decline due to extensive hepatic metabolism. Direct administration of this compound will also likely result in rapid clearance.
-
Your sampling timepoints must be chosen carefully to capture the peak concentration (Cmax) and the elimination phase. Frequent sampling in the first 4 hours post-dose is recommended.
-
-
Animal Model Factors:
-
Species Differences: Drug metabolism and physiology vary significantly between species (e.g., mice, rats, pigs), affecting PK and pharmacodynamics (PD).
-
Health Status: Inflammation, stress, or underlying disease can alter blood flow, liver metabolism, and protein binding, all of which impact drug distribution and clearance.
-
Diagram 1: Troubleshooting Logic for Inconsistent Efficacy
This diagram provides a logical workflow to diagnose potential issues when the expected pharmacological effect of this compound is not observed.
Caption: Troubleshooting workflow for poor in vivo efficacy.
Protocols & Methodologies
Protocol: Preparation of this compound for Oral Gavage (Rodent)
This protocol is an example. Concentrations should be adjusted based on the required dose and animal weight.
-
Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for oral gavage.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile glass vial, magnetic stirrer, and stir bar
-
Calibrated pipettes
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in the sterile glass vial.
-
Add DMSO to the vial to constitute 10% of the final desired volume (e.g., for a final volume of 10 mL, add 1 mL of DMSO).
-
Vortex and/or sonicate the vial until the this compound is completely dissolved, forming a clear stock solution.
-
While stirring, slowly add PEG300 to constitute 40% of the final volume (e.g., 4 mL).
-
Next, add Tween-80 to constitute 5% of the final volume (e.g., 0.5 mL). The solution may become viscous.
-
Finally, slowly add sterile saline dropwise while stirring to reach the final volume (e.g., add 4.5 mL).
-
Stir for an additional 10-15 minutes until the solution is clear and homogenous.
-
Prepare this formulation fresh before use and inspect for any precipitation before drawing it into the dosing syringe.
-
Diagram 2: Experimental Workflow for an In Vivo Study
This diagram outlines the typical steps involved in conducting an animal study with this compound, from preparation to data analysis.
References
Technical Support Center: Quantification of EXP3179 in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of EXP3179 in biological samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow for this compound quantification.
Sample Preparation and Extraction
Question: I am experiencing low recovery of this compound from plasma samples using liquid-liquid extraction (LLE). What are the potential causes and solutions?
Answer:
Low recovery of this compound during LLE can be attributed to several factors. The extraction efficiency is highly dependent on the choice of organic solvent and the pH of the aqueous sample.
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. If the solvent is too polar or nonpolar, it may not efficiently partition this compound from the aqueous matrix.
-
Troubleshooting:
-
Solvent Screening: Test a panel of solvents with varying polarities, such as ethyl acetate, methyl tert-butyl ether (MTBE), and different ratios of hexane and isoamyl alcohol.
-
Solvent Combinations: A mixture of solvents can sometimes provide better extraction efficiency than a single solvent.
-
-
-
Incorrect pH: The pH of the plasma sample influences the ionization state of this compound. For efficient extraction into an organic solvent, the analyte should be in its neutral form.
-
Troubleshooting:
-
pH Adjustment: Adjust the pH of the plasma sample to be at least 2 pH units below the pKa of the carboxylic acid group of this compound to ensure it is protonated and less polar.
-
-
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery.
-
Troubleshooting:
-
Centrifugation: Increase the centrifugation speed or duration to break the emulsion.
-
Salt Addition: Adding a small amount of a neutral salt (e.g., sodium chloride) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: Some solvents are more prone to emulsion formation than others.
-
-
Question: My solid-phase extraction (SPE) protocol for tissue homogenates is giving inconsistent results for this compound. How can I improve the reproducibility?
Answer:
Inconsistent results with SPE can stem from issues with the sorbent, sample loading, washing, or elution steps.
-
Inappropriate Sorbent: The choice of SPE sorbent is crucial for retaining and then eluting this compound.
-
Troubleshooting:
-
Sorbent Selection: For an acidic compound like this compound, a mixed-mode sorbent with both reversed-phase and anion-exchange properties can be effective.
-
Lot-to-Lot Variability: Test different lots of the SPE sorbent to ensure consistency.
-
-
-
Sample Pre-treatment: Tissue homogenates are complex matrices that can clog the SPE cartridge.
-
Troubleshooting:
-
Centrifugation and Filtration: Ensure the tissue homogenate is adequately centrifuged and filtered to remove particulate matter before loading onto the SPE cartridge.
-
Dilution: Diluting the homogenate may reduce matrix viscosity and improve flow through the cartridge.
-
-
-
Method Optimization: Each step of the SPE process needs to be carefully optimized.
-
Troubleshooting:
-
Loading Conditions: Optimize the pH of the sample during loading to ensure proper retention of this compound.
-
Wash Steps: Use a wash solvent that is strong enough to remove interferences without eluting the analyte. A weak organic solvent or a buffer at a specific pH can be effective.
-
Elution Solvent: The elution solvent must be strong enough to desorb this compound completely. A solvent with a higher percentage of organic modifier or a change in pH is often required.
-
-
LC-MS/MS Analysis
Question: I am observing significant ion suppression for this compound in my LC-MS/MS analysis of plasma samples. What can I do to mitigate this?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples, where co-eluting endogenous components interfere with the ionization of the analyte of interest, leading to a decreased signal.[1]
-
Chromatographic Separation: Inadequate separation of this compound from matrix components is a primary cause of ion suppression.
-
Troubleshooting:
-
Gradient Optimization: Modify the gradient elution profile to better separate this compound from the region where phospholipids and other interfering substances elute.
-
Column Chemistry: Try a different column with an alternative stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to alter selectivity.
-
Divert Valve: Use a divert valve to direct the early and late eluting matrix components to waste, preventing them from entering the mass spectrometer source.
-
-
-
Sample Preparation: The cleaner the sample, the lower the matrix effects.[2]
-
Troubleshooting:
-
Improve Extraction: Switch from a simple protein precipitation method to a more rigorous extraction technique like LLE or SPE to remove a larger portion of the interfering matrix components.
-
-
-
Internal Standard Selection: An appropriate internal standard is crucial for compensating for matrix effects.
-
Troubleshooting:
-
Stable Isotope-Labeled (SIL) Internal Standard: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C₆-EXP3179 or D₄-EXP3179). A SIL internal standard will co-elute with the analyte and experience similar matrix effects, thus providing accurate correction.[3][4]
-
Structural Analog: If a SIL internal standard is not available, a structural analog that elutes close to this compound and has similar ionization properties can be used. However, it may not compensate for matrix effects as effectively as a SIL internal standard.
-
-
Question: My calibration curve for this compound is not linear. What are the possible reasons and solutions?
Answer:
A non-linear calibration curve can be caused by several factors, from sample preparation to detector saturation.
-
Matrix Effects: At higher concentrations, matrix effects can become more pronounced and lead to a non-linear response.
-
Troubleshooting:
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
-
-
-
Detector Saturation: If the concentration of the analyte is too high, the mass spectrometer detector can become saturated, leading to a plateau in the response.
-
Troubleshooting:
-
Dilution: Dilute the samples to bring the concentration of this compound within the linear range of the detector.
-
Calibration Range: Adjust the calibration range to lower concentrations.
-
-
-
Inappropriate Internal Standard: If the internal standard response is not consistent across the calibration range, it can affect the linearity of the curve.
-
Troubleshooting:
-
Verify Internal Standard Performance: Check the absolute response of the internal standard across all calibrators and samples. A significant trend may indicate a problem.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound in plasma and serum samples?
A1: The stability of analytes in biological matrices depends on storage conditions. For long-term storage, it is generally recommended to keep plasma and serum samples at -80°C. For short-term storage, 2-8°C is often acceptable, but stability should be experimentally verified. Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is crucial to perform and document stability experiments for this compound in the specific matrix and under the intended storage conditions of your study.
Q2: Which extraction method is better for this compound from urine: LLE or SPE?
A2: Both LLE and SPE can be effective for extracting this compound from urine, and the choice depends on factors like required sample cleanup, throughput, and available resources.
-
LLE: Can be simpler and less expensive but may be less selective and more prone to emulsions.
-
SPE: Generally provides cleaner extracts and higher recovery but requires more method development and can be more costly. For complex matrices like urine, SPE often offers superior sample cleanup, which can be beneficial for reducing matrix effects in subsequent LC-MS/MS analysis.
Q3: What are the key validation parameters for an LC-MS/MS method for this compound quantification?
A3: A robust LC-MS/MS method for this compound should be validated for the following parameters according to regulatory guidelines (e.g., FDA, EMA):
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Quantitative Data Summary
The following tables summarize quantitative data for this compound found in the literature.
Table 1: Serum Concentrations of Losartan and its Metabolites after Chronic Treatment
| Analyte | Baseline (ng/mL) | 2 hours post-dose (ng/mL) | 4 hours post-dose (ng/mL) | 6 hours post-dose (ng/mL) |
| Losartan | 348.3 ± 101.8 | - | - | - |
| EXP3174 | 115.3 ± 56.1 | 1706.0 ± 760.1 | - | 1222.7 |
| This compound | 176.2 ± 143.4 | 808.9 ± 618.2 | - | - |
Data from a study in hypertensive patients chronically treated with 100 mg losartan daily.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma (General Approach)
This protocol provides a general workflow for LLE of this compound from plasma and should be optimized for your specific application.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Internal Standard Addition:
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound in methanol).
-
Vortex for 10 seconds.
-
-
pH Adjustment and Extraction:
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
-
Solvent Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction of this compound from Urine (General Approach)
This protocol outlines a general procedure for SPE of this compound from urine. Optimization of each step is recommended.
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 2000 x g for 5 minutes to remove particulates.
-
To 500 µL of supernatant, add 500 µL of 2% phosphoric acid.
-
Add the internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water, and finally 1 mL of 2% phosphoric acid. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% phosphoric acid to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute this compound with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Validation & Comparative
A Comparative Analysis of EXP3179 and EXP3174 on Endothelial Cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of EXP3179 and EXP3174, the primary metabolites of the angiotensin II receptor blocker losartan, on endothelial cells. The information presented herein is supported by experimental data to aid in understanding their distinct mechanisms of action.
Core Functional Differences
EXP3174 is the principal active metabolite of losartan, exerting its effects primarily through potent antagonism of the angiotensin II type 1 (AT1) receptor.[1][2] In contrast, this compound was initially characterized as lacking significant AT1 receptor blocking properties, with its vascular effects attributed to AT1 receptor-independent mechanisms.[3][4][5] However, more recent studies have suggested that this compound also possesses AT1 receptor blocking capabilities, adding complexity to its pharmacological profile.
The key distinction in their effects on endothelial cells lies in their signaling pathways. This compound has been shown to activate pro-survival and vasodilatory pathways independently of AT1 receptor blockade, primarily through the vascular endothelial growth factor receptor 2 (VEGFR2).
Quantitative Comparison of Endothelial Cell Effects
The following table summarizes the key quantitative differences in the effects of this compound and EXP3174 on endothelial cell signaling and survival based on available experimental data.
| Parameter | This compound | EXP3174 | Reference |
| Akt Phosphorylation (EC50) | -logEC50: 8.2 ± 0.1 mol/L | -logEC50: 5.4 ± 0.2 mol/L | |
| eNOS Phosphorylation (EC50) | -logEC50: 8.2 ± 0.1 mol/L | -logEC50: 5.4 ± 0.2 mol/L | |
| Inhibition of TNFα-induced Apoptosis | ~60% reduction in TUNEL-positive cells | Not reported to have a significant direct effect | |
| Suppression of Cleaved Caspase-3 | 48% reduction | Not reported to have a significant direct effect | |
| NADPH Oxidase Inhibition | Dose-dependent inhibition | No significant inhibition |
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway in Endothelial Cells
This compound exerts its protective effects on endothelial cells through a signaling cascade initiated by the activation of VEGFR2. This activation is independent of angiotensin II and the AT1 receptor. The downstream signaling involves the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt then leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), promoting nitric oxide production and vasodilation. Furthermore, this pathway plays a crucial role in cell survival by inhibiting apoptosis.
EXP3174 Mechanism of Action
The primary mechanism of action for EXP3174 in the vasculature is the competitive blockade of the AT1 receptor. By preventing angiotensin II from binding to its receptor on endothelial cells, EXP3174 mitigates the downstream effects of AT1 receptor activation, which include vasoconstriction, inflammation, and oxidative stress. While it has been reported to have anti-inflammatory and anti-aggregatory properties, its direct signaling effects on endothelial pro-survival pathways, independent of AT1 receptor blockade, are not as pronounced as those of this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to elucidate the effects of this compound and EXP3174 on endothelial cells.
Cell Culture and Treatment
Bovine aortic endothelial cells (BAECs) or human umbilical vein endothelial cells (HUVECs) are commonly used. Cells are cultured in appropriate media until they reach confluence. Before treatment, cells are typically serum-starved for a period to reduce basal signaling activity. Subsequently, cells are treated with varying concentrations of this compound, EXP3174, or vehicle control for specified time periods.
Western Blotting for Protein Phosphorylation
To assess the activation of signaling proteins, Western blotting is employed. After cell treatment, total protein is extracted, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., phospho-Akt, total Akt, phospho-eNOS, total eNOS). Following incubation with secondary antibodies, the protein bands are visualized and quantified.
Apoptosis Assays
To evaluate the anti-apoptotic effects of this compound, apoptosis is induced in endothelial cells using agents like tumor necrosis factor-alpha (TNFα) in combination with cycloheximide. The extent of apoptosis is then quantified using methods such as:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: This method detects DNA fragmentation, a hallmark of apoptosis. The percentage of TUNEL-positive cells is determined by fluorescence microscopy.
-
Caspase-3 Activity Assay: The activation of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. [PDF] Losartan Metabolite this compound Activates Akt and Endothelial Nitric Oxide Synthase via Vascular Endothelial Growth Factor Receptor-2 in Endothelial Cells: Angiotensin II Type 1 Receptor–Independent Effects of this compound | Semantic Scholar [semanticscholar.org]
- 5. ahajournals.org [ahajournals.org]
EXP3179: A Comparative Analysis of Its In Vitro Effects on COX-2 Against Traditional Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of EXP3179's mechanism of action against established cyclooxygenase-2 (COX-2) inhibitors. This document synthesizes available experimental data to highlight the distinct modality through which this compound modulates COX-2.
This compound, an active metabolite of the angiotensin II receptor blocker losartan, presents a unique approach to COX-2 inhibition. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and specific COX-2 inhibitors (coxibs) that directly target the enzymatic activity of COX-2, this compound primarily functions by suppressing the expression of the COX-2 gene. This guide delves into the in vitro evidence for this mechanism and contrasts it with the direct enzymatic inhibition of well-known coxibs.
Contrasting Mechanisms of COX-2 Inhibition
The fundamental difference between this compound and conventional COX-2 inhibitors lies in their point of intervention in the inflammatory cascade. While coxibs directly bind to the COX-2 enzyme to block its catalytic activity, this compound acts upstream by inhibiting the upregulation of COX-2 mRNA.[1][2][3] This distinction is crucial for understanding its pharmacological profile and potential therapeutic applications.
The following table summarizes the key in vitro differences between this compound and two representative coxibs, celecoxib and rofecoxib.
| Feature | This compound | Celecoxib | Rofecoxib |
| Primary Mechanism | Inhibition of COX-2 mRNA expression | Direct, competitive inhibition of the COX-2 enzyme | Direct, time-dependent inhibition of the COX-2 enzyme |
| Target of Action | Gene transcription/translation | Enzyme's catalytic site | Enzyme's catalytic site |
| Typical In Vitro Assay | Quantitative PCR (qPCR) for mRNA levels, Western Blot for protein levels | Enzymatic assays measuring prostaglandin production (e.g., ELISA, LC-MS/MS) | Enzymatic assays measuring prostaglandin production (e.g., whole blood assay) |
| Reported IC50 (COX-2) | Not applicable (does not directly inhibit the enzyme) | ~0.04 µM - 0.49 µM[4][5] | ~0.53 µM - 0.77 µM |
| Reported IC50 (COX-1) | Not applicable | ~9.32 µM - 30 µM | >100 µM |
| Selectivity Index (COX-1/COX-2) | Not applicable | High | Very High |
Signaling Pathway of this compound-Mediated COX-2 Expression Inhibition
This compound has been shown to exert effects independent of the angiotensin II type 1 receptor (AT1R). One of the proposed pathways for its anti-inflammatory action, including the suppression of COX-2 expression, involves the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the subsequent downstream signaling cascade of Phosphoinositide 3-kinase (PI3K) and Akt (also known as Protein Kinase B). This pathway is known to regulate gene expression and cellular processes.
Caption: Proposed signaling pathway for this compound-mediated inhibition of COX-2 expression.
Experimental Protocols
In Vitro Assay for COX-2 Enzymatic Inhibition (for Celecoxib/Rofecoxib)
This protocol provides a general workflow for determining the direct inhibitory effect of a compound on COX-2 enzyme activity.
Caption: Experimental workflow for a typical in vitro COX-2 enzymatic inhibition assay.
Detailed Methodology:
-
Enzyme and Compound Preparation: Recombinant human COX-2 enzyme is used. Test compounds (e.g., celecoxib, rofecoxib) are dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then serially diluted.
-
Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle control in an assay buffer for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination and Measurement: After a defined incubation period (e.g., 10 minutes), the reaction is terminated. The concentration of the product, typically prostaglandin E2 (PGE2), is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of COX-2 activity inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Assay for Inhibition of COX-2 Expression (for this compound)
This protocol outlines the general steps to assess the effect of a compound on the expression of the COX-2 gene and protein.
Caption: Experimental workflow to assess the inhibition of COX-2 expression.
Detailed Methodology:
-
Cell Culture: Human endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured in appropriate media until they reach a suitable confluency.
-
Treatment and Stimulation: The cells are pre-treated with various concentrations of this compound or a vehicle control for a specific duration. Following this, an inflammatory stimulus, such as lipopolysaccharide (LPS) or angiotensin II, is added to the culture medium to induce the expression of COX-2.
-
Cell Lysis and Sample Preparation:
-
For mRNA analysis: Total RNA is extracted from the cells using a suitable kit. The RNA quality and quantity are assessed.
-
For protein analysis: Cells are lysed in a buffer containing protease inhibitors to extract total protein. The protein concentration is determined using a standard assay.
-
-
Quantification:
-
Quantitative PCR (qPCR): The extracted RNA is reverse-transcribed to complementary DNA (cDNA). qPCR is then performed using primers specific for the COX-2 gene and a housekeeping gene (for normalization) to quantify the relative levels of COX-2 mRNA.
-
Western Blot: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for COX-2, followed by a secondary antibody conjugated to a detectable marker. The protein bands are visualized and quantified.
-
-
Data Analysis: The levels of COX-2 mRNA or protein in the this compound-treated cells are compared to those in the stimulated, vehicle-treated control cells to determine the extent of inhibition of expression.
Conclusion
In vitro evidence strongly suggests that this compound modulates COX-2 through a mechanism distinct from traditional COX-2 inhibitors. Its ability to suppress COX-2 gene expression, potentially via the VEGFR2/PI3K/Akt signaling pathway, positions it as a compound of interest for further investigation in inflammatory conditions. This guide provides a foundational comparison to aid researchers in understanding the unique in vitro characteristics of this compound relative to direct enzymatic inhibitors of COX-2. Further studies are warranted to fully elucidate the clinical implications of this alternative mechanism of action.
References
- 1. Characterization of rofecoxib as a cyclooxygenase-2 isoform inhibitor and demonstration of analgesia in the dental pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Angiotensin II receptor-independent antiinflammatory and antiaggregatory properties of losartan: role of the active metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
A Comparative In Vivo Analysis of EXP3179 and Losartan Efficacy
For Immediate Release
Vancouver, BC – A comprehensive review of in vivo studies reveals distinct efficacy profiles for the angiotensin II receptor blocker Losartan and its metabolite, EXP3179. While both compounds demonstrate the ability to lower blood pressure, this compound exhibits unique pharmacological effects beyond angiotensin II type 1 (AT1) receptor blockade, suggesting a more complex mechanism of action for Losartan than previously understood. This guide provides a detailed comparison of their in vivo efficacy, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Executive Summary
Losartan, a widely prescribed antihypertensive drug, is a prodrug that is metabolized into two major active compounds: EXP3174 and this compound.[1][2][3] Historically, EXP3174 has been considered the primary mediator of Losartan's blood pressure-lowering effects through its potent and selective blockade of the AT1 receptor.[2] However, recent in vivo evidence has illuminated a significant and distinct role for this compound.
Studies have now demonstrated that this compound itself is a blood pressure-lowering AT1 receptor antagonist.[4] Furthermore, this compound possesses unique pleiotropic effects not observed with Losartan or EXP3174, including the enhancement of endothelial function and anti-inflammatory properties. These findings suggest that the overall therapeutic benefits of Losartan are a composite of the actions of both its metabolites. This comparison guide will delve into the quantitative data from in vivo studies to delineate the specific contributions and efficacy of this compound compared to the parent drug, Losartan.
Quantitative Data Comparison
The following tables summarize the key quantitative data from in vivo studies comparing the effects of Losartan and its metabolites on blood pressure and AT1 receptor blockade.
Table 1: In Vivo Blood Pressure Reduction in Rodent Models
| Compound | Animal Model | Dose | Route of Administration | Duration | Blood Pressure Reduction (Systolic) | Reference |
| Losartan | L-NAME Hypertensive Sprague-Dawley Rats | 10 mg/kg/day | Oral | 4 weeks | ↓ 44 mmHg (from 164 ± 5.2 mmHg to 120 ± 2.5 mmHg) | |
| Losartan | Normotensive Sprague-Dawley Rats | 10 mg/kg/day | Intravenous Infusion | 10 days | ↓ 40 mmHg (from control of 95 ± 3 mmHg) | |
| EXP3174 | 2K1C Hypertensive Rats | 10 mg/kg | Intravenous | Acute | ↓ 19 mmHg (from 162 ± 7 mmHg to 143 ± 5 mmHg) | |
| EXP3174 | 2K1C Hypertensive Rats | 30 mg/kg | Intravenous | Acute | ↓ 31 mmHg (from 162 ± 7 mmHg to 131 ± 3 mmHg) | |
| This compound | Normotensive and Spontaneously Hypertensive Rats | Not Specified | Not Specified | Not Specified | "Significantly decrease BP" |
Note: Specific mmHg reduction values for this compound were not available in the reviewed literature abstracts.
Table 2: In Vitro AT1 Receptor Blockade
| Compound | Assay System | Metric | Result | Reference |
| This compound | AT1R-expressing cell lines | AT1R Signaling Blockade | 100% | |
| EXP3174 | AT1R-expressing cell lines | AT1R Signaling Blockade | 100% |
Signaling Pathways and Metabolic Conversion
The metabolic conversion of Losartan and the subsequent signaling pathways of its metabolites are crucial to understanding their differing in vivo effects.
References
- 1. Losartan metabolite this compound is a unique blood pressure-lowering AT1R antagonist with direct, rapid endothelium-dependen… [ouci.dntb.gov.ua]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Losartan metabolite this compound is a unique blood pressure-lowering AT1R antagonist with direct, rapid endothelium-dependent vasoactive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geraldeslab.recherche.usherbrooke.ca [geraldeslab.recherche.usherbrooke.ca]
Unveiling the "Other" Side of Losartan's Metabolite: A Guide to the AT1R-Independent Mechanisms of EXP3179
For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a drug candidate is paramount. While the angiotensin II type 1 receptor (AT1R) blocking properties of losartan's active metabolite, EXP3174, are well-documented, its other major metabolite, EXP3179, presents a more complex and intriguing picture. Emerging evidence strongly suggests that this compound possesses significant biological activity independent of the AT1 receptor, opening new avenues for therapeutic applications and demanding a re-evaluation of losartan's overall mechanism of action.
This guide provides a comprehensive comparison of the AT1R-dependent and -independent effects of this compound, supported by experimental data. We delve into the alternative signaling pathways modulated by this compound and provide detailed methodologies for the key experiments that have been instrumental in validating these non-canonical effects.
Challenging the Canonical View: Evidence for AT1R-Independent Actions
Traditionally, this compound was often considered an inactive metabolite in the context of AT1R blockade. However, a growing body of literature challenges this view, demonstrating a range of effects that persist even in the absence of AT1R engagement. These findings suggest that the therapeutic benefits of losartan may be more complex than simple AT1R antagonism.[1][2]
Quantitative Comparison of this compound's Effects
The following table summarizes key quantitative data from various studies, highlighting the AT1R-independent actions of this compound in comparison to its AT1R-blocking counterpart, EXP3174, and other relevant compounds.
| Parameter | This compound | EXP3174 | Angiotensin II | Key Finding | Reference |
| AT1R Signaling Blockade | Can fully block (100%) in vitro | Can fully block (100%) in vitro | N/A | Both metabolites can block AT1R signaling, challenging the notion of this compound as completely devoid of AT1R activity. | [1][2] |
| Phenylephrine (PE)-induced Contraction | Prevents by up to 65% (p < 0.01) | No significant effect | N/A | This compound exhibits unique vasoactive properties independent of AT1R blockade. | [1] |
| eNOS Phosphorylation (-logEC50, mol/L) | 8.2 ± 0.1 | 5.4 ± 0.2 | N/A | This compound is significantly more potent in stimulating eNOS phosphorylation, suggesting an AT1R-independent mechanism. | |
| TNFα-induced Apoptosis (% TUNEL-positive cells) | 12.2 ± 2.0% (from 30.1 ± 5.8%) | Not reported | N/A | This compound significantly inhibits apoptosis by approximately 60%. | |
| Cleaved Caspase-3 Suppression | Suppressed by 48% | Not reported | N/A | Further evidence of the anti-apoptotic effects of this compound. | |
| Platelet Aggregation in vivo | Reduced by 35 ± 4% (P<0.001) | Not reported | N/A | Demonstrates the anti-aggregatory properties of this compound at clinically relevant concentrations. | |
| PPARγ-LBD Activation | Maximum activation at 100 µmol/L (51% of pioglitazone) | Not reported | N/A | This compound acts as a partial agonist of PPAR-γ. | |
| NADPH Oxidase Activity | Lower in losartan-treated patients (P<0.05) | Not reported | N/A | Implies a role for this compound in reducing oxidative stress. |
Key AT1R-Independent Signaling Pathways of this compound
Several distinct signaling pathways have been identified through which this compound exerts its effects, independent of the AT1 receptor.
Endothelial Nitric Oxide Synthase (eNOS) Activation via VEGFR2
This compound has been shown to stimulate the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS) in endothelial cells. This activation is not mediated by AT1R but rather through the vascular endothelial growth factor receptor 2 (VEGFR2)/phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This leads to increased nitric oxide (NO) production, contributing to vasodilation and endothelial protection.
Anti-inflammatory Effects via Cyclooxygenase (COX) Inhibition
This compound exhibits anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2). This leads to a reduction in the production of pro-inflammatory prostaglandins like thromboxane A2 and prostaglandin F2α. This mechanism is independent of AT1R blockade and contributes to the anti-inflammatory and anti-aggregatory effects observed with losartan treatment.
Modulation of Oxidative Stress via NADPH Oxidase Inhibition
This compound has been found to inhibit NADPH oxidase-mediated superoxide production. This effect is thought to be mediated through the inhibition of protein kinase C (PKC). By reducing oxidative stress, this compound may contribute to the vascular protective effects of losartan.
Experimental Protocols for Validating AT1R-Independent Mechanisms
The following outlines the methodologies for key experiments used to elucidate the AT1R-independent effects of this compound.
Ex Vivo Wire Myography for Vasoactive Properties
-
Objective: To assess the direct effect of this compound on vascular tone.
-
Protocol:
-
Aortic rings are isolated from experimental animals (e.g., rats or mice).
-
The rings are mounted in a wire myograph chamber containing a physiological salt solution, maintained at 37°C, and bubbled with 95% O2/5% CO2.
-
After an equilibration period, the rings are pre-contracted with a vasoconstrictor such as phenylephrine (PE).
-
Cumulative concentration-response curves to this compound are then generated to assess its vasorelaxant effects.
-
To confirm the involvement of the endothelium and NO, experiments are repeated in the presence of an eNOS inhibitor (L-NAME) or after mechanical removal of the endothelium.
-
Western Blotting for Protein Phosphorylation
-
Objective: To quantify the activation of signaling proteins like Akt and eNOS.
-
Protocol:
-
Endothelial cells are cultured and treated with this compound, EXP3174, or a vehicle control for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-eNOS, total eNOS, p-Akt, total Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.
-
Experimental Workflow for Validating AT1R-Independence
The following diagram illustrates a typical workflow to differentiate between AT1R-dependent and -independent effects.
Conclusion
The evidence strongly supports the existence of significant AT1R-independent mechanisms of action for this compound. These pleiotropic effects, including eNOS activation, anti-inflammatory actions, and reduction of oxidative stress, contribute to the overall therapeutic profile of losartan and may explain some of its beneficial effects beyond simple blood pressure reduction. For researchers and clinicians, a comprehensive understanding of these non-canonical pathways is crucial for optimizing therapeutic strategies and exploring new applications for this widely used medication. Further investigation into these AT1R-independent effects holds the promise of uncovering novel therapeutic targets and developing more effective treatments for cardiovascular and inflammatory diseases.
References
Cross-Reactivity Profile of EXP3179: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of EXP3179, an active metabolite of the angiotensin II receptor antagonist losartan, with various other receptors. While this compound is recognized for its potent antagonism of the Angiotensin II Type 1 Receptor (AT1R), emerging evidence reveals significant interactions with other signaling pathways, distinguishing it from its precursor and other metabolites. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to aid in the objective assessment of this compound's selectivity and potential off-target effects.
Data Presentation: Comparative Receptor Interaction Profile
The following table summarizes the known interactions of this compound and its related compound, EXP3174, with their primary target and other receptors. It is important to note that while both are metabolites of losartan, they exhibit distinct pharmacological profiles. Recent studies have confirmed that this compound is a potent AT1R blocker, contrary to some earlier reports.[1][2] However, a comprehensive quantitative screening of this compound against a broad panel of receptors is not extensively documented in publicly available literature. The data presented here is compiled from various studies.
| Target Receptor/Protein | Compound | Interaction Type | Quantitative Data (IC50/EC50/Ki) | Reference |
| Angiotensin II Type 1 Receptor (AT1R) | This compound | Antagonist | Data not consistently reported; described as having a lower binding affinity than EXP3174, yet capable of fully blocking AT1R signaling.[2][3] | [3] |
| EXP3174 | Antagonist | IC50: ~1.1 nM - 37 nM | ||
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | This compound | Indirect Activator (functional) | EC50 (for eNOS phosphorylation): ~6.3 nM (-logEC50 = 8.2 M) | |
| Protein Kinase C (PKC) Isoforms | This compound | Inhibitor | Specific IC50 values not reported; shown to inhibit several isoforms. | |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | This compound | Partial Agonist | Quantitative binding affinity not reported. | |
| Thromboxane A2/Prostaglandin H2 (TP) Receptors | This compound | Potential Inhibitor | Quantitative binding affinity not reported; implicated in anti-platelet aggregation effects. |
Mandatory Visualization
Signaling Pathways of this compound
The following diagrams illustrate the known signaling pathways affected by this compound.
References
Comparative Analysis of EXP3179 and Other Angiotensin II Receptor Blocker (ARB) Metabolites
Angiotensin II Receptor Blockers (ARBs) are a cornerstone in the management of cardiovascular diseases, primarily hypertension and heart failure.[1][2] Their therapeutic effects are mediated by blocking the angiotensin II type 1 (AT1) receptor, which in turn inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][3][4] While many ARBs are active compounds, some, like losartan, are prodrugs that undergo metabolic conversion to exert their pharmacological effects. This guide provides a comparative analysis of EXP3179, a key metabolite of losartan, with other ARB metabolites, focusing on their distinct pharmacological profiles and mechanisms of action, supported by experimental data.
Pharmacological Profile: A Comparative Overview
Losartan is metabolized in the liver by cytochrome P450 enzymes (CYP2C9 and CYP3A4) into two major active metabolites: EXP3174 and this compound. While EXP3174 is recognized as the primary mediator of losartan's antihypertensive effect due to its potent and long-lasting AT1 receptor blockade, emerging evidence reveals that this compound possesses a unique and complex pharmacological profile that extends beyond simple AT1 receptor antagonism.
The following table summarizes the key pharmacological properties of this compound in comparison to EXP3174 and the parent drug, losartan, as well as other notable ARBs.
| Parameter | This compound | EXP3174 | Losartan | Other ARBs (e.g., Telmisartan, Irbesartan) | References |
| Primary Target | AT1 Receptor, PPAR-γ, VEGFR2 | AT1 Receptor | AT1 Receptor | AT1 Receptor, PPAR-γ (some) | |
| AT1 Receptor Binding Affinity | Moderate; can fully block AT1R signaling. | High (10- to 40-fold more potent than losartan). | Low to Moderate. | Variable (e.g., Irbesartan shows very high affinity). | |
| Blood Pressure Lowering | Significant. | Dominant contributor to losartan's antihypertensive effect. | Contributes, but less potent than EXP3174. | Primary therapeutic effect. | |
| PPAR-γ Agonist Activity | Potent activator. | Inactive. | Weak activator at very high concentrations. | Some ARBs like telmisartan and irbesartan show PPAR-γ activity. | |
| Endothelial Function (eNOS/NO Pathway) | Stimulates eNOS phosphorylation via VEGFR2/PI3K/Akt pathway, enhancing NO production. | Minimal to no effect. | Stimulates, but to a lesser extent than this compound. | Variable; some may increase NO release. | |
| Anti-inflammatory Effects (COX-2 Inhibition) | Potently inhibits COX-2 expression and activity. | Inactive. | Limited. | Not a primary mechanism. | |
| Vasoactive Properties | Induces endothelium-dependent vasodilation, independent of AT1R blockade. | Primarily acts through AT1R blockade. | Limited direct vasoactive effects. | Primarily vasodilation through AT1R blockade. | |
| Anti-platelet Aggregation | Inhibits platelet aggregation. | Did not affect collagen I-dependent platelet aggregation. | Inhibits platelet aggregation. | Some ARBs (e.g., losartan, irbesartan) can interfere with platelet activation. |
Signaling Pathways and Mechanisms of Action
The distinct pharmacological effects of this compound and other ARB metabolites stem from their differential engagement with various signaling pathways.
Canonical RAAS and ARB Mechanism
ARBs primarily function by competitively inhibiting the binding of angiotensin II to the AT1 receptor. This blockade disrupts the canonical Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ARB action.
Metabolic Pathway of Losartan
Losartan itself is a prodrug that requires metabolic activation to exert its full therapeutic effect. The primary pathway involves oxidation into an intermediate aldehyde, this compound, which is then further oxidized to the carboxylic acid metabolite, EXP3174.
Caption: Metabolic conversion of Losartan to its active metabolites, this compound and EXP3174.
AT1 Receptor-Independent Signaling of this compound
A key differentiator for this compound is its ability to activate signaling pathways independently of the AT1 receptor. It stimulates the phosphorylation of endothelial nitric oxide synthase (eNOS) through a Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), PI3-kinase, and Akt pathway. This leads to increased nitric oxide (NO) production, promoting vasodilation and endothelial health.
Caption: AT1 receptor-independent signaling pathway activated by this compound in endothelial cells.
Experimental Protocols
The characterization of ARB metabolites relies on a variety of in vitro and ex vivo experimental techniques. Below are summaries of key methodologies.
AT1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Kd) of ARB metabolites to the AT1 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human AT1 receptor are prepared from cultured cells (e.g., HEK293 cells transfected with the AT1 receptor gene).
-
Radioligand Binding: Membranes are incubated with a radiolabeled AT1 receptor antagonist (e.g., 125I-[Sar1, Ile8]Ang II) in the presence of varying concentrations of the unlabeled competitor compound (e.g., this compound, EXP3174).
-
Separation: The reaction mixture is filtered through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Competitive binding curves are generated, and the Kd or IC50 values are calculated using non-linear regression analysis to determine the binding affinity.
-
Ex Vivo Wire Myography
-
Objective: To assess the direct vasoactive properties of ARB metabolites on isolated blood vessels.
-
Methodology:
-
Vessel Isolation: Aortic rings are dissected from experimental animals (e.g., rats or mice).
-
Mounting: The rings are mounted on two small wires in an organ bath chamber filled with a physiological salt solution, gassed with 95% O2/5% CO2, and maintained at 37°C. One wire is fixed, and the other is connected to a force transducer.
-
Contraction and Relaxation: The vessels are pre-constricted with an agent like phenylephrine (PE). Cumulative concentrations of the test compound (e.g., this compound) are then added to the bath to assess their vasodilatory effects.
-
Endothelium-Dependence: To determine if the effect is endothelium-dependent, experiments are repeated in vessels where the endothelium has been mechanically removed or in the presence of an eNOS inhibitor like L-NAME.
-
Data Analysis: Changes in isometric tension are recorded, and concentration-response curves are constructed to evaluate the potency and efficacy of the compounds.
-
Western Blotting for Protein Phosphorylation
-
Objective: To measure the activation of signaling proteins (e.g., Akt, eNOS) by ARB metabolites.
-
Methodology:
-
Cell Culture and Treatment: Endothelial cells (e.g., bovine aortic endothelial cells - BAECs) are cultured and treated with the ARB metabolites (e.g., losartan, this compound, EXP3174) for various time points and concentrations.
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt, anti-phospho-eNOS) and total protein.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the level of activation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis
-
Objective: To quantify the concentration of ARB metabolites in biological samples (e.g., serum, plasma).
-
Methodology:
-
Sample Preparation: Biological samples are collected from subjects treated with the parent drug. Proteins are precipitated (e.g., with methanol), and the sample is centrifuged. The supernatant containing the metabolites is collected.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The metabolites are separated on a C18 column based on their physicochemical properties.
-
Mass Spectrometry Detection: The separated compounds eluting from the column are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer (MS/MS). The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, using specific precursor-to-product ion transitions for each metabolite.
-
Quantification: A standard curve is generated using known concentrations of pure this compound and EXP3174 to accurately quantify their levels in the biological samples.
-
Conclusion
The comparative analysis of ARB metabolites reveals that their pharmacological actions can be far more diverse than simple AT1 receptor blockade. This compound, a key metabolite of losartan, stands out due to its dual mechanism of action. It not only contributes to blood pressure reduction by blocking the AT1 receptor but also exerts significant pleiotropic effects through AT1 receptor-independent pathways. Its ability to activate PPAR-γ and stimulate the VEGFR2/Akt/eNOS pathway provides a molecular basis for the anti-inflammatory, anti-apoptotic, and endothelium-protective properties observed with losartan therapy. This contrasts with EXP3174, which is a more potent, but highly specific, AT1 receptor antagonist. Understanding these molecular distinctions is crucial for drug development professionals and researchers aiming to design novel cardiovascular therapies with broader, more beneficial pharmacological profiles.
References
Replicating the Anti-Inflammatory Effects of EXP3179: A Comparative Guide
An objective analysis of EXP3179's anti-inflammatory properties, offering a comparative look against established alternatives with supporting experimental data for researchers, scientists, and professionals in drug development.
This compound, an active metabolite of the widely prescribed antihypertensive drug losartan, has garnered significant attention for its anti-inflammatory effects, which are notably independent of its Angiotensin II Type 1 Receptor (AT1R) blocking activity.[1][2][3][4] This guide provides a comprehensive comparison of this compound's performance with its parent compound, losartan, its co-metabolite EXP3174, and other relevant anti-inflammatory agents. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate the replication of these key findings.
Comparative Anti-Inflammatory Performance
The anti-inflammatory properties of this compound have been demonstrated across various in vitro and in vivo models. Its mechanisms of action are multifaceted, primarily involving the inhibition of cyclooxygenase-2 (COX-2), modulation of the vascular endothelial growth factor receptor 2 (VEGFR2) pathway, inhibition of NADPH oxidase, and potential activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[1]
| Compound | Target/Assay | Model | Key Findings | Reference |
| This compound | COX-2 mRNA expression | Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with Ang II or LPS | Abolished COX-2 mRNA upregulation at 10⁻⁷ mol/L. | |
| This compound | Prostaglandin F2α (PGF2α) formation | HUVECs stimulated with Ang II or LPS | Significantly reduced PGF2α formation. | |
| This compound | Platelet Aggregation | Human platelet-rich plasma (in vitro) | Dose-dependently inhibited arachidonic acid-induced platelet aggregation. | |
| This compound | Platelet Aggregation | Human subjects (in vivo) | A significant reduction of -35±4% was observed following a single oral dose of 100 mg losartan, which correlated with rising this compound serum levels. | |
| This compound | NADPH Oxidase Activity | Human phagocytic cells and endothelial cells | Dose-dependently inhibited phorbol myristate acetate (PMA) and insulin-stimulated NADPH oxidase activity. | |
| This compound | Matrix Metalloproteinase-9 (MMP-9) Secretion | Human phagocytic cells | Inhibited PMA-stimulated MMP-9 secretion. | |
| This compound | Akt and eNOS Phosphorylation | Endothelial Cells | Stimulated phosphorylation at a significantly greater magnitude and lower EC50 (-logEC50, 8.2±0.1 mol/L) compared to EXP3174. | |
| This compound | TNFα-induced Apoptosis | Endothelial Cells | Significantly inhibited apoptosis by approximately 60%. | |
| Losartan | Platelet Aggregation | Human subjects (in vivo) | Reduced platelet aggregation, an effect attributed to its metabolite this compound. | |
| EXP3174 | Akt and eNOS Phosphorylation | Endothelial Cells | Stimulated phosphorylation to a lesser extent than this compound (EC50 of -logEC50, 5.4±0.2 mol/L). | |
| Indomethacin | Cyclooxygenase (COX) Inhibition | General | This compound shows molecular homology to this known COX inhibitor. | |
| Telmisartan | PPARγ Activation | In vitro and in vivo models | Known to have PPARγ agonistic activity, a property also suggested for this compound. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of this compound.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media until confluent.
-
Stimulation: Pre-incubate HUVECs with this compound (10⁻⁷ mol/L) for a specified duration (e.g., 30 minutes).
-
Induction of Inflammation: Stimulate the cells with either Angiotensin II (Ang II) or Lipopolysaccharide (LPS) to induce COX-2 expression.
-
RNA Extraction: After the incubation period, lyse the cells and extract total RNA using a suitable kit.
-
Gene Expression Analysis: Quantify COX-2 mRNA levels using Northern Blot analysis or quantitative real-time PCR (RT-qPCR).
-
Sample Preparation: Obtain platelet-rich plasma from healthy human donors.
-
Treatment: Incubate the platelet-rich plasma with varying concentrations of this compound or a vehicle control.
-
Induction of Aggregation: Induce platelet aggregation using an agonist such as arachidonic acid.
-
Measurement: Measure platelet aggregation turbidimetrically using a platelet aggregometer.
-
Cell Isolation: Isolate human phagocytic cells (e.g., neutrophils) from peripheral blood.
-
Treatment: Pre-incubate the cells with this compound at various concentrations.
-
Stimulation: Stimulate the cells with phorbol myristate acetate (PMA) or insulin to activate NADPH oxidase.
-
Detection of Superoxide: Measure superoxide production using methods such as lucigenin-enhanced chemiluminescence.
-
Cell Culture: Culture endothelial cells to near confluence.
-
Treatment: Treat the cells with this compound (e.g., 10⁻⁷ mol/L) for various time points.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated eNOS (p-eNOS), as well as total Akt and eNOS for normalization.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's anti-inflammatory effects.
Caption: A generalized experimental workflow for investigating the anti-inflammatory properties of this compound.
Caption: this compound's inhibitory effect on the COX-2 inflammatory pathway.
Caption: The activation of the pro-survival VEGFR2/PI3K/Akt pathway by this compound.
Caption: The inhibitory mechanism of this compound on PKC-mediated NADPH oxidase activation.
References
A Head-to-Head Comparison of EXP3179 and Indomethacin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the anti-inflammatory compounds EXP3179 and indomethacin. We delve into their mechanisms of action, present available quantitative data, and detail relevant experimental protocols to support further research and development.
Executive Summary
Indomethacin is a well-established non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[1][2][3] this compound, an active metabolite of the antihypertensive drug losartan, has emerged as a compound with significant anti-inflammatory properties.[1][4] Notably, research indicates a structural similarity between this compound and indomethacin, with evidence suggesting that this compound also targets the COX pathway, specifically by inhibiting COX-2 expression and subsequent prostaglandin synthesis. This guide will explore the nuances of their actions and provide the available data for a comparative assessment.
Chemical Properties
A fundamental comparison begins with the chemical properties of each compound.
| Property | This compound (Losartan Carboxaldehyde) | Indomethacin |
| Chemical Formula | C₂₂H₂₁ClN₆O | C₁₉H₁₆ClNO₄ |
| Molecular Weight | 420.9 g/mol | 357.79 g/mol |
| Chemical Structure | 2-butyl-4-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid |
| Solubility | Soluble in DMSO and Ethanol | Sparingly soluble in alcohol, practically insoluble in water. |
Mechanism of Action and Signaling Pathways
Both compounds exert their anti-inflammatory effects by modulating the arachidonic acid cascade, albeit through potentially different primary actions.
Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. These enzymes are critical for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this conversion, indomethacin effectively reduces the inflammatory response.
This compound has been shown to possess anti-inflammatory properties that are independent of its effects on the angiotensin II receptor. A key mechanism is the abolition of COX-2 mRNA upregulation, which in turn inhibits the production of prostaglandins like PGF2α. This suggests that this compound's anti-inflammatory action may be more targeted towards COX-2, which is primarily induced during inflammation.
Below are diagrams illustrating the signaling pathways affected by each compound.
References
- 1. Angiotensin II receptor-independent antiinflammatory and antiaggregatory properties of losartan: role of the active metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Serum Concentrations of Losartan Metabolites Correlate With Improved Physical Function in a Pilot Study of Prefrail Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
EXP3179: A Metabolite with Synergistic Potential in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
EXP3179, the active metabolite of the widely prescribed antihypertensive drug losartan, is emerging as a compound of significant interest beyond its effects on the renin-angiotensin system. Accumulating evidence suggests that this compound possesses unique molecular activities that can be harnessed to create synergistic effects when combined with other therapeutic agents, particularly in the context of cancer therapy. This guide provides a comparative analysis of this compound's synergistic potential, supported by experimental data and detailed methodologies.
Synergistic Effects of this compound in Combination Therapy
While direct combination studies on this compound are still developing, extensive research on its parent drug, losartan, provides compelling evidence of its synergistic capabilities. As this compound is the primary mediator of losartan's pleiotropic effects, these findings are highly relevant.
Combination with Chemotherapy and Immunotherapy in Cancer
Studies have demonstrated that losartan, and by extension this compound, can enhance the efficacy of chemotherapy and immunotherapy in preclinical cancer models. This is largely attributed to its ability to remodel the tumor microenvironment.
Table 1: Synergistic Antitumor Effects of Losartan in Combination Therapy
| Combination Therapy | Cancer Model | Key Findings | Reference |
| Losartan + Doxorubicin (Dox-L) + α-PD1 | Triple-Negative Breast Cancer (4T1 murine model) | - Significant reduction in tumor volume and weight compared to monotherapies. - Increased infiltration of CD8+ T cells in tumors. - Reprogramming of tumor-associated macrophages (TAMs) from M2 to M1 phenotype. | [1][2] |
| Losartan + FOLFIRINOX | Locally Advanced Pancreatic Cancer (Phase II Clinical Trial) | - 61% R0 (margin-negative) resection rate in previously unresectable tumors. - Reduced expression of immunosuppression-associated genes. | [3][4][5] |
Mechanisms of Synergistic Action
This compound's synergistic effects are underpinned by its distinct molecular activities that extend beyond angiotensin II type 1 receptor (AT1R) blockade.
Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Activation
This compound acts as a partial agonist of PPARγ, a nuclear receptor involved in regulating inflammation and metabolism. This activation can lead to synergistic anti-inflammatory and metabolic benefits when combined with other agents.
VEGFR2/PI3K/Akt Pathway Activation
This compound can activate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to the downstream activation of the PI3K/Akt signaling pathway. This promotes endothelial cell survival and nitric oxide production, which can be synergistic with therapies targeting vascular function.
NADPH Oxidase Inhibition
This compound has been shown to inhibit NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS). By reducing oxidative stress, this compound can create a more favorable environment for other therapies and protect against cellular damage.
Experimental Protocols
The following are summaries of the methodologies used in the key studies demonstrating the synergistic effects of losartan.
Combination Therapy in Triple-Negative Breast Cancer
-
Animal Model: Female BALB/c mice were orthotopically inoculated with 4T1 murine breast cancer cells.
-
Treatment Groups:
-
Saline (Control)
-
α-PD1 antibody
-
Losartan + α-PD1
-
Doxorubicin liposome (Dox-L) + α-PD1
-
Losartan + Dox-L + α-PD1
-
-
Drug Administration:
-
Losartan was administered daily via oral gavage.
-
Dox-L and α-PD1 were administered intravenously on specific days.
-
-
Outcome Measures: Tumor volume and weight were measured. Tumors were harvested for analysis of immune cell infiltration (CD8+ T cells, M1/M2 macrophages) by flow cytometry and immunofluorescence.
Combination Therapy in Pancreatic Cancer
-
Clinical Trial Design: A phase II, single-arm trial was conducted on patients with locally advanced, unresectable pancreatic cancer.
-
Treatment Regimen:
-
Neoadjuvant Therapy: 8 cycles of FOLFIRINOX (fluorouracil, leucovorin, oxaliplatin, and irinotecan) in combination with daily oral losartan.
-
Chemoradiotherapy: Following neoadjuvant therapy, patients received either short-course or long-course chemoradiotherapy.
-
-
Outcome Measures: The primary outcome was the rate of R0 (margin-negative) resection. Secondary outcomes included progression-free survival and overall survival. Tumor tissue was analyzed for changes in the tumor microenvironment and gene expression.
Conclusion
The available evidence strongly supports the synergistic potential of this compound, primarily through the extensive research on its parent compound, losartan. Its ability to modulate the tumor microenvironment, activate beneficial signaling pathways, and reduce oxidative stress makes it a promising candidate for combination therapies. Further clinical investigations focusing directly on this compound in combination with other agents are warranted to fully elucidate its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore these synergistic opportunities.
References
- 1. Enhanced Therapeutic Efficacy of Combining Losartan and Chemo-Immunotherapy for Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Therapeutic Efficacy of Combining Losartan and Chemo-Immunotherapy for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Neoadjuvant Therapy With FOLFIRINOX in Combination With Losartan Followed by Chemoradiotherapy for Locally Advanced Pancreatic Cancer: A Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Combination Therapy Improves Pancreatic Cancer Survival - NFCR [nfcr.org]
- 5. Addition of losartan to FOLFIRINOX and chemoradiation reduces immunosuppression-associated genes, Tregs and FOXP3+ cancer cells in locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of EXP3179 as a Protein Kinase C Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EXP3179's performance as a Protein Kinase C (PKC) inhibitor against other alternatives, supported by experimental data. We delve into the experimental protocols used to validate its mechanism and present the data in a clear, comparative format.
Unveiling the Inhibitory Action of this compound on PKC
This compound, an active metabolite of the angiotensin II receptor antagonist losartan, has been identified as an inhibitor of Protein Kinase C (PKC). This inhibitory action is independent of its effects on the angiotensin II type 1 receptor (AT1R) and contributes to the pleiotropic effects of losartan.[1][2] Experimental evidence demonstrates that this compound directly interacts with and inhibits several PKC isoforms, including PKCα and PKCβ.[3][4]
The mechanism of PKC inhibition by this compound has significant downstream effects, particularly on the NADPH oxidase complex, a major source of superoxide anions in phagocytic cells.[3] By inhibiting PKC, this compound prevents the phosphorylation and subsequent translocation of the p47phox subunit of NADPH oxidase from the cytosol to the cell membrane. This disruption of the NADPH oxidase assembly leads to a reduction in superoxide production and, consequently, a decrease in oxidative stress. Furthermore, this pathway has been linked to the reduced secretion of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling.
Clinical studies in hypertensive patients treated with losartan have shown lower phagocytic NADPH oxidase activity and reduced plasma levels of MMP-9 compared to patients treated with other angiotensin II receptor antagonists or ACE inhibitors, an effect attributed to the PKC-inhibiting properties of this compound.
Comparative Analysis of PKC Inhibition
To contextualize the inhibitory potency of this compound, a comparison with other known PKC inhibitors is essential. The following table summarizes the available quantitative data.
| Inhibitor | Target PKC Isoforms | IC50 / Effective Concentration | Cell Type / Assay Condition | Reference |
| This compound | PKCα, PKCβ | ~100 µmol/L (complete inhibition) | Phorbol myristate acetate (PMA)-stimulated human peripheral blood mononuclear cells (PBMCs) | |
| Bisindolylmaleimide I (GF109203X) | Conventional and novel PKCs (α, βI, βII, γ, δ, ε) | 20 nM (PKCα) | Cell-free enzymatic assay | |
| Staurosporine | Broad-spectrum kinase inhibitor (including PKC) | 0.7 nM (PKC) | Cell-free enzymatic assay | N/A |
| Gö 6983 | Conventional and novel PKCs (α, β, γ, δ, ζ) | 7 nM (PKCα) | Cell-free enzymatic assay | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to assess the PKC-inhibiting role of this compound.
PKC Activity Assay
This assay measures the enzymatic activity of PKC in the presence and absence of this compound.
-
Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) are isolated and stimulated with a PKC activator, such as phorbol myristate acetate (PMA), to induce PKC activity. A separate group of cells is pre-incubated with this compound before PMA stimulation.
-
Cell Lysis: After stimulation, cells are lysed to release intracellular proteins, including PKC.
-
Immunoprecipitation (Optional): Specific PKC isoforms can be immunoprecipitated from the cell lysates using isoform-specific antibodies.
-
Kinase Assay: The kinase activity is measured by incubating the cell lysates or immunoprecipitated PKC with a specific PKC substrate (e.g., a synthetic peptide) and radiolabeled ATP ([γ-³²P]ATP). The incorporation of the radiolabeled phosphate into the substrate is quantified using a scintillation counter or autoradiography.
-
Data Analysis: The reduction in phosphate incorporation in the this compound-treated group compared to the PMA-stimulated control group indicates the inhibitory effect of this compound on PKC activity.
p47phox Translocation Assay (Western Blotting)
This assay visualizes the effect of this compound on the translocation of the p47phox subunit of NADPH oxidase from the cytosol to the membrane, a key step in its activation.
-
Cell Treatment: Similar to the PKC activity assay, cells are pre-treated with this compound before stimulation with PMA.
-
Subcellular Fractionation: After treatment, cells are lysed, and cytosolic and membrane fractions are separated by centrifugation.
-
Protein Quantification: The protein concentration in each fraction is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from the cytosolic and membrane fractions are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with a primary antibody specific for p47phox, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate. A decrease in the p47phox band intensity in the membrane fraction and a corresponding increase in the cytosolic fraction in this compound-treated cells indicate the inhibition of translocation.
NADPH Oxidase Activity Assay
This assay quantifies the production of superoxide by NADPH oxidase.
-
Cell Preparation and Treatment: Phagocytic cells (e.g., PBMCs or neutrophils) are treated with this compound prior to stimulation with PMA or insulin.
-
Superoxide Detection: Superoxide production is measured using methods such as lucigenin-enhanced chemiluminescence or the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
-
Data Analysis: A decrease in the measured signal in the presence of this compound indicates inhibition of NADPH oxidase activity.
Surface Plasmon Resonance (SPR)
SPR is used to demonstrate the direct physical interaction between this compound and PKC.
-
Immobilization: Recombinant human PKCα is immobilized on a sensor chip.
-
Binding Analysis: Different concentrations of this compound are flowed over the sensor chip surface. The binding of this compound to the immobilized PKCα is detected as a change in the refractive index, which is proportional to the mass of the bound analyte.
-
Data Interpretation: The concentration-dependent binding response confirms a direct interaction between this compound and PKCα.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows can aid in understanding the role of this compound.
Caption: Signaling pathway of this compound-mediated PKC inhibition.
Caption: Experimental workflow for validating this compound's PKC inhibition.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Protein kinase C-inhibiting properties of the losartan metabolite this compound make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Losartan metabolite this compound blocks NADPH oxidase-mediated superoxide production by inhibiting protein kinase C: potential clinical implications in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Unveiling the Pleiotropic Effects of EXP3179: A Comparative Analysis Across Different Cell Lines
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cellular effects of EXP3179, a key metabolite of the angiotensin II receptor blocker losartan. This document provides supporting experimental data, detailed methodologies, and visual representations of its mechanism of action.
This compound, an active metabolite of losartan, has garnered significant attention for its biological activities that are independent of the angiotensin II type 1 receptor (AT1R), the primary target of its parent drug. These off-target effects contribute to the vasoprotective and anti-inflammatory properties of losartan. This guide delves into the diverse effects of this compound across various cell lines, presenting quantitative data to facilitate a clear comparison of its performance.
Comparative Efficacy of this compound in Different Cell Lines
The following table summarizes the quantitative effects of this compound observed in various cell lines, highlighting its multifaceted pharmacological profile.
| Cell Line | Assay | Key Finding | Concentration/Potency | Reference |
| COS-7 | PPAR-γ Ligand Binding Domain (LBD) Activation | Partial agonist of PPAR-γ | EC50: 17.1 µmol/L (achieved 51% of the maximal response of the full agonist pioglitazone) | [1][2][3][4] |
| 3T3-L1 Adipocytes | Adipocyte Differentiation | Potent induction of differentiation | 10 µmol/L | [2] |
| Bovine Aortic Endothelial Cells (BAECs) | TNF-α-induced Apoptosis | Significant suppression of apoptosis | ~60% inhibition at 10⁻⁷ mol/L | |
| Bovine Aortic Endothelial Cells (BAECs) | Caspase-3 Activation | Suppression of cleaved caspase-3 | 48% suppression at 10⁻⁷ mol/L | |
| Endothelial Cells | eNOS Phosphorylation | Stimulation of eNOS phosphorylation | -logEC50: 8.2 ± 0.1 mol/L | |
| Human Endothelial Cells (Eahy926) | PMA-induced NADPH Oxidase Activity | Significant reduction of activity | Significant reduction at 100 µmol/L | |
| Human Phagocytic Cells (Monocytes and PBMCs) | PMA- and Insulin-stimulated NADPH Oxidase Activity | Dose-dependent inhibition of activity | Significant effect at 50 µmol/L and above | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | PMA-stimulated Protein Kinase C (PKC) Activity | Complete inhibition of activity | Complete inhibition at 100 µmol/L | |
| Rat Aortic Smooth Muscle Cells (rASMCs) | Akt Activation | No activation of Akt | Not Applicable |
Signaling Pathways of this compound
This compound exerts its effects through multiple signaling pathways, independent of the renin-angiotensin system. The diagrams below illustrate two of its key mechanisms of action.
References
Specificity of EXP3179's Biological Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of EXP3179, a metabolite of the angiotensin II receptor blocker Losartan. Its performance is contrasted with its parent drug, Losartan, and its major active metabolite, EXP3174, with supporting experimental data to elucidate its specific pharmacological profile.
Introduction to Losartan Metabolism
Losartan, an orally administered antihypertensive drug, is a prodrug that undergoes significant metabolism in the liver by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4. This process yields two key metabolites: EXP3174 and this compound. EXP3174, a carboxylic acid derivative, is widely recognized as the primary mediator of Losartan's antihypertensive effects through potent antagonism of the angiotensin II type 1 (AT1) receptor.[1] this compound, an intermediate aldehyde metabolite, has a more complex and debated pharmacological profile.
Caption: Metabolic pathway of Losartan to its metabolites this compound and EXP3174.
Comparative Biological Activity
The biological activities of Losartan, EXP3174, and this compound are multifaceted. While EXP3174 is a highly potent and selective AT1 receptor antagonist, the activity of this compound is more nuanced, exhibiting effects on multiple signaling pathways. Historically, this compound was considered to be inactive at the AT1 receptor; however, recent evidence challenges this assertion, suggesting it is also a potent AT1 receptor blocker.[2][3] Furthermore, this compound displays significant biological activities independent of AT1 receptor blockade.
Data Summary
The following table summarizes the quantitative data on the biological activities of Losartan and its metabolites.
| Compound | Target | Assay | Potency (IC50 / EC50 / Ki) | Reference |
| Losartan | AT1 Receptor | Radioligand Binding | IC50: ~19 nM | [4] |
| AT1 Receptor | Radioligand Binding | pKi: 7.17 | [5] | |
| EXP3174 | AT1 Receptor | Radioligand Binding | IC50: 1.1 nM | |
| AT1 Receptor | Functional Assay | IC50: 3 nM (inhibition of cell protein synthesis) | ||
| AT1 Receptor | Radioligand Binding | Ki: 6.8 nM | ||
| This compound | AT1 Receptor | Functional Assay | Potent Blocker (Quantitative data not specified) | |
| PPARγ | Reporter Gene Assay | EC50: 17.1 µM | ||
| COX-2 | mRNA Upregulation Assay | Inhibitory at 100 nM |
Specificity of this compound Activity
AT1 Receptor Antagonism
While older literature often describes this compound as lacking AT1 receptor blocking activity, a 2022 study demonstrated that both this compound and EXP3174 can fully block AT1 receptor signaling in vitro. This finding suggests that the pharmacological effects of Losartan may be more complex than solely the action of EXP3174. However, it is important to note that much of the literature on this compound's other activities is based on the premise of it being AT1-receptor-independent.
PPARγ Agonism
This compound has been identified as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This activity is not shared by Losartan or EXP3174. The activation of PPARγ by this compound may contribute to some of the beneficial metabolic effects observed with Losartan treatment.
COX-2 Inhibition
This compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This anti-inflammatory action is independent of AT1 receptor blockade. Studies have shown that this compound abolishes lipopolysaccharide (LPS)- and Angiotensin II-induced COX-2 mRNA upregulation at concentrations around 100 nM.
Other AT1-Independent Effects
This compound has also been reported to activate the VEGFR2/PI3K/Akt pathway, leading to the stimulation of endothelial nitric oxide synthase (eNOS) and exhibiting anti-apoptotic effects in endothelial cells. Additionally, it has been shown to inhibit NADPH oxidase-mediated superoxide production by inhibiting protein kinase C.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Radioligand Binding Assay for AT1 Receptor Affinity
This assay determines the binding affinity of a compound to the AT1 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow of a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the AT1 receptor are isolated and prepared.
-
Incubation: A fixed concentration of a radiolabeled AT1 receptor ligand (e.g., [125I]Angiotensin II) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (Losartan, EXP3174, or this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in an appropriate assay buffer.
-
Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a known COX-2 inhibitor (positive control).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Detection: The product of the COX-2 reaction (e.g., Prostaglandin G2) is detected. This can be done using various methods, including colorimetric, fluorometric, or luminescent assays that measure the peroxidase activity of COX.
-
Data Analysis: The rate of the reaction is measured, and the percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
PPARγ Activation Assay
This assay determines the ability of a compound to activate the PPARγ receptor, typically using a cell-based reporter gene assay.
Protocol:
-
Cell Culture and Transfection: A suitable cell line is co-transfected with two plasmids: one expressing a fusion protein of the PPARγ ligand-binding domain (LBD) and a DNA-binding domain (e.g., GAL4), and another containing a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the DNA-binding domain.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., this compound) or a known PPARγ agonist (positive control).
-
Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The fold activation of the reporter gene is calculated for each concentration of the test compound relative to a vehicle control. The EC50 value, the concentration at which the compound elicits a half-maximal response, is determined.
Conclusion
The biological activity of this compound is distinct from that of its parent compound, Losartan, and its primary active metabolite, EXP3174. While recent evidence suggests that this compound is a potent AT1 receptor antagonist, it also possesses a unique profile of AT1-independent activities, including partial agonism of PPARγ and inhibition of COX-2. These pleiotropic effects may contribute to the overall therapeutic profile of Losartan and warrant further investigation for the development of novel therapeutic agents. The conflicting reports on its AT1 receptor activity highlight the importance of consulting the latest research when evaluating the pharmacological properties of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Losartan metabolite this compound is a unique blood pressure-lowering AT1R antagonist with direct, rapid endothelium-dependent vasoactive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Serum Concentrations of Losartan Metabolites Correlate With Improved Physical Function in a Pilot Study of Prefrail Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
EXP3179: A Comparative Meta-Analysis of its Pleiotropic Effects
A comprehensive guide for researchers and drug development professionals on the multifaceted actions of EXP3179, an active metabolite of Losartan. This guide provides a comparative analysis of its performance against alternatives, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
This compound, a primary active metabolite of the angiotensin II receptor blocker (ARB) Losartan, has garnered significant attention for its diverse biological activities that extend beyond simple angiotensin II type 1 receptor (AT1R) antagonism. Research has unveiled its involvement in various signaling pathways, contributing to vasoprotective, anti-inflammatory, and metabolic effects. This guide synthesizes findings from multiple studies to offer a comparative overview of this compound's mechanisms and effects.
Comparative Efficacy and Potency
This compound exhibits distinct pharmacological properties compared to its parent drug, Losartan, and its other major metabolite, EXP3174. While EXP3174 is a more potent AT1R antagonist, this compound demonstrates unique effects on several cellular signaling cascades.
| Parameter | This compound | Losartan | EXP3174 | Other ARBs (e.g., Valsartan, Candesartan) | Key Findings |
| AT1R Blockade | Yes | Yes | Yes (more potent than Losartan) | Yes | This compound and EXP3174 can fully block AT1R signaling in vitro and significantly decrease blood pressure.[1][2] |
| NADPH Oxidase Inhibition | Yes (dose-dependent) | No | No | No (in the studied context) | This compound inhibits phorbol myristate acetate (PMA) and insulin-stimulated NADPH oxidase activity.[3] |
| Protein Kinase C (PKC) Inhibition | Yes (inhibits several isoforms) | Not specified | Not specified | Not specified | This compound's inhibition of PKC is a key mechanism for blocking NADPH oxidase.[3][4] |
| Akt/eNOS Phosphorylation | Yes (stimulates) | Yes | Not specified | Not specified | This compound stimulates endothelial nitric oxide synthase (eNOS) phosphorylation via a VEGFR2/PI3K/Akt pathway. |
| PPAR-γ Agonism | Partial agonist | No | No | Telmisartan and Irbesartan are also partial agonists. | This compound activates the peroxisome proliferator-activated receptor-γ (PPAR-γ). |
| Anti-inflammatory Effects | Yes (abolishes COX-2 upregulation) | Yes | No | Not specified | This compound mediates the anti-inflammatory properties of Losartan. |
| Platelet Aggregation Inhibition | Yes (inhibits collagen-dependent activation) | Yes | No | Irbesartan shows some effect; Candesartan and Valsartan show little to no effect. | This compound can inhibit platelet aggregation. |
| Effect on MMP-9 Secretion | Yes (inhibits) | Not specified | Not specified | Not specified | This compound inhibits PMA-stimulated matrix metalloproteinase-9 (MMP-9) secretion. |
Detailed Experimental Protocols
The following are methodologies for key experiments cited in the literature to elucidate the mechanisms of action of this compound.
1. Determination of NADPH Oxidase-Dependent O2·− Production:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from blood samples using Lymphoprep, yielding a high purity preparation (≥99% lymphocytes and monocytes).
-
Measurement: NADPH oxidase-dependent superoxide (O2·−) production was measured to assess the inhibitory effects of this compound. In some experiments, human phagocytic cells were stimulated with phorbol myristate acetate (PMA) or insulin in the presence of varying doses of this compound, Losartan, or EXP3174.
2. Western Blotting for Protein Phosphorylation:
-
Cell Culture and Protein Extraction: Normal rat aortic smooth muscle cells (rASMCs) or bovine aortic endothelial cells (BAECs) were cultured. Protein extracts were prepared for Western blot analysis.
-
Antibodies: Rabbit polyclonal antibodies against pERK1/2-Thr202/Tyr204 and mouse antibodies against p44/42 MAPK (ERK1/2) were used to determine ERK1/2 phosphorylation. For Akt and eNOS phosphorylation, specific antibodies were used to detect the phosphorylated forms of these proteins.
-
Detection: The Odyssey Infrared Imaging System was used for detection and quantification.
3. Isometric Force and Blood Pressure Measurements:
-
Animal Models: Wild-type (WT) C57BL/6 mice and AT2 knockout (KO) mice were used.
-
Isometric Force Experiments: Aortic rings were mounted for isometric force experiments. The effects of this compound (20 μM) on phenylephrine (PE)-induced contraction were measured. In some experiments, vessels were pre-treated with AT1 receptor ligands like EXP3174 or Angiotensin II.
-
Blood Pressure Measurements: Chronic treatment with Losartan (0.6 g/l in drinking water) was administered to mice for 4 weeks to assess its effect on blood pressure.
4. PPAR-γ Ligand-Binding Domain (LBD) Activation Assay:
-
Assay Principle: A chimeric Gal4-DNA binding domain-human PPAR-γ-LBD fusion protein was used with a Gal4-dependent luciferase reporter to assess direct activation of the PPAR-γ LBD.
-
Procedure: Cells were treated with this compound, Losartan, EXP3174, or a full PPAR-γ agonist like pioglitazone, and luciferase activity was measured.
Signaling Pathways and Mechanisms of Action
1. Inhibition of NADPH Oxidase via PKC Signaling
This compound has been shown to inhibit NADPH oxidase, a major source of superoxide anions in phagocytic cells, by targeting the Protein Kinase C (PKC) signaling pathway. This action contributes to the reduction of oxidative stress.
Caption: this compound inhibits PKC, preventing NADPH oxidase activation.
2. Activation of the Akt/eNOS Vasoprotective Pathway
This compound promotes endothelial function by activating the Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), which in turn stimulates the PI3K/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).
Caption: this compound activates the VEGFR2/PI3K/Akt/eNOS pathway.
3. Partial Agonism of PPAR-γ
This compound acts as a partial agonist of PPAR-γ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. This activity may contribute to the beneficial metabolic effects observed with Losartan treatment.
Caption: this compound acts as a partial agonist of PPAR-γ.
References
- 1. Losartan metabolite this compound is a unique blood pressure-lowering AT1R antagonist with direct, rapid endothelium-dependent vasoactive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Losartan metabolite this compound blocks NADPH oxidase-mediated superoxide production by inhibiting protein kinase C: potential clinical implications in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Independent Verification of EXP3179's Effect on NADPH Oxidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of EXP3179 in inhibiting NADPH oxidase activity against other known inhibitors. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent targeting oxidative stress.
Executive Summary
This compound, an active metabolite of the angiotensin II receptor antagonist losartan, has been identified as a potent inhibitor of NADPH oxidase.[1][2] Unlike its parent compound losartan and its other major metabolite EXP3174, this compound effectively curtails the production of superoxide radicals by this key enzyme complex.[1] The mechanism of action is attributed to its ability to inhibit the Protein Kinase C (PKC) signaling pathway, a critical step in the activation of phagocytic NADPH oxidase.[1][3] This guide compares the inhibitory effects of this compound with other commonly used NADPH oxidase inhibitors, namely Apocynin, Diphenyleneiodonium (DPI), and the more specific pan-Nox inhibitor, VAS2870.
Comparative Analysis of NADPH Oxidase Inhibitors
The following table summarizes the quantitative data on the inhibitory potency of this compound and selected alternative compounds against NADPH oxidase.
| Compound | Target(s) | Cell Type / Assay Conditions | Reported IC50 / EC50 | Key Characteristics |
| This compound | NADPH Oxidase (via PKC inhibition) | Human phagocytic cells (insulin-stimulated) | EC50: 80 µmol/L | AT1 receptor-independent action; inhibits p47phox translocation. |
| Apocynin | NADPH Oxidase (NOX2) | Activated human neutrophils | IC50: 10 µM | Pro-drug requiring activation by myeloperoxidase; may have off-target antioxidant effects. |
| Diphenyleneiodonium (DPI) | Pan-Flavoprotein Inhibitor (including all NOX isoforms) | PMA-activated HL-60 cells | pIC50: 6.84 | Non-specific, inhibits other flavoenzymes like nitric oxide synthase and xanthine oxidase. |
| VAS2870 | Pan-NOX Inhibitor (NOX1, NOX2, NOX4) | PMA-stimulated HL-60 cells | IC50: 2 µM | Considered a more specific pan-NOX inhibitor compared to DPI. |
Signaling Pathway of this compound-Mediated NADPH Oxidase Inhibition
The following diagram illustrates the proposed mechanism by which this compound inhibits NADPH oxidase activation.
Caption: this compound inhibits PKC, preventing p47phox phosphorylation and its translocation to the membrane, thereby blocking NADPH oxidase assembly and superoxide production.
Experimental Protocols
Measurement of NADPH Oxidase Activity in Human Phagocytic Cells using Lucigenin Chemiluminescence Assay
This protocol is adapted from established methods for quantifying superoxide production from NADPH oxidase in cells such as peripheral blood mononuclear cells (PBMCs) or neutrophils.
1. Materials and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque or other density gradient medium for cell isolation
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Lucigenin (bis-N-methylacridinium nitrate)
-
Phorbol 12-myristate 13-acetate (PMA) or Insulin
-
This compound and other inhibitors (Apocynin, DPI, VAS2870)
-
NADPH
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, with protease inhibitors)
-
Luminometer and white 96-well plates
2. Cell Isolation and Preparation:
-
Isolate human phagocytic cells (e.g., PBMCs) from whole blood using density gradient centrifugation.
-
Wash the isolated cells with PBS and resuspend in HBSS at a concentration of 4x10^5 cells/well.
3. Experimental Procedure:
-
Pre-incubate the cell suspension with various concentrations of this compound or other inhibitors for a specified time (e.g., 30 minutes) at 37°C.
-
Add lucigenin to each well to a final concentration of 5 µM.
-
Initiate the respiratory burst by adding a stimulant, such as PMA (e.g., 3.2 µmol/L) or insulin.
-
Immediately place the plate in a luminometer and measure chemiluminescence at regular intervals for a defined period (e.g., 60 minutes).
-
For cell-free assays, prepare membrane fractions by homogenizing cells in lysis buffer and performing differential centrifugation. Resuspend the final pellet containing the membrane fraction and use it in the assay with the addition of NADPH as a substrate.
4. Data Analysis:
-
The integral of chemiluminescence over time represents the total superoxide production.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the stimulated control (without inhibitor).
-
Determine the IC50 or EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for assessing the effect of this compound on NADPH oxidase activity.
Caption: Workflow for assessing NADPH oxidase inhibitors.
Conclusion
This compound demonstrates a clear inhibitory effect on NADPH oxidase, distinguishing it from its parent drug, losartan. Its mechanism of action via PKC inhibition presents a novel avenue for therapeutic intervention in conditions associated with oxidative stress. While established inhibitors like apocynin and DPI are effective, their off-target effects warrant caution in data interpretation. More specific inhibitors, such as VAS2870, provide a better benchmark for the pan-inhibitory activity of novel compounds. The data presented in this guide suggests that this compound is a valuable tool for research into NADPH oxidase-mediated pathologies and holds potential for further drug development.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for EXP3179
Researchers and drug development professionals handling EXP3179, an active metabolite of Losartan, must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on established chemical safety principles.
Quantitative Data Summary
For safe handling and disposal, key quantitative data for the parent compound, Losartan Potassium, is summarized below. This information should be considered as a baseline for handling this compound in the absence of a specific Safety Data Sheet (SDS).
| Property | Value | Source |
| Physical State | Solid (Crystalline) | [1] |
| Color | White to off-white | [1] |
| Solubility | Freely soluble in water | [1] |
| Environmental Hazard | Not classified as environmentally hazardous | [2] |
| Disposal Recommendation | Dispose of in a regulated landfill site or other approved method for hazardous or toxic wastes in accordance with national and local legislation. |
Experimental Protocol: Proper Disposal of this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting. This procedure is based on general principles of hazardous waste management and information available for its parent compound, Losartan Potassium.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves, lab coat.
-
Designated, compatible, and clearly labeled hazardous waste container.
-
Waste disposal tags or labels as required by your institution.
-
Spill containment materials.
Procedure:
-
Waste Identification and Segregation:
-
All waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials from spills, must be treated as chemical waste.
-
Segregate this compound waste from other incompatible waste streams to prevent accidental reactions.
-
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical. The original container can be used if it is in good condition.
-
Ensure the container is kept tightly sealed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (Losartan Carboxaldehyde)".
-
Include the approximate concentration and quantity of the waste.
-
Attach any additional waste tags required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat, ignition sources, and incompatible materials.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
Collect the rinsate as hazardous waste and add it to the designated this compound waste container.
-
After triple-rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional procedures.
-
-
Waste Pickup and Disposal:
-
Once the waste container is full, or in accordance with your laboratory's waste accumulation time limits, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash. All chemical waste must be disposed of through approved channels.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling EXP3179
For researchers, scientists, and drug development professionals, understanding the proper handling, safety protocols, and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for EXP3179, also known as Losartan Carboxaldehyde, a key intermediate aldehyde metabolite of Losartan.
This compound is recognized for its potent anti-inflammatory actions and its role in inhibiting the expression of endothelial cyclooxygenase (COX)-2.[1][2] It is supplied as a white to off-white solid and is intended for research use only.
Hazard Identification and Safety Precautions
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and full-length pants should be worn. Ensure lab coat sleeves are tucked into gloves. |
| Respiratory Protection | If working with the powder form or creating aerosols, use a certified respirator. |
| Hand Protection | Wear appropriate chemical-resistant gloves. Change gloves immediately if contaminated. Do not reuse disposable gloves. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
To prevent product inactivation, it is recommended to aliquot and store the solution after preparation to avoid repeated freeze-thaw cycles.[1]
Handling Procedures:
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Use in a well-ventilated area or with appropriate exhaust ventilation.
-
Wash hands thoroughly after handling.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
In Vitro Inhibition of NADPH Oxidase Activity:
This protocol is adapted from studies investigating the inhibitory effect of this compound on NADPH oxidase activity in human peripheral blood mononuclear cells (PBMCs).
-
Cell Isolation: Isolate PBMCs from blood samples using a suitable density gradient centrifugation medium.
-
Cell Culture: Culture the isolated PBMCs in an appropriate medium and conditions.
-
Treatment: Incubate the cells with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be used.
-
Stimulation: Stimulate the cells with an NADPH oxidase activator, such as phorbol myristate acetate (PMA).
-
Measurement of Superoxide Production: Quantify superoxide anion production using a suitable assay, such as lucigenin-enhanced chemiluminescence.
-
Data Analysis: Compare the levels of superoxide production in this compound-treated cells to control cells to determine the inhibitory effect.
Western Blotting for Signaling Pathway Analysis:
This protocol can be used to analyze the effect of this compound on protein phosphorylation in signaling pathways, such as the Akt/eNOS pathway.
-
Cell Culture and Treatment: Culture endothelial cells and treat with this compound for various times and at different concentrations.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-Akt, Akt, phospho-eNOS, eNOS).
-
Detection: Incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by this compound and a typical experimental workflow for its study.
Caption: this compound inhibits the NADPH oxidase pathway by targeting Protein Kinase C (PKC).
Caption: this compound activates the eNOS pathway via VEGFR2, PI3K, and Akt signaling.
Caption: A general experimental workflow for investigating the effects of this compound in vitro.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Unused Product: Dispose of unused this compound as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed waste container. Do not dispose of down the drain.
-
Consult Local Regulations: Always follow your institution's and local environmental regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
